Product packaging for 4-Methylnicotinic acid(Cat. No.:CAS No. 3222-50-2)

4-Methylnicotinic acid

Cat. No.: B1296157
CAS No.: 3222-50-2
M. Wt: 137.14 g/mol
InChI Key: ZKUZSTXNVMIDCY-UHFFFAOYSA-N
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Description

4-Methylnicotinic acid is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22592. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B1296157 4-Methylnicotinic acid CAS No. 3222-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-3-carboxylic acid
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InChI

InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZKUZSTXNVMIDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281715
Record name 4-Methylnicotinic acid
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Molecular Weight

137.14 g/mol
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CAS No.

3222-50-2
Record name 4-Methylnicotinic acid
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Record name NSC 22592
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Record name 4-Methylnicotinic acid
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Record name 4-METHYLNICOTINIC ACID
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Foundational & Exploratory

4-Methylnicotinic Acid: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural modifications compared to the parent compound offer unique physicochemical properties that can influence its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, presented in a format tailored for scientific professionals. The document includes tabulated quantitative data, detailed experimental protocols, and visual representations of its chemical structure and synthesis workflow.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, aiding in an informed design for research and development.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][3]
Melting Point 215-217 °C[4]
217-221 °C[5]
Boiling Point (Predicted) 304.1 ± 22.0 °C[5]
Density (Predicted) 1.230 ± 0.06 g/cm³[5]
Form Crystalline Powder[5]
Color White to tan[5]
Table 2: Chemical Structure and Identifiers
IdentifierValueSource
IUPAC Name 4-methylpyridine-3-carboxylic acid[1]
CAS Number 3222-50-2[1]
SMILES CC1=C(C=NC=C1)C(=O)O[2]
InChI InChI=1S/C7H7NO2/c1-5-2-3-8-4-6(5)7(9)10/h2-4H,1H3,(H,9,10)[1][6]
InChIKey ZKUZSTXNVMIDCY-UHFFFAOYSA-N[1][6]
Table 3: Predicted Physicochemical Properties
PropertyValueSource
XLogP3 0.7[1]
pKa (Predicted) 1.67 ± 0.25[5]

Chemical Structure

This compound possesses a pyridine ring substituted with a carboxylic acid group at position 3 and a methyl group at position 4. This substitution pattern influences the electronic distribution within the aromatic ring and the acidity of the carboxylic acid.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis of this compound from 3-Cyano-4-methylpyridine[4]

This protocol details the hydrolysis of 3-cyano-4-methylpyridine to yield this compound.

Materials:

  • 3-cyano-4-methylpyridine

  • Sodium hydroxide (NaOH)

  • 70% aqueous ethanol solution

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).

  • Stir the reaction mixture under reflux conditions for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture by the slow dropwise addition of concentrated hydrochloric acid (4.06 L).

  • Remove the solvent under reduced pressure to obtain a white solid product.

  • Add ethanol (10 L) to the residue, heat to reflux, and maintain for 10 minutes.

  • Perform a hot filtration.

  • Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield 4-methylpyridine-3-carboxylic acid as a white solid.

Yield: 1.33 kg (96%) Melting Point: 215-216°C

G Synthesis Workflow Start Start: 3-Cyano-4-methylpyridine Reaction React with NaOH in 70% EtOH (Reflux, 2h) Start->Reaction Hydrolysis Cooling Cool to Room Temperature Reaction->Cooling Acidification Acidify with conc. HCl Cooling->Acidification Evaporation1 Remove Solvent (Reduced Pressure) Acidification->Evaporation1 Solid White Solid Product Evaporation1->Solid Reflux Add EtOH and Reflux (10 min) Solid->Reflux Filtration Hot Filtration Reflux->Filtration Evaporation2 Evaporate EtOH (Reduced Pressure) Filtration->Evaporation2 End End: this compound Evaporation2->End

Caption: Workflow for the synthesis of this compound.

Analytical Characterization[4]

The synthesized this compound can be characterized using various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • δ 11.9 (broad single peak, 1H, COOH)

    • δ 9.00 (single peak, 1H, pyridine ring H)

    • δ 8.72 (double peak, J = 4.9 Hz, 1H, pyridine ring H)

    • δ 7.67 (double peak, J = 4.9 Hz, 1H, pyridine ring H)

    • δ 2.67 (single peak, 3H, CH₃)

  • ¹³C NMR (DMSO-d₆, 75 MHz):

    • δ 179.7 (COOH)

    • δ 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine ring C)

    • δ 21.4 (CH₃)

  • Mass Spectrometry (ESI):

    • m/z 138.1 [M + H]⁺

    • m/z 136.1 [M - H]⁻

  • Infrared (KBr, cm⁻¹):

    • 2423 (O-H stretching vibration)

    • 1721 (C=O stretching vibration)

Biological Activity and Signaling Pathways

While this compound is a derivative of the biologically active nicotinic acid, specific details on its direct involvement in signaling pathways are not extensively documented in the provided search results. Nicotinic acid itself is known to interact with G-protein coupled receptors, such as GPR109A, leading to various downstream effects. Research into the biological activity of this compound and its derivatives is an active area. For instance, some derivatives of nicotinic acid have been investigated for their antimicrobial activities.[7] The methyl substitution at the 4-position is expected to alter the molecule's interaction with biological targets compared to nicotinic acid, potentially leading to novel pharmacological profiles. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This technical guide has summarized the core chemical properties, structural details, and a verified synthesis protocol for this compound. The provided data serves as a foundational resource for researchers and professionals in drug development, facilitating a deeper understanding of this compound for future studies and applications. The distinct physicochemical characteristics imparted by the methyl group warrant further investigation into its biological activities and potential as a lead compound in medicinal chemistry.

References

The Evolving Landscape of 4-Methylnicotinic Acid and Its Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 4-methylnicotinic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The document synthesizes current scientific findings on the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Introduction

This compound, a derivative of nicotinic acid (niacin or vitamin B3), serves as a versatile scaffold for the development of novel therapeutic agents. Its structural modifications have led to a diverse range of derivatives with significant pharmacological potential. This guide explores the multifaceted biological activities of these compounds, offering a comprehensive resource for the scientific community.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections summarize the key findings and quantitative data associated with these activities.

Anti-inflammatory Activity

Nicotinic acid and its derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways.[1][2]

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

CompoundAssayTargetIC50 (µM)Reference
Nicotinic Acid Derivative 4cCOX-2 InhibitionCOX-2Equipoten to Celecoxib[3]
Nicotinic Acid Derivative 4fCOX-2 InhibitionCOX-2Equipoten to Celecoxib[3]
Nicotinic Acid Derivative 3bCOX-2 InhibitionCOX-2Equipoten to Celecoxib[3]
Nicotinic Acid Derivative 3eCOX-2 InhibitionCOX-2Equipoten to Celecoxib[3]
Isonicotinate 5ROS InhibitionReactive Oxygen Species1.42 ± 0.1 µg/mL[4]
Ibuprofen (Standard)ROS InhibitionReactive Oxygen Species11.2 ± 1.9 µg/mL[4]
Anticancer Activity

Several derivatives of nicotinic acid have been investigated for their potential as anticancer agents. Their mechanisms often involve the inhibition of key signaling molecules crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6]

Table 2: Anticancer Activity of Pyridine and Nicotinic Acid Derivatives

CompoundCell LineAssayGI50/IC50 (µM)Reference
Pyridine-urea 8eMCF-7MTT Assay (48h)0.22[5]
Pyridine-urea 8nMCF-7MTT Assay (48h)1.88[5]
Doxorubicin (Standard)MCF-7MTT Assay1.93[5]
Pyridine derivative 10-VEGFR-2 Kinase Assay0.12[6]
Sorafenib (Standard)-VEGFR-2 Kinase Assay0.10[6]
N-methyl-4-phenoxypicolinamide 8eA549Cytotoxicity3.6[7][8]
N-methyl-4-phenoxypicolinamide 8eH460Cytotoxicity1.7[7][8]
N-methyl-4-phenoxypicolinamide 8eHT-29Cytotoxicity3.0[7][8]
Antimicrobial Activity

Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against various bacterial strains.[9]

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Acylhydrazone 13Staphylococcus epidermidis ATCC 122281.95[9]
Acylhydrazone 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[9]
1,3,4-oxadiazoline 25Bacillus subtilis ATCC 66337.81[9]
1,3,4-oxadiazoline 25Staphylococcus aureus ATCC 65387.81[9]
1,3,4-oxadiazoline 25Staphylococcus aureus ATCC 43300 (MRSA)15.62[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay: COX-2 Inhibitor Screening

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

  • Enzyme Preparation: Human recombinant COX-2 is thawed on ice and diluted to a working concentration of 17.5 ng/µl with COX Assay Buffer.[10]

  • Assay Plate Preparation: 20 µl of the diluted COX-2 enzyme is added to all wells of a 96-well plate, except for the "Negative Control" wells, which receive 70 µl of COX Assay Buffer.[10]

  • Inhibitor Addition: Prepare serial dilutions of the test inhibitor at a concentration 10-fold higher than the desired final concentration. Add 10 µl of the diluted test inhibitor to the designated wells. For positive and negative controls, a diluent solution (e.g., 10% DMSO in COX Assay Buffer) is used.[10]

  • Reagent Addition: Add 10 µl of 10-fold diluted Amplex™ Red to all wells.[10]

  • Substrate Preparation and Reaction Initiation: Prepare a 0.5 mM solution of arachidonic acid. Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.[10]

  • Measurement: The fluorescence is measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The IC50 value is calculated from the concentration-inhibition response curve.[11]

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well and allow them to attach for 24 hours.[12]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute them in the culture medium to the desired concentrations. The final DMSO concentration should be less than 0.5%. Expose the cells to the compounds for 48 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Dissolve the resulting formazan crystals in 100 µL of DMSO.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 (concentration for 50% growth inhibition) is then calculated.[12]

In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 10^7-10^8 CFU/ml).[14]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15][16]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Nicotinic acid and its derivatives can suppress inflammation by inhibiting the NF-κB pathway and activating the JAK2/STAT3 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor α7nAChR JAK2 JAK2 IKK IKK Receptor->IKK inhibits Nicotinic_Acid_Derivative Nicotinic Acid Derivative Nicotinic_Acid_Derivative->Receptor STAT3 STAT3 JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Gene_Expression Anti-inflammatory Gene Expression p_STAT3->Gene_Expression promotes IκBα IκBα IKK->IκBα phosphorylates p_IκBα p-IκBα IκBα->p_IκBα NF_κB NF-κB Inflammatory_Gene_Expression Pro-inflammatory Gene Expression NF_κB->Inflammatory_Gene_Expression promotes p_IκBα->NF_κB releases

Anti-inflammatory signaling cascade.
Anticancer Signaling Pathway (VEGFR-2 Inhibition)

Certain derivatives act as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, which is critical for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling activates VEGF VEGF VEGF->VEGFR2 binds Derivative 4-Methylnicotinic Acid Derivative Derivative->VEGFR2 inhibits Gene_Expression Gene Expression for Angiogenesis, Proliferation Downstream_Signaling->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition

VEGFR-2 inhibition by derivatives.
Experimental Workflow: General Overview

The development and evaluation of new this compound derivatives typically follow a structured workflow from synthesis to biological characterization.

G Start Start Synthesis Synthesis of 4-Methylnicotinic Acid Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anti_inflammatory Anti-inflammatory Assays (COX) In_Vitro_Screening->Anti_inflammatory Anticancer Anticancer Assays (MTT, VEGFR-2) In_Vitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC) In_Vitro_Screening->Antimicrobial Lead_Identification Lead Compound Identification Anti_inflammatory->Lead_Identification Anticancer->Lead_Identification Antimicrobial->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization In_Vivo_Studies In Vivo Studies Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

General drug discovery workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The data and protocols presented in this technical guide underscore their potential in the development of new therapies for inflammatory diseases, cancer, and infectious diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential.

References

An In-Depth Technical Guide to the Biological Mechanism of Action of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinic acid, a derivative of nicotinic acid (niacin), is a compound of significant interest in pharmacological research due to its structural similarity to niacin, a well-established therapeutic agent for dyslipidemia. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in biological systems. The primary focus is on its interaction with the G protein-coupled receptor GPR109A, the subsequent downstream signaling cascades, and its potential effects on various enzymatic pathways. This document synthesizes available data, details relevant experimental methodologies, and provides visual representations of the key biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Pharmacological Target: GPR109A Receptor Activation

The principal mechanism of action for this compound is believed to be its function as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is a Gi/o-coupled receptor predominantly expressed in adipocytes and immune cells.[1]

GPR109A-Mediated Signaling Pathways

Upon binding of an agonist like this compound, GPR109A initiates two primary signaling cascades:

  • Gαi-Mediated Pathway: The activation of the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). In adipocytes, this reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, resulting in the inhibition of lipolysis and a subsequent reduction in the release of free fatty acids (FFAs) into the circulation.

  • β-Arrestin-Mediated Pathway: Agonist binding also promotes the phosphorylation of the GPR109A intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades that can influence cellular processes such as inflammation.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4-MNA This compound GPR109A GPR109A 4-MNA->GPR109A Binds G_protein Gαi/oβγ GPR109A->G_protein Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis ERK Downstream Signaling (e.g., ERK) beta_Arrestin->ERK Internalization Receptor Internalization beta_Arrestin->Internalization cAMP_Assay_Workflow A Seed GPR109A-expressing cells B Pre-incubate with this compound A->B C Stimulate with Forskolin B->C D Lyse cells and measure cAMP C->D E Generate dose-response curve and calculate EC50 D->E bArrestin_Assay_Workflow A Plate engineered cells (GPR109A-PK & β-arrestin-EA) B Add this compound and incubate A->B C Add detection reagents with substrate B->C D Measure luminescence/fluorescence C->D E Generate dose-response curve and calculate EC50 D->E

References

An In-depth Technical Guide on the Solubility, Stability, and Degradation of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Niacin or Vitamin B3).[1][2][3] Its structural similarity to nicotinic acid suggests potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, including solubility, stability, and degradation profile, is paramount for its development as a potential active pharmaceutical ingredient (API) or a key intermediate. This technical guide provides a comprehensive overview of the available data on this compound, supplemented with information from closely related compounds where specific data is lacking. It also details the standard experimental protocols for determining these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₇H₇NO₂[1][2][3][4]
Molecular Weight 137.14 g/mol [1][3][4]
CAS Number 3222-50-2[1][2][4]
Melting Point 217-221 °C[1]
Appearance White to tan crystalline powder[1]
pKa 1.67±0.25 (Predicted)

Solubility

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its structure as a pyridine carboxylic acid, its solubility is expected to be pH-dependent and influenced by the polarity of the solvent.

Aqueous Solubility

The carboxylic acid moiety suggests that this compound will exhibit higher solubility in alkaline aqueous solutions due to the formation of a soluble salt. Conversely, in acidic solutions, the pyridine nitrogen can be protonated, which may also influence solubility. For the parent compound, nicotinic acid, the solubility in water is reported to be 1 mg/ml.[5]

Solubility in Organic Solvents

Nicotinic acid is soluble in organic solvents like DMSO and dimethyl formamide.[5] Given the structural similarity, this compound is also expected to be soluble in polar organic solvents. The solubility of nicotinic acid in various organic solvents is provided in the table below as a reference.[6][7][8]

SolventMolar Solubility of Nicotinic Acid (mol·dm⁻³) at 298.2 K
Water0.86
MethanolData not available
Ethanol> Water
Propanone (Acetone)< Water
Diethyl ether< Acetone
Acetonitrile< Diethyl ether
Dimethyl sulfoxide (DMSO)>> Ethanol
Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, DMSO)

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

The following diagram illustrates the general workflow for solubility determination.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Centrifuge to separate undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 result1 Calculate Solubility analysis2->result1

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

Stability

The stability of an API is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Forced degradation studies are performed to identify the likely degradation products and to develop stability-indicating analytical methods.[9][10]

pH-Dependent Stability (Hydrolysis)

The stability of this compound in aqueous solutions is expected to be influenced by pH. As a carboxylic acid, it may be susceptible to degradation under certain pH conditions, although pyridine carboxylic acids are generally stable. For esters of nicotinic acid, hydrolysis to nicotinic acid is a known degradation pathway, and this process is catalyzed by both acid and base.[11]

Thermal Stability

Information on the thermal stability of this compound is limited. The melting point of 217-221 °C suggests it is a thermally stable solid.[1] However, at elevated temperatures, particularly in solution, degradation may occur.

Photostability

Pyridine derivatives can be susceptible to photodegradation.[12] Exposure to UV or visible light may induce degradation of this compound.

Oxidative Stability

The pyridine ring is generally stable to oxidation. However, under strong oxidative conditions, degradation can occur.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (e.g., 0.1 N, 1 N)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Water bath or oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector

  • LC-MS for identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of 4-methylnicottinic acid with hydrogen peroxide (e.g., 3%) at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified time. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradation products. LC-MS can be used to identify the mass of the degradation products to aid in structure elucidation.

The following diagram outlines the general workflow for forced degradation studies.

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress1 Acid Hydrolysis analysis1 Stability-Indicating HPLC-PDA stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal stress4->analysis1 stress5 Photolytic stress5->analysis1 analysis2 LC-MS for Identification analysis1->analysis2 outcome3 Develop Stability-Indicating Method analysis1->outcome3 outcome1 Identify Degradation Products analysis2->outcome1 outcome2 Elucidate Degradation Pathways outcome1->outcome2

Caption: A flowchart illustrating the typical workflow for conducting forced degradation studies.

Degradation Pathways

Specific degradation pathways for this compound have not been detailed in the reviewed literature. However, based on the known degradation of nicotinic acid and other pyridine derivatives, potential degradation pathways can be postulated.

  • Decarboxylation: Under thermal stress, decarboxylation of the carboxylic acid group could occur, leading to the formation of 4-methylpyridine.

  • Oxidation of the Methyl Group: The methyl group could be susceptible to oxidation, potentially forming 4-hydroxymethylnicotinic acid or further to 4-formylnicotinic acid and ultimately to pyridine-3,4-dicarboxylic acid.

  • Ring Opening: Under harsh conditions (e.g., strong oxidation or photolysis), cleavage of the pyridine ring could occur, leading to various smaller, aliphatic molecules. The biodegradation of nicotinic acid is known to proceed via ring hydroxylation followed by cleavage.[13]

The following diagram illustrates a potential degradation pathway for this compound based on general chemical principles.

G Potential Degradation Pathways of this compound cluster_decarb Decarboxylation (Thermal Stress) cluster_ox Oxidation cluster_ring Ring Opening (Harsh Conditions) parent This compound decarb_prod 4-Methylpyridine parent->decarb_prod Heat ox_prod1 4-Hydroxymethylnicotinic Acid parent->ox_prod1 [O] ring_prod Aliphatic Fragments parent->ring_prod UV/Strong [O] ox_prod2 Pyridine-3,4-dicarboxylic Acid ox_prod1->ox_prod2 Further Oxidation

Caption: A diagram showing potential degradation pathways for this compound.

Conclusion

This technical guide has summarized the currently available information on the solubility, stability, and degradation of this compound. While specific quantitative data for this compound is limited, this guide provides a framework for its characterization based on data from closely related compounds and established experimental protocols. For drug development professionals, it is crucial to perform comprehensive experimental studies as outlined to establish a complete physicochemical profile of this compound. The provided methodologies and potential degradation pathways offer a solid foundation for initiating such investigations. The development of a validated stability-indicating analytical method will be a key step in ensuring the quality, safety, and efficacy of any potential product containing this molecule.

References

A Comprehensive Scientific Review of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). While not as extensively studied as its parent compound, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting respiratory and inflammatory diseases.[1] This technical guide provides a comprehensive review of the available scientific literature on this compound, consolidating data on its chemical and physical properties, synthesis protocols, and known biological roles. Due to the limited direct research on its specific pharmacological activity, this review also explores potential signaling pathways inferred from the well-documented mechanisms of nicotinic acid and other nicotinic compounds. This paper aims to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting quantitative data in structured tables, detailing experimental procedures, and visualizing key processes and pathways.

Chemical and Physical Properties

This compound is a white to tan crystalline powder.[2] Its fundamental chemical and physical properties are summarized from various chemical databases and supplier information.

Chemical Identifiers and Molecular Properties

The primary identifiers and molecular characteristics of this compound are presented below.

PropertyValueSource(s)
IUPAC Name 4-methylpyridine-3-carboxylic acid[3]
Synonyms 4-Picolinic acid, 4-Methyl-3-pyridinecarboxylic acid[1][3]
CAS Number 3222-50-2[3]
Molecular Formula C7H7NO2[3][4]
Molecular Weight 137.14 g/mol [3][4]
Canonical SMILES CC1=C(C=NC=C1)C(=O)O[3]
InChIKey ZKUZSTXNVMIDCY-UHFFFAOYSA-N[3]
Physicochemical Data

This table summarizes the key physicochemical data for this compound. Predicted values are noted where applicable.

PropertyValueSource(s)
Appearance White to tan crystalline powder[2]
Melting Point 215-217 °C / 217-221 °C[2][4]
Boiling Point 304.1 ± 22.0 °C (Predicted)[2]
Density 1.230 ± 0.06 g/cm³ (Predicted)[2]
pKa 1.67 ± 0.25 (Predicted)[2]
Storage Temperature Room Temperature, Inert Atmosphere[2]
Spectroscopic Data

Key spectroscopic data for the characterization of this compound are provided.[4]

Spectrum TypePeaksSource(s)
IR (KBr, cm⁻¹) 2423 (O-H stretch), 1721 (C=O stretch)[4]
¹H NMR (DMSO-d6) δ 11.9 (s, 1H, COOH), 9.00 (s, 1H, pyridine H), 8.72 (d, 1H, pyridine H), 7.67 (d, 1H, pyridine H), 2.67 (s, 3H, CH3)[4]
¹³C NMR (DMSO-d6) δ 179.7 (COOH), 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine C), 21.4 (CH3)[4]
MS (ESI) m/z 138.1 [M + H]⁺, 136.1 [M - H]⁻[4]

Synthesis Protocol

The most commonly cited method for the synthesis of this compound is the hydrolysis of 3-cyano-4-methylpyridine.

Experimental Protocol: Hydrolysis of 3-Cyano-4-methylpyridine

This protocol is adapted from a general procedure described in the literature.[2][4]

  • Reaction Setup : To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and a 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).

  • Reflux : Stir the reaction mixture under reflux conditions for 2 hours.

  • Acidification : After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (4.06 L) dropwise to acidify the mixture.

  • Solvent Removal : Remove the solvent under reduced pressure, which will yield a white solid product.

  • Purification : Add ethanol (10 L) to the residue and heat to reflux for 10 minutes.

  • Isolation : Perform a hot filtration. Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield 4-methylpyridine-3-carboxylic acid as a white solid.

  • Yield : The reported yield for this procedure is approximately 96% (1.33 kg).[2][4]

G reactant1 3-Cyano-4-methylpyridine reflux Reflux for 2 hours reactant1->reflux reactant2 NaOH + 70% EtOH(aq) reactant2->reflux acidify Cool & Acidify (Conc. HCl) reflux->acidify evap1 Remove Solvent (Reduced Pressure) acidify->evap1 purify Recrystallize from Ethanol (Hot Filtration) evap1->purify product This compound (White Solid, ~96% Yield) purify->product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound is primarily recognized as a fine chemical and an intermediate for the synthesis of pharmaceuticals.[1] Its documented applications include:

  • Pharmaceutical Intermediate : It is used in the synthesis of drugs designed to treat respiratory and inflammatory diseases.[1]

  • Biosynthetic Precursor : It can act as a precursor in the biosynthesis of NAD/NADP.[1]

  • Research Chemical : It is used for the synthesis of nicotinic acid adenine dinucleotide phosphate (NADP) analogs for research purposes.[2][4]

Inferred Signaling Pathways

While direct studies on the receptor interactions and signaling of this compound are lacking, its structural similarity to nicotinic acid allows for informed inference. Nicotinic acid is known to interact with specific G protein-coupled receptors (GPCRs) and influence downstream pathways.

Nicotinic acid is an agonist for the G protein-coupled receptor HM74A (also known as GPR109A).[5] Activation of this receptor, which is coupled to a Gi protein, can lead to the enhancement of arachidonic acid (AA) release. This pathway is strongly implicated in the skin flushing side effect of niacin therapy but also points to a mechanism for influencing lipid metabolism.[5]

G ligand Nicotinic Acid (or analog) receptor HM74A Receptor (GPR109A) ligand->receptor gi_protein Gi Protein Activation receptor->gi_protein ca_mob Enhanced Ca²⁺ Mobilization gi_protein->ca_mob aa_release Synergistic Release of Arachidonic Acid (AA) gi_protein->aa_release prostaglandins Prostaglandin Production aa_release->prostaglandins

Caption: Inferred HM74A receptor signaling pathway for nicotinic compounds.

Many nicotinic compounds act as agonists at nicotinic acetylcholine receptors (nAChRs). Sustained stimulation of nAChRs, particularly the α7 subtype which is highly permeable to calcium, can trigger intracellular signaling cascades that promote neuronal survival.[6] A key pathway involved is the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which is a major pathway for neuroprotection.[6]

G agonist Nicotinic Agonist nAChR α7 nAChR agonist->nAChR ca_influx Ca²⁺ Influx nAChR->ca_influx pi3k PI3K Activation ca_influx->pi3k akt Akt Phosphorylation (Activation) pi3k->akt neuroprotection Inhibition of Apoptosis & Promotion of Neuronal Survival akt->neuroprotection

Caption: General neuroprotective signaling via the nAChR-PI3K-Akt pathway.

Pharmacokinetics and Toxicology

Pharmacokinetics

There is no specific pharmacokinetic data available in the reviewed literature for this compound. However, for the parent compound, nicotinic acid, absorption from the stomach and small intestine is rapid and nearly complete, even at high doses.[7] Peak plasma concentrations are typically reached within 30 to 60 minutes after an oral dose.[7] Approximately 88% of a dose is eliminated by the kidneys as either unchanged nicotinic acid or its primary metabolite, nicotinuric acid.[7] The specific effects of the 4-position methyl group on absorption, distribution, metabolism, and excretion are unknown and represent a significant gap in the literature.

Toxicology and Safety

This compound is classified as an irritant. The Global Harmonized System (GHS) classifications and precautionary statements are summarized below.

Hazard ClassGHS CodeStatementSource(s)
Skin Corrosion/Irritation H315Causes skin irritation[3][8][9]
Serious Eye Damage/Irritation H319Causes serious eye irritation[3][8][9]
Specific Target Organ Toxicity H335May cause respiratory irritation[3][8][9]
Precautionary CategoryGHS CodeStatementSource(s)
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[9]
Prevention P280Wear protective gloves/eye protection/face protection.[9]
Response (Skin) P302+P352IF ON SKIN: Wash with plenty of soap and water.[9]
Response (Eyes) P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[3]
Disposal P501Dispose of contents/container in accordance with national regulations.[3]

Conclusion

This compound is a well-characterized compound in terms of its chemical properties and synthesis. Its primary role is established as a valuable building block in the pharmaceutical industry. However, there is a notable absence of research into its specific biological activities, receptor interactions, and pharmacokinetic profile. While inferences can be drawn from its parent compound, nicotinic acid, dedicated studies are required to elucidate the pharmacological effects of the 4-methyl substitution. Future research should focus on screening this compound for activity at known nicotinic acid receptors (e.g., HM74A) and nAChRs, as well as conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies. Such data would be invaluable for assessing its potential as a therapeutic agent in its own right, beyond its current use as a synthetic intermediate.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to 4-Methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-methylnicotinic acid are emerging as a promising class of therapeutic agents with a diverse range of potential applications, primarily centered around their potent anti-inflammatory, immunomodulatory, and metabolic regulatory effects. This technical guide delves into the core scientific principles underlying the therapeutic potential of these analogs, with a specific focus on their interaction with the G-protein coupled receptor 109A (GPR109A). This document provides a comprehensive overview of their mechanism of action, summarizes key quantitative bioactivity data, and presents detailed experimental protocols for their evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge required to advance these promising compounds towards clinical application.

Introduction

This compound, a derivative of nicotinic acid (niacin), serves as a foundational scaffold for the development of novel therapeutic compounds. While nicotinic acid itself has been utilized for decades in the management of dyslipidemia, its clinical utility is often hampered by undesirable side effects, most notably cutaneous flushing. The development of this compound analogs is driven by the pursuit of compounds with improved therapeutic indices, retaining the beneficial effects of nicotinic acid while minimizing adverse reactions. These analogs have shown significant promise in preclinical studies for a variety of conditions, including atherosclerosis, neuroinflammatory diseases, and certain types of cancer.

Mechanism of Action: The GPR109A Signaling Axis

The primary molecular target for this compound and its analogs is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is predominantly expressed on adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[1] The activation of GPR109A initiates a cascade of intracellular signaling events that underpin the therapeutic effects of its ligands.

Upon agonist binding, GPR109A couples to inhibitory G-proteins of the Gi/o family. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This Gi-mediated pathway is largely responsible for the anti-lipolytic effects observed with nicotinic acid and its analogs.

Furthermore, GPR109A activation can also trigger a G-protein-independent signaling pathway through the recruitment of β-arrestin proteins.[2] This pathway is implicated in receptor internalization and can initiate distinct downstream signaling cascades, including the activation of the ERK1/2 MAP kinase pathway.[3] The differential activation of these pathways by various analogs may account for variations in their therapeutic profiles and side-effect liabilities.

Below is a diagram illustrating the core GPR109A signaling pathways.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_barrestin β-Arrestin Pathway receptor GPR109A gi Gi/o receptor->gi Activates barrestin β-Arrestin receptor->barrestin Recruits ligand 4-Methylnicotinic Acid Analog ligand->receptor Binds ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka lipolysis ↓ Lipolysis pka->lipolysis internalization Receptor Internalization barrestin->internalization erk ERK1/2 Signaling barrestin->erk

GPR109A Signaling Pathways

Therapeutic Applications and Quantitative Bioactivity

The therapeutic potential of this compound analogs spans several key areas, driven by their anti-inflammatory and metabolic effects.

Anti-inflammatory and Immunomodulatory Effects

Activation of GPR109A on immune cells has been shown to exert potent anti-inflammatory effects. This includes the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the suppression of inflammatory cell recruitment. These properties make this compound analogs attractive candidates for the treatment of chronic inflammatory diseases.

Compound/AnalogTarget/AssayIC50/EC50Reference
Nicotinic Acid Derivatives
Compound 4c (2-bromophenyl substituent)Analgesic and Anti-inflammatory activityDisplayed distinctive activity[3]
Compounds 4d, 4f, 4g, 4h, 5bNitrite Inhibition (RAW 264.7 cells)MTT results: 86.109 ± 0.51 to 119.084 ± 0.09[1]
Organotin(IV) Derivatives
Compound 5cVEGFR-2 InhibitionIC50 = 0.068 μM[4]
HCT-15 cell line cytotoxicityHigher than doxorubicin[4]
PC-3 cell line cytotoxicityHigher than doxorubicin[4]
Dyslipidemia and Atherosclerosis

Mirroring the action of nicotinic acid, its 4-methylated analogs are being investigated for their potential to modulate lipid profiles. By activating GPR109A on adipocytes, these compounds can inhibit lipolysis, leading to a reduction in the release of free fatty acids into the circulation. This, in turn, can decrease the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately lowering LDL ("bad") cholesterol and raising HDL ("good") cholesterol levels.

Quantitative data for specific this compound analogs in lipid-lowering assays is an active area of research and is not yet extensively published in a comparative format.

Anticancer Potential

Emerging evidence suggests that GPR109A may act as a tumor suppressor in certain cancers.[5][6] Activation of GPR109A in some cancer cell lines has been shown to induce apoptosis and inhibit cell proliferation.[7] Furthermore, some novel nicotinic acid derivatives have demonstrated potent inhibitory activity against key cancer-related targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

GPR109A Activation Assay (cAMP Measurement)

This assay is fundamental to determining the potency and efficacy of analogs in activating the Gi-mediated signaling pathway of GPR109A.

Workflow Diagram:

GPR109A_cAMP_Assay start Start cell_seeding Seed GPR109A-expressing cells in a 384-well plate start->cell_seeding incubation_overnight Incubate overnight cell_seeding->incubation_overnight compound_prep Prepare serial dilutions of this compound analog incubation_overnight->compound_prep compound_addition Add analog dilutions to cells and incubate compound_prep->compound_addition forskolin_addition Add Forskolin to stimulate Adenylyl Cyclase compound_addition->forskolin_addition cell_lysis Lyse cells and add cAMP detection reagents forskolin_addition->cell_lysis detection Measure cAMP levels (e.g., HTRF, Luminescence) cell_lysis->detection data_analysis Data Analysis: Plot dose-response curve and determine EC50 detection->data_analysis end End data_analysis->end

Workflow for GPR109A cAMP Assay

Detailed Protocol:

  • Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 384-well white, solid-bottom assay plate at a density optimized for the specific cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound analog in a suitable assay buffer.

  • Compound Incubation: Aspirate the growth medium from the cells and add the diluted compound solutions. Incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • Adenylyl Cyclase Stimulation: Add a solution of forskolin (an adenylyl cyclase activator) to all wells, except for the negative control, to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis: Plot the resulting signal as a function of the analog concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the in vivo anti-inflammatory potential of novel compounds.[8][9][10][11][12]

Workflow Diagram:

Carrageenan_Paw_Edema start Start animal_acclimatization Acclimatize rats to laboratory conditions start->animal_acclimatization baseline_measurement Measure baseline paw volume animal_acclimatization->baseline_measurement compound_administration Administer this compound analog or vehicle control (e.g., i.p.) baseline_measurement->compound_administration carrageenan_injection Inject 1% carrageenan solution into the sub-plantar region of the right hind paw compound_administration->carrageenan_injection paw_volume_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan) carrageenan_injection->paw_volume_measurement data_analysis Calculate the percentage inhibition of edema for the treated group compared to the control group paw_volume_measurement->data_analysis end End data_analysis->end

Workflow for Carrageenan-Induced Paw Edema Model

Detailed Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats weighing between 150-200g.

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and groups for different doses of the this compound analog.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds and controls via an appropriate route (e.g., intraperitoneal or oral) 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Measurement of TNF-α Production (ELISA)

This protocol outlines the quantification of TNF-α in cell culture supernatants or biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4][13][14][15][16]

Detailed Protocol:

  • Plate Preparation: Coat a 96-well microplate with a capture antibody specific for TNF-α and incubate overnight. Wash the plate to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer.

  • Sample and Standard Incubation: Add standards of known TNF-α concentrations and the experimental samples (e.g., cell culture supernatants) to the wells. Incubate to allow TNF-α to bind to the capture antibody.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured TNF-α.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.

  • Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Reaction Termination and Measurement: Stop the reaction by adding a stop solution (e.g., sulfuric acid). Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of TNF-α in the experimental samples.

Conclusion and Future Directions

This compound analogs represent a promising frontier in drug discovery. Their ability to selectively modulate the GPR109A signaling pathway offers a versatile platform for the development of novel therapeutics for a range of inflammatory and metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships, optimize the pharmacological profiles, and ultimately translate these promising compounds into clinically effective treatments. Future research should focus on elucidating the nuanced roles of the Gi and β-arrestin pathways in the therapeutic effects of different analogs, as well as conducting comprehensive preclinical and clinical studies to validate their efficacy and safety in human diseases.

References

4-Methylnicotinic Acid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinic acid, a derivative of nicotinic acid (niacin), holds potential significance in various biological and pharmaceutical contexts. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, drawing upon established metabolic routes of nicotinic acid and other structurally related pyridine compounds. Detailed experimental protocols are provided to enable researchers to investigate and validate these proposed pathways, alongside structured tables for the presentation of quantitative data.

Introduction

Nicotinic acid is a well-characterized vitamin and therapeutic agent with diverse metabolic pathways. However, the metabolic profile of its methylated analogue, this compound, remains largely unexplored. This guide aims to bridge this knowledge gap by proposing a series of probable metabolic transformations based on analogous biochemical reactions. The primary metabolic events are anticipated to involve modification of both the carboxylic acid group and the pyridine ring, including the methyl substituent.

Predicted Metabolic Pathways of this compound

Based on the known metabolism of nicotinic acid and other pyridine derivatives, the metabolism of this compound is likely to proceed through several key pathways, including oxidation, N-oxidation, and conjugation reactions.

Phase I Metabolism: Oxidation

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, oxidation is a probable initial metabolic step.

  • Hydroxylation of the Methyl Group: The methyl group at the 4-position is a likely target for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a primary alcohol, 4-(hydroxymethyl)nicotinic acid. This alcohol can be further oxidized to an aldehyde and subsequently to a carboxylic acid, yielding pyridine-3,4-dicarboxylic acid (also known as lutidinic acid).

  • Hydroxylation of the Pyridine Ring: Direct hydroxylation of the pyridine ring is another possibility, catalyzed by CYP enzymes or other oxidoreductases. This could result in the formation of various hydroxylated isomers of this compound.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form this compound N-oxide.

Phase II Metabolism: Conjugation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.

  • Glucuronidation: The carboxylic acid group of this compound or its hydroxylated metabolites can be conjugated with glucuronic acid, a common pathway for carboxylic acid-containing drugs. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Amino Acid Conjugation: Similar to nicotinic acid forming nicotinuric acid (a glycine conjugate), this compound may be conjugated with amino acids such as glycine or taurine.

  • Sulfation: Hydroxylated metabolites of this compound could potentially undergo sulfation, a conjugation reaction catalyzed by sulfotransferases (SULTs).

The following diagram illustrates the hypothesized metabolic pathways of this compound.

4-Methylnicotinic_Acid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MNA This compound MNA_OH_Me 4-(Hydroxymethyl)nicotinic Acid MNA->MNA_OH_Me CYP450 MNA_OH_Ring Hydroxylated This compound MNA->MNA_OH_Ring CYP450 MNA_N_Oxide This compound N-oxide MNA->MNA_N_Oxide FMO/CYP450 MNA_Gluc This compound Glucuronide MNA->MNA_Gluc UGT MNA_AA This compound Amino Acid Conjugate MNA->MNA_AA Acyl-CoA Synthetase, Amino Acid N-acyltransferase MNA_CHO 4-Formylnicotinic Acid MNA_OH_Me->MNA_CHO ADH MNA_COOH Pyridine-3,4-dicarboxylic Acid MNA_CHO->MNA_COOH ALDH MNA_OH_Ring_Sulfate Hydroxylated 4-Methylnicotinic Acid Sulfate MNA_OH_Ring->MNA_OH_Ring_Sulfate SULT

Hypothesized metabolic pathways of this compound.

Experimental Protocols

To investigate the metabolism of this compound, a combination of in vitro and in vivo studies is recommended.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify Phase I metabolites of this compound.

Objective: To determine the metabolic stability and identify metabolites of this compound when incubated with liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and this compound (final concentration typically 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile to each aliquot.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor for the disappearance of the parent compound (this compound) and the appearance of potential metabolites.

    • Characterize potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In_Vitro_Metabolism_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow A Prepare Incubation Mixture (Microsomes, Buffer, This compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Collect Aliquots) C->D E Quench Reaction (Add Acetonitrile) D->E F Protein Precipitation (Centrifuge) E->F G Sample Preparation (Evaporate & Reconstitute) F->G H LC-MS/MS Analysis G->H

4-Methylnicotinic Acid: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, toxicity, and handling of 4-Methylnicotinic acid. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. Due to the limited availability of direct toxicological data for this compound, information from the structurally related and well-studied compound, nicotinic acid, is included for comparative purposes and to infer potential hazards.

Chemical and Physical Properties

This compound, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The hydrochloride salt is also commonly used in laboratory settings.

PropertyThis compoundThis compound HydrochlorideReference
CAS Number 3222-50-294015-05-1[1]
Molecular Formula C₇H₇NO₂C₇H₇NO₂ · HCl[1]
Molecular Weight 137.14 g/mol 173.60 g/mol [1][2]
Appearance White to tan crystalline powderLight brown solid[3][4]
Melting Point 217-221 °CNot available[3]
Solubility Not availableNot available
Hygroscopicity Not specifiedHygroscopic[4]

Safety and Hazard Information

GHS Classification

This compound and its hydrochloride salt are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassHazard CategoryGHS Hazard StatementReference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation[1]
Precautionary Statements and First Aid

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Response and First Aid:

  • If on skin (P302 + P352): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]

  • If inhaled (P304 + P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

  • If in eyes (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For the hydrochloride salt, it is recommended to store under an inert atmosphere as it is air sensitive.[4]

Toxicological Data

Direct and comprehensive toxicological data for this compound is limited. The following table includes data for the parent compound, nicotinic acid, to provide an indication of potential toxicity.

Toxicological EndpointThis compoundNicotinic AcidReference
Acute Oral Toxicity (LD50) Data not available6,450 mg/kg (rat, female)[6]
7,000 mg/kg (rat)[7]
Acute Dermal Toxicity (LD50) Data not available> 2,000 mg/kg (rat)[8]
Genotoxicity Data not availableNot mutagenic in bacterial strains; did not induce clastogenic effects in in vitro and in vivo micronucleus testing in mice.[9] However, one study showed an increase in sister chromatid exchanges in peripheral blood lymphocytes of smokers supplemented with nicotinic acid.[10][9][10]
Carcinogenicity Data not availableNo increased incidence of tumors was observed in a lifetime carcinogenicity study in Swiss mice.[9][9]
Reproductive Toxicity Data not availableDevelopmental toxicity was only seen at levels that were maternally toxic, with no evidence of teratogenicity in rats.[9][9]

Metabolism and Potential Signaling Pathways

Metabolism

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of nicotinic acid, a probable metabolic pathway can be proposed. Nicotinic acid is primarily metabolized in the liver.[4] The excess is methylated to N¹-methylnicotinamide and excreted in the urine as such or as oxidized metabolites.[4] It is plausible that this compound undergoes similar metabolic transformations, including potential conjugation and excretion.

Metabolism_Pathway cluster_absorption Absorption & Distribution cluster_liver Liver Metabolism (Hypothesized) cluster_excretion Excretion 4-MNA This compound (Oral Administration) PhaseI Phase I Metabolism (e.g., Hydroxylation of methyl group) 4-MNA->PhaseI Circulation PhaseII Phase II Metabolism (e.g., Glucuronidation, Glycine Conjugation) PhaseI->PhaseII Urine Urinary Excretion (Metabolites and Unchanged Compound) PhaseII->Urine

Hypothesized metabolic pathway for this compound.
GPR109A Signaling Pathway

Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[5] Given its structural similarity, this compound is also likely to act as an agonist at this receptor. Activation of GPR109A is primarily coupled to an inhibitory G protein (Gαi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This pathway is responsible for the anti-lipolytic effects of nicotinic acid.[5] GPR109A can also signal through a β-arrestin-dependent pathway, which is associated with the flushing side effect of niacin.[5]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound (or Nicotinic Acid) GPR109A GPR109A (HCA₂ Receptor) Ligand->GPR109A Binds to G_protein Gαi/βγ GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits

Simplified GPR109A signaling pathway.

Experimental Protocols

Synthesis and Purification of this compound

A general method for the synthesis of this compound involves the hydrolysis of 3-cyano-4-methylpyridine.[12] Purification is typically achieved through recrystallization or silica gel column chromatography.

Materials:

  • 3-cyano-4-methylpyridine

  • Sodium hydroxide (NaOH)

  • 70% aqueous ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Silica gel (for column chromatography)

  • n-hexane and ethyl acetate (or other suitable solvent system for chromatography)

Procedure:

  • Hydrolysis: Add 3-cyano-4-methylpyridine to a mixture of sodium hydroxide and 70% aqueous ethanol. Reflux the reaction mixture for approximately 2 hours.[12]

  • Acidification: After cooling to room temperature, acidify the mixture by the slow dropwise addition of concentrated hydrochloric acid.[12]

  • Isolation of Crude Product: Remove the solvent under reduced pressure to obtain the crude solid product.[12]

  • Purification by Recrystallization: Add ethanol to the crude residue and heat to reflux for 10 minutes. Perform a hot filtration and then evaporate the ethanol under reduced pressure to yield the purified this compound as a white solid.[12]

  • Alternative Purification by Column Chromatography: If further purification is required, the crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of n-hexane and ethyl acetate.[13] Monitor the fractions by thin-layer chromatography (TLC) to isolate the pure compound.

Synthesis_Workflow Start Start: 3-cyano-4-methylpyridine Hydrolysis Hydrolysis (NaOH, 70% EtOH, Reflux) Start->Hydrolysis Acidification Acidification (conc. HCl) Hydrolysis->Acidification Isolation Isolation of Crude Product (Solvent Removal) Acidification->Isolation Purification Purification Isolation->Purification Recrystallization Recrystallization (Ethanol) Purification->Recrystallization Method 1 ColumnChrom Silica Gel Column Chromatography Purification->ColumnChrom Method 2 End End: Pure this compound Recrystallization->End ColumnChrom->End

Workflow for the synthesis and purification of this compound.
In Vitro Skin Irritation Test (General Protocol)

This protocol is a generalized procedure based on established in vitro methods using reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test.[14][15]

Principle: The potential of a chemical to cause skin irritation is assessed by measuring its cytotoxic effect on a reconstructed human epidermal model. Cell viability is determined using the MTT assay, where viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate, which is then quantified spectrophotometrically.[16]

Materials:

  • Reconstructed human epidermis (RhE) tissue model

  • Assay medium

  • Test chemical (this compound)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT solution (0.5 mg/mL)

  • Isopropanol (or other suitable solvent for formazan extraction)

  • 6-well and 24-well plates

  • Plate reader

Procedure:

  • Pre-incubation: Upon receipt, pre-incubate the RhE tissues overnight in assay medium at 37°C and 5% CO₂.[14]

  • Exposure: Apply the test chemical (solid or liquid), positive control, and negative control topically to the surface of triplicate tissues.[14]

  • Incubation: Incubate the tissues with the applied substances for 60 minutes at 37°C.[14]

  • Washing: Thoroughly wash the tissues with PBS to remove the test substance.[14]

  • Post-incubation: Transfer the tissues to fresh assay medium and incubate for approximately 42 hours.[14]

  • MTT Assay: Transfer the tissues to an MTT solution and incubate for 3 hours.[17]

  • Extraction: Extract the formazan from the tissues using isopropanol.[17]

  • Quantification: Measure the optical density of the formazan solution using a plate reader (e.g., at 550 nm).[17]

  • Data Analysis: Calculate the percentage viability of the test chemical-treated tissues relative to the negative control. A chemical is typically classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[16]

In Vitro Eye Irritation Test (General Protocol)

This is a generalized protocol based on methods using reconstructed human cornea-like epithelial (RhCE) models.[12][18]

Principle: The eye irritation potential of a chemical is evaluated by its cytotoxic effect on an RhCE tissue model. Similar to the skin irritation test, cell viability is commonly assessed using the MTT assay.

Materials:

  • Reconstructed human cornea-like epithelial (RhCE) tissue model

  • Assay medium

  • Test chemical (this compound)

  • Positive and negative controls

  • MTT solution

  • Isopropanol

  • Multi-well plates

  • Plate reader

Procedure:

  • Pre-incubation: Pre-incubate the RhCE tissues overnight in assay medium.

  • Exposure: Apply the test chemical to the surface of duplicate or triplicate tissues. The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[12]

  • Washing: Rinse the tissues thoroughly to remove the test chemical.

  • Post-incubation: Incubate the tissues in fresh medium for a defined period (e.g., 18 hours).[19]

  • MTT Assay and Quantification: Follow the same steps as described for the in vitro skin irritation test (5.2, steps 6-9).

  • Data Analysis: A chemical is typically classified as an eye irritant if the tissue viability falls below a certain threshold (e.g., ≤ 60%) relative to the negative control.[12]

Conclusion

This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While direct, comprehensive toxicological data is lacking, the information available for the structurally similar compound, nicotinic acid, suggests a low potential for acute systemic toxicity, genotoxicity, and carcinogenicity. Researchers should adhere to the recommended safety precautions, including the use of appropriate personal protective equipment and handling in a well-ventilated area. The provided experimental protocols and pathway diagrams offer a foundational understanding for the synthesis, purification, and biological investigation of this compound. Further research is warranted to fully characterize the toxicological profile and metabolic fate of this compound.

References

An In-Depth Technical Guide to 4-Methylnicotinic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylnicotinic acid, a pyridinecarboxylic acid derivative. Delving into its historical discovery, early synthesis, and evolution into modern preparative methods, this document offers a technical exploration of its chemical properties and burgeoning applications in medicinal chemistry and drug development.

I. Introduction: Situating this compound in the Landscape of Pyridine Carboxylic Acids

This compound, systematically named 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3), a fundamental molecule in biological systems.[1][2] The substitution of a methyl group at the 4-position of the pyridine ring significantly influences its chemical and physical properties, paving the way for its use as a versatile building block in the synthesis of more complex molecules.[3] This guide will trace the scientific journey of this compound, from its likely emergence in mid-20th century research to its contemporary relevance.

II. The Genesis of this compound: A Historical Perspective

Pinpointing the exact moment of the first synthesis of this compound is challenging due to the historical context of organic chemistry research. However, the scientific literature points towards its origins within the broader exploration of pyridine chemistry in the mid-1940s.

Subsequent research in the following decades built upon these early findings. For instance, a 1978 study detailing the synthesis of 4-methylnicotine utilized this compound as a starting material, indicating that by this time, the compound was readily accessible and its chemistry was being actively explored.

III. Synthesis Methodologies: From Classical Oxidation to Modern Strategies

The synthesis of this compound has evolved significantly from the early, often harsh, oxidation methods to more refined and efficient modern techniques.

A. Historical and Classical Synthesis Routes

The earliest methods for preparing pyridine carboxylic acids relied on the oxidation of the corresponding alkylpyridines. These classical approaches, while foundational, often required strong oxidizing agents and harsh reaction conditions.

Experimental Protocol: Oxidation of 4-Methylpyridine (Hypothetical Reconstruction based on historical context)

  • Reactants: 4-Methylpyridine (γ-picoline), Potassium Permanganate (KMnO₄) or Nitric Acid (HNO₃).

  • Procedure:

    • 4-Methylpyridine is dissolved in a suitable solvent, such as water or dilute sulfuric acid.

    • A strong oxidizing agent, such as potassium permanganate, is added portion-wise to the solution while controlling the temperature to prevent runaway reactions.

    • The reaction mixture is heated under reflux for several hours to ensure complete oxidation of the methyl group.

    • Upon completion, the reaction mixture is cooled, and the precipitated manganese dioxide (if using KMnO₄) is removed by filtration.

    • The filtrate is then acidified to precipitate the this compound, which is collected by filtration, washed, and dried.

This classical approach, while effective, often suffered from moderate yields and the need to handle hazardous materials.

B. Modern and Efficient Synthesis Protocols

Contemporary methods for the synthesis of this compound focus on improved yields, milder reaction conditions, and greater efficiency. One notable modern approach involves the hydrolysis of 3-cyano-4-methylpyridine.[3]

Experimental Protocol: Synthesis from 3-Cyano-4-methylpyridine [3]

  • Reactants: 3-Cyano-4-methylpyridine, Sodium Hydroxide (NaOH), Ethanol (EtOH), Hydrochloric Acid (HCl).

  • Procedure:

    • 3-Cyano-4-methylpyridine is added to a mixture of sodium hydroxide and 70% aqueous ethanol.[3]

    • The reaction mixture is stirred under reflux for 2 hours.[3]

    • After cooling to room temperature, the mixture is acidified by the slow, dropwise addition of concentrated hydrochloric acid.[3]

    • The solvent is then removed under reduced pressure to yield the crude product.[3]

    • The residue is purified by recrystallization from ethanol to afford this compound as a white solid with a yield of approximately 96%.[3]

This method offers a significant improvement in terms of yield and reaction control compared to the classical oxidation routes.

Another modern, large-scale preparation starts from 2,6-dichloro-4-methylnicotinonitrile, involving a key reductive dechlorination step followed by hydrolysis.

Synthesis Pathway Visualization

Synthesis_Pathways cluster_classical Classical Oxidation cluster_modern Modern Synthesis 4-Methylpyridine 4-Methylpyridine 4-MNA_Classical This compound 4-Methylpyridine->4-MNA_Classical Oxidation Oxidizing_Agent KMnO4 or HNO3 Oxidizing_Agent->4-MNA_Classical 3-Cyano-4-methylpyridine 3-Cyano-4-methylpyridine Hydrolysis 1. NaOH, EtOH, Reflux 2. HCl 3-Cyano-4-methylpyridine->Hydrolysis 4-MNA_Modern This compound Hydrolysis->4-MNA_Modern

Caption: Comparison of classical and modern synthetic routes to this compound.

IV. Physicochemical Properties and Spectroscopic Data

Understanding the physicochemical properties of this compound is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 215-217 °C[3]
Appearance White solid[3]
Solubility Soluble in hot water and ethanol.
CAS Number 3222-50-2

Spectroscopic Data:

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 2423 (O-H stretching), 1721 (C=O stretching).[3]

  • ¹H NMR (DMSO-d₆, 300 MHz) δ (ppm): 11.9 (br s, 1H, COOH), 9.00 (s, 1H, pyridine ring H), 8.72 (d, J = 4.9 Hz, 1H, pyridine ring H), 7.67 (d, J = 4.9 Hz, 1H, pyridine ring H), 2.67 (s, 3H, CH₃).[3]

  • ¹³C NMR (DMSO-d₆, 75 MHz) δ (ppm): 179.7 (COOH), 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine ring C), 21.4 (CH₃).[3]

  • Mass Spectrometry (ESI): m/z 138.1 [M+H]⁺, 136.1 [M-H]⁻.[3]

V. Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold and intermediate in the synthesis of pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it an attractive starting point for the development of new therapeutic agents.

One of the key applications of this compound is in the synthesis of nicotinic acid adenine dinucleotide phosphate (NADP⁺) analogs.[3] These analogs are instrumental in studying the role of NADP⁺-dependent enzymes, which are involved in a multitude of cellular processes, including metabolism and antioxidant defense. By modifying the nicotinamide moiety, researchers can develop specific inhibitors or probes to investigate the function of these enzymes, which are often targets in various diseases.

Potential Signaling Pathway Involvement

While research into the direct biological activity of this compound is ongoing, its structural similarity to nicotinic acid suggests potential interactions with pathways regulated by nicotinic acid receptors, such as GPR109A. Further investigation is warranted to explore its pharmacological profile.

Signaling_Pathway 4-MNA This compound NADP_Analogs NADP+ Analogs 4-MNA->NADP_Analogs Synthesis of NADP_Enzymes NADP+-Dependent Enzymes NADP_Analogs->NADP_Enzymes Modulate Activity Cellular_Processes Metabolism, Antioxidant Defense NADP_Enzymes->Cellular_Processes Regulate

Caption: Role of this compound in probing cellular pathways.

VI. Future Directions and Conclusion

This compound, a compound with humble beginnings in early 20th-century organic synthesis, has emerged as a molecule of significant interest to the scientific community. Its journey from a simple methylated derivative of nicotinic acid to a versatile tool in medicinal chemistry underscores the enduring importance of fundamental chemical research. Future research will likely focus on elucidating the direct biological activities of this compound and its derivatives, as well as expanding its utility in the synthesis of novel therapeutic agents. The continued exploration of its chemical space holds promise for the development of new drugs and a deeper understanding of complex biological systems.

VII. References

  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. The Journal of Organic Chemistry, 14(1), 14–21.

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Leete, E., & Leete, S. A. S. (1978). Aberrant syntheses in higher plants. 3. Synthesis of 4-methylnicotine and an examination of its possible biosynthesis from this compound in Nicotiana tabacum. The Journal of Organic Chemistry, 43(11), 2122–2125.

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from --INVALID-LINK--

  • Yu, Z., Sha, F., & Wang, P. (2016). Practical and Efficient Large-Scale Preparation of this compound. Letters in Organic Chemistry, 13(6), 450-452.

References

Methodological & Application

Synthesis and Large-Scale Preparation of 4-Methylnicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and large-scale preparation of 4-methylnicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The information is curated for professionals in research, development, and drug discovery.

Introduction

This compound, also known as 4-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a range of biologically active molecules, making its efficient synthesis a critical aspect of drug development. This document outlines two effective methods for the preparation of this compound, with a focus on a detailed laboratory-scale protocol and a summary of a practical large-scale production route.

Applications in Drug Development

This compound and its derivatives are pivotal intermediates in the synthesis of novel therapeutic agents. Their applications span several key areas of drug discovery:

  • Cardiovascular Diseases: Nicotinic acid (Niacin) is a well-established agent for managing dyslipidemia, a major risk factor for cardiovascular diseases.[1][2] It favorably modulates lipid profiles by lowering LDL and VLDL cholesterol while raising HDL cholesterol.[1][3] Derivatives of nicotinic acid, such as this compound, are explored for the development of new drugs with improved efficacy and reduced side effects for the prevention and treatment of coronary artery disease.[1][3] 4-Aminonicotinic acid, a related compound, is a key intermediate for drugs targeting cardiovascular and cerebrovascular diseases.[4]

  • Analgesic and Anti-inflammatory Agents: Substituted derivatives of nicotinic acid have been synthesized and evaluated for their potential as analgesic and anti-inflammatory drugs. Certain 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant analgesic and anti-inflammatory activities in preclinical studies.[5]

  • Metabolic Disorders: this compound is utilized in the synthesis of nicotinic acid adenine dinucleotide phosphate (NADP) analogs. These analogs are crucial tools for studying enzymes involved in various metabolic pathways, and can be starting points for the development of drugs targeting metabolic disorders.

  • Hypoxia-Inducible Factor (HIF)-1α Inhibitors: Analogs of nicotinic acid have been investigated as potent inhibitors of HIF-1α, a key protein involved in the cellular response to low oxygen levels (hypoxia).[6] HIF-1α is a significant target in cancer therapy, as its inhibition can suppress tumor growth and angiogenesis.[6]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are presented below.

Protocol 1: Synthesis from 3-Cyano-4-methylpyridine via Hydrolysis

This protocol details a well-established laboratory-scale synthesis of this compound through the hydrolysis of 3-cyano-4-methylpyridine.

Experimental Workflow:

cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Work-up and Purification start 3-Cyano-4-methylpyridine reagents Sodium Hydroxide 70% aq. Ethanol start->reagents reaction Reflux for 2 hours reagents->reaction acidification Cool to RT Acidify with conc. HCl reaction->acidification evaporation1 Remove solvent under reduced pressure acidification->evaporation1 recrystallization Add Ethanol Reflux and filter hot evaporation1->recrystallization evaporation2 Evaporate Ethanol under reduced pressure recrystallization->evaporation2 product This compound (White Solid) evaporation2->product

Caption: Workflow for the synthesis of this compound from 3-Cyano-4-methylpyridine.

Methodology:

  • Reaction Setup: To a suitable reaction vessel, add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol), sodium hydroxide (1.6 kg, 40.6 mol), and a 70% aqueous ethanol solution (7.2 L).

  • Hydrolysis: Stir the reaction mixture under reflux conditions for 2 hours.

  • Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid (4.06 L) dropwise to acidify the mixture.

  • Isolation of Crude Product: Remove the solvent under reduced pressure to obtain a white solid.

  • Purification: Add ethanol (10 L) to the residue and heat to reflux for 10 minutes. Perform a hot filtration.

  • Final Product: Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield this compound as a white solid.

Quantitative Data:

ParameterValueReference
Starting Material3-Cyano-4-methylpyridine
Yield1.33 kg (96%)
Melting Point215-216°C
Spectroscopic Data
IR (KBr, cm⁻¹)2423 (O-H), 1721 (C=O)
¹H NMR (DMSO-d₆, 300 MHz)δ 11.9 (br s, 1H, COOH), 9.00 (s, 1H, pyridine H), 8.72 (d, J = 4.9 Hz, 1H, pyridine H), 7.67 (d, J = 4.9 Hz, 1H, pyridine H), 2.67 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 75 MHz)δ 179.7 (COOH), 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine C), 21.4 (CH₃)
MS (ESI)m/z 138.1 [M+H]⁺, 136.1 [M-H]⁻
Protocol 2: Large-Scale Preparation from 2,6-Dichloro-4-methylnicotinonitrile

This protocol provides a summary of an efficient and practical method for the large-scale synthesis of this compound, starting from the commercially available 2,6-dichloro-4-methylnicotinonitrile.[7]

Synthetic Pathway:

start 2,6-Dichloro-4-methylnicotinonitrile reductive_dechlorination Reductive Dechlorination start->reductive_dechlorination Zinc, Ammonia intermediate 4-Methylnicotinonitrile (Intermediate) reductive_dechlorination->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Large-scale synthesis pathway of this compound.

Process Overview:

The key steps in this large-scale preparation are:

  • Reductive Dechlorination: The starting material, 2,6-dichloro-4-methylnicotinonitrile, undergoes reductive dechlorination in the presence of zinc and ammonia. This step removes the two chlorine atoms from the pyridine ring to yield an intermediate.[7]

  • Hydrolysis: The resulting intermediate is then hydrolyzed to afford this compound.[7]

This approach is noted for being suitable for batch processing and is of interest to both research laboratories and suppliers in the fine chemicals market.[7] The process also includes optimizations of reaction parameters and improvements in the purification method to ensure efficiency and practicality on a large scale.[7]

Conclusion

The synthesis of this compound is a well-documented process with multiple effective routes. The choice of method may depend on the desired scale of production, availability of starting materials, and the specific requirements of the research or development project. The protocols and application notes provided herein offer a comprehensive guide for scientists and professionals engaged in the synthesis of this important pharmaceutical intermediate. The continued exploration of this compound and its derivatives holds significant promise for the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols for the Purification of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity 4-Methylnicotinic acid is crucial for reliable experimental results and the synthesis of active pharmaceutical ingredients. This document provides detailed application notes and protocols for the most common purification techniques for this compound, including recrystallization and column chromatography. Additionally, a protocol for purity assessment by High-Performance Liquid Chromatography (HPLC) is provided.

Introduction

This compound, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3). Its purity is essential for various research and development applications. The synthesis of this compound can result in the presence of unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.

Common Impurities:

Potential impurities in synthetically prepared this compound may include:

  • Starting materials from the synthesis route.

  • Isomeric impurities, such as 6-Methylnicotinic acid.[1]

  • By-products from side reactions.

  • Residual solvents.

Purification Techniques

The two primary methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling.[2] The principle relies on the fact that the solubility of the desired compound and its impurities differ in a given solvent. For an effective recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent.[2]

A study on the synthesis of 4-methylpyridine-3-carboxylic acid demonstrated the use of ethanol for recrystallization, yielding a white solid product.[3]

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol is based on a documented synthesis and purification of 4-methylpyridine-3-carboxylic acid.[3]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

  • Heat the mixture to reflux with stirring.

  • Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven or air dry to a constant weight.

  • Determine the melting point of the purified product. The reported melting point for 4-methylpyridine-3-carboxylic acid is 215-216°C.[3]

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Filtration (optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot ethanol A->B C Completely dissolved solution B->C D Hot gravity filtration C->D if insoluble impurities exist E Clear hot solution D->E F Slow cooling to room temperature E->F G Cooling in ice bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with ice-cold ethanol I->J K Drying J->K L Pure this compound K->L

Caption: Workflow for the recrystallization of this compound.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For compounds like this compound and its derivatives, silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. Typically, a solvent system with varying polarity is used.

General Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents for the mobile phase (e.g., Dichloromethane (DCM) and Methanol (MeOH), or Petroleum Ether (PE) and Ethyl Acetate (EA))

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Column Packing: Plug the bottom of the column with cotton or glass wool and add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, start with 100% DCM and gradually add MeOH.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified product.

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation A Prepare silica gel slurry B Pack the column A->B D Load onto column B->D C Dissolve crude product C->D E Elute with solvent gradient D->E F Collect fractions E->F G Monitor fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Pure this compound I->J

References

Application Notes and Protocols for the Quantification of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Methylnicotinic acid in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The protocols are based on established methods for structurally similar compounds and provide a strong framework for method development and validation.

Introduction

This compound is a derivative of nicotinic acid (niacin) and its accurate quantification is essential for various research and development applications, including pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This document outlines two robust analytical methods for the determination of this compound concentrations.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • LC-MS/MS: This is the preferred method for bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of plasma or urine samples. It combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry.

  • HPLC-UV: A widely accessible and robust method suitable for the analysis of higher concentration samples, such as in pharmaceutical formulations. This technique relies on the separation of the analyte by HPLC and its detection by UV absorbance.

LC-MS/MS Method for Quantification in Rat Plasma

This protocol is adapted from a validated method for the simultaneous determination of nicotinic acid and its metabolites in rat plasma.[1][2][3] Validation for this compound is required.

Experimental Protocol

3.1.1. Sample Preparation

  • To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile to precipitate proteins.[1][2][3]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 150 µL of the supernatant to a new tube.[1][2]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10:90 v/v acetonitrile/water with 0.1% formic acid).[1][2]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

3.1.2. Liquid Chromatography

  • HPLC System: Agilent 1100 series or equivalent[1][2][3]

  • Column: Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: Linear gradient to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3.1.3. Tandem Mass Spectrometry

  • Mass Spectrometer: Applied Biosystems MDS Sciex API 2000 triple quadrupole or equivalent[1][2][3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][2][3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transition for this compound:

    • Note: These are predicted transitions and must be optimized experimentally.

    • Parent Ion (Q1): m/z 138.1 (corresponding to [M+H]⁺)

    • Product Ion (Q3): To be determined by infusing a standard solution of this compound and performing a product ion scan. A likely fragmentation would involve the loss of the carboxylic acid group.

Data Presentation

Table 1: Proposed LC-MS/MS Method Parameters

ParameterRecommended Setting
Liquid Chromatography
HPLC SystemAgilent 1100 series or equivalent
ColumnWaters Spherisorb 5 µm CNRP, 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.8 mL/min
Column Temperature30°C
Injection Volume10 µL
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeESI Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Parent Ion (Q1)m/z 138.1 (predicted)
Product Ion (Q3)To be determined experimentally

Table 2: Method Validation Parameters and Acceptance Criteria (based on ICH Guidelines)

ParameterAcceptance Criteria
Linearity (R²) > 0.99
Range To be determined based on expected concentrations
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantification (LOQ) Signal-to-noise ratio > 10
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Rat Plasma ppt Add 200 µL Acetonitrile plasma->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 transfer Transfer to Autosampler Vial vortex2->transfer hplc HPLC Separation transfer->hplc msms Tandem MS Detection hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification experimental_workflow_hplcuv cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis standard Prepare Standard Solutions injection Inject into HPLC System standard->injection sample Prepare Sample Solutions sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Record Chromatogram detection->chromatogram peak_area Measure Peak Area chromatogram->peak_area calculation Calculate Concentration peak_area->calculation

References

Application Notes and Protocols for the Analysis of 4-Methylnicotinic Acid by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Methylnicotinic Acid (4-MNA), also known as 4-methylpyridine-3-carboxylic acid, in biological matrices. The methodologies described are based on established principles of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering guidance for method development and validation.

Introduction

This compound is a methylated derivative of nicotinic acid (Niacin, Vitamin B3). The analysis of nicotinic acid and its metabolites is crucial in various fields, including nutrition, pharmacology, and clinical research, to understand its physiological roles, metabolic fate, and therapeutic effects. This document outlines robust and reproducible methods for the selective and sensitive quantification of 4-MNA.

Metabolic Pathway of Nicotinic Acid

Nicotinic acid is a precursor for the biosynthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2][3] The primary metabolic pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN) and then to nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to form NAD+.[1][2] Excess nicotinic acid is metabolized, in part, through methylation in the liver to compounds such as N1-methylnicotinamide, which are then excreted in the urine.[4] this compound is a structural isomer of other methylated nicotinic acid derivatives and its specific metabolic role is a subject of ongoing research.

Nicotinic Acid Metabolism Nicotinic Acid Nicotinic Acid NAD_Pathway NAD+ Biosynthesis (Preiss-Handler Pathway) Nicotinic Acid->NAD_Pathway Methylation Methylation (Liver) Nicotinic Acid->Methylation Tryptophan Tryptophan Tryptophan->NAD_Pathway NAD NAD+ / NADP+ NAD_Pathway->NAD 4_MNA This compound Methylation->4_MNA Excretion Urinary Excretion 4_MNA->Excretion

Figure 1: Simplified metabolic pathway of nicotinic acid.

Part 1: HPLC-UV Method for the Analysis of this compound

This section details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. This method is suitable for the analysis of 4-MNA in non-complex sample matrices or for purity assessments.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A simple protein precipitation step is often sufficient for the analysis of small molecules in plasma or serum.

HPLC Sample Preparation Workflow cluster_prep Sample Preparation plasma 100 µL Plasma/Serum Sample add_is Add Internal Standard Solution plasma->add_is add_acn Add 200 µL Acetonitrile add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into HPLC System supernatant->inject

Figure 2: Workflow for sample preparation.

Detailed Steps:

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.

  • Add an appropriate internal standard (IS) to correct for extraction variability. A structurally similar compound not present in the sample, such as 6-methylnicotinic acid, is recommended.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. HPLC-UV Conditions

The following are recommended starting conditions for the chromatographic separation of 4-MNA. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 95% A to 60% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 260 nm

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of 4-MNA into a blank matrix.

  • Quantification: Determine the concentration of 4-MNA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Part 2: LC-MS/MS Method for the Analysis of this compound

For higher sensitivity and selectivity, especially in complex biological matrices, a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended. This method is suitable for pharmacokinetic and metabolism studies.

Experimental Protocol

1. Sample Preparation

The protein precipitation method described for the HPLC-UV analysis is also applicable here. For cleaner extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be considered.

2. LC-MS/MS Conditions

The following conditions are a starting point for method development.

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 98% A to 50% A over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined by direct infusion of a 4-MNA standard. A plausible transition would be based on the loss of the carboxylic acid group (e.g., m/z 138 -> m/z 92).

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Quantitative Data Summary (LC-MS/MS)
ParameterExpected Performance
Linearity (r²) > 0.998
Lower Limit of Quantification (LLOQ) ~1 - 10 ng/mL
Intra- and Inter-day Precision (%RSD) < 15% (LLOQ < 20%)
Intra- and Inter-day Accuracy (%Bias) ± 15% (LLOQ ± 20%)
Matrix Effect To be assessed; should be within acceptable limits.
Recovery Consistent and reproducible.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (Protein Precipitation) LC_Separation UHPLC Separation (C18 Column) SamplePrep->LC_Separation Ionization Electrospray Ionization (Positive Mode) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Data_Analysis Data Acquisition and Quantification MS_Detection->Data_Analysis

Figure 3: Logical workflow for LC-MS/MS analysis.

Conclusion

The methods presented provide a comprehensive framework for the quantitative analysis of this compound in various research settings. The HPLC-UV method is suitable for routine analysis where high sensitivity is not required, while the LC-MS/MS method offers the high sensitivity and selectivity needed for bioanalytical studies in drug development and clinical research. Proper method development and validation are essential to ensure reliable and accurate results.

References

Application Notes and Protocols: 4-Methylnicotinic Acid as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylnicotinic acid as a versatile precursor in the synthesis of complex organic molecules, with a particular focus on the development of bioactive compounds. Detailed experimental protocols and data are provided to facilitate the practical application of this key building block in research and drug discovery.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a valuable starting material in organic synthesis. The presence of both a carboxylic acid group and a pyridine ring allows for a wide range of chemical modifications, making it an attractive scaffold for the generation of diverse molecular architectures. Its structural similarity to nicotinamide makes its derivatives promising candidates for various therapeutic applications, notably as enzyme inhibitors.

Application: Synthesis of 4-Methylnicotinamide, a PARP Inhibitor Precursor

A significant application of this compound is its conversion to 4-methylnicotinamide. Nicotinamide and its derivatives are known to function as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2] PARP inhibitors have emerged as a promising class of anti-cancer drugs, particularly for tumors with deficiencies in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality.[1][2]

The general strategy for the synthesis of 4-methylnicotinamide from this compound involves the activation of the carboxylic acid group, followed by amidation.

Experimental Protocols

1. Synthesis of this compound

A common route to this compound starts from 3-cyano-4-methylpyridine via hydrolysis.

Protocol:

  • To a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and a 70% aqueous ethanol solution (7.2 L), add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol).

  • Stir the reaction mixture under reflux for 2 hours.

  • After completion, cool the mixture to room temperature and acidify by the slow dropwise addition of concentrated hydrochloric acid (4.06 L).

  • Remove the solvent under reduced pressure to yield a white solid.

  • Add ethanol (10 L) to the residue, heat to reflux, and maintain for 10 minutes.

  • Perform a hot filtration and evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to obtain this compound as a white solid.

Quantitative Data:

ParameterValueReference
Yield96% (1.33 kg)[3]
Melting Point215-216 °C[3]
IR (KBr, cm⁻¹)
O-H stretch2423[3]
C=O stretch1721[3]
¹H NMR (DMSO-d₆, 300 MHz)
δ 11.9 (br s, 1H, COOH)[3]
δ 9.00 (s, 1H, pyridine ring H)[3]
δ 8.72 (d, J=4.9 Hz, 1H, pyridine ring H)
δ 7.67 (d, J=4.9 Hz, 1H, pyridine ring H)
δ 2.67 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 75 MHz)
δ 179.7 (COOH)
δ 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine ring C)
δ 21.4 (CH₃)
MS (ESI)
m/z [M+H]⁺138.1
m/z [M-H]⁻136.1

2. Synthesis of 4-Methylnicotinamide

The conversion of this compound to 4-methylnicotinamide can be achieved through the formation of an acyl chloride intermediate followed by reaction with ammonia.

Protocol:

  • Acyl Chloride Formation: Gently reflux a mixture of this compound (1 equivalent) and thionyl chloride (1.2 equivalents) in an inert solvent such as dichloromethane for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methylnicotinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a suitable aprotic solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

  • Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylnicotinamide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Note: This is a generalized protocol. Specific yields and analytical data for this direct conversion were not available in the searched literature, but similar amidation reactions from acyl chlorides typically proceed in high yield.

Logical Workflow for Synthesis

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Methylnicotinamide A 3-Cyano-4-methylpyridine B Hydrolysis (NaOH, EtOH/H₂O, Reflux) A->B C This compound B->C D This compound E Acyl Chloride Formation (SOCl₂, DCM, Reflux) D->E F 4-Methylnicotinoyl Chloride E->F G Amidation (NH₄OH, DCM) F->G H 4-Methylnicotinamide G->H

Caption: Synthetic pathway from 3-cyano-4-methylpyridine to 4-methylnicotinamide.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

4-Methylnicotinamide, as a nicotinamide analog, is a putative inhibitor of PARP enzymes. PARP1 plays a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] In normal cells, if the BER pathway is inhibited, the resulting SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication.[2]

However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient.[1] Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate DNA double-strand breaks (DSBs).[1] Since the HR pathway is non-functional, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[1]

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibition DNA_damage_N DNA Single-Strand Break PARP_N PARP1 DNA_damage_N->PARP_N Replication_N DNA Replication DNA_damage_N->Replication_N BER_N Base Excision Repair PARP_N->BER_N SSB_repaired_N SSB Repaired BER_N->SSB_repaired_N Viability_N Cell Viability SSB_repaired_N->Viability_N DSB_N Double-Strand Break Replication_N->DSB_N HR_N Homologous Recombination DSB_N->HR_N DSB_repaired_N DSB Repaired HR_N->DSB_repaired_N DSB_repaired_N->Viability_N Inhibitor 4-Methylnicotinamide (PARP Inhibitor) PARP_C PARP1 Inhibitor->PARP_C DNA_damage_C DNA Single-Strand Break DNA_damage_C->PARP_C BER_C_blocked BER Blocked PARP_C->BER_C_blocked SSB_accumulate_C SSB Accumulation BER_C_blocked->SSB_accumulate_C Replication_C DNA Replication SSB_accumulate_C->Replication_C DSB_C Double-Strand Break Replication_C->DSB_C HR_C_deficient Deficient Homologous Recombination (BRCA-/-) DSB_C->HR_C_deficient Apoptosis_C Apoptosis HR_C_deficient->Apoptosis_C

References

Application Notes and Protocols for the Esterification of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylnicotinic acid, a derivative of niacin (vitamin B3), is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The esterification of this compound to its corresponding esters, such as methyl or ethyl 4-methylnicotinate, is a crucial transformation that modifies its physicochemical properties, enhancing its utility in drug design and development. These esters serve as key intermediates in the synthesis of more complex molecules, including enzyme inhibitors and other biologically active compounds. This document provides detailed protocols for the esterification of this compound, a summary of relevant quantitative data, and a visual representation of the experimental workflow.

Data Presentation: Comparison of Esterification Methods for Pyridinecarboxylic Acids

While specific quantitative data for the esterification of this compound is not extensively reported, the following table summarizes reaction conditions and yields for the esterification of closely related pyridinecarboxylic acids, providing a valuable reference for anticipating the outcome of similar reactions with this compound.

Carboxylic AcidAlcoholCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
Picolinic AcidEthanolH₂SO₄EthanolReflux, overnight85[1]
Picolinic AcidMethanolThionyl ChlorideThionyl Chloride, then Methanol80°C, 3 days57[2]
4-Aminopicolinic AcidMethanolDicyclohexylcarbodiimide (DCC)Methylene ChlorideRoom temperature, 6 hoursNot specified[3]
Isonicotinic AcidPentafluorophenolThionyl Chloride, TriethylamineTetrahydrofuran (THF)Room temperature, 12 hours97[4]
Isonicotinic Acid4-NitrophenolThionyl Chloride, Triethylamine2-PropanolNot specified54[4]

Experimental Protocols

Two common and effective methods for the esterification of carboxylic acids are the Fischer-Speier esterification and the Steglich esterification.[5][6] A detailed protocol for the Fischer esterification of this compound is provided below, adapted from established procedures for similar pyridinecarboxylic acids.[1]

Protocol 1: Fischer-Speier Esterification of this compound to Ethyl 4-Methylnicotinate

This protocol describes the acid-catalyzed esterification of this compound with ethanol to produce ethyl 4-methylnicotinate.

Materials:

  • This compound

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound. For every 1 gram of the acid, add 10-20 mL of anhydrous ethanol. Ethanol serves as both the reactant and the solvent.

  • Acid Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2-0.5 mL per gram of carboxylic acid). The addition should be done in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[7] Allow the reaction to proceed for several hours (e.g., 4-12 hours) or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Neutralization: After the reaction is complete (as indicated by TLC or time), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the excess sulfuric acid. Perform this step slowly to control the effervescence.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 20 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain a clear organic solution.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude ethyl 4-methylnicotinate.

  • Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a milder method that can be used, especially for substrates that are sensitive to strong acids.[6][8] It utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8]

Materials:

  • This compound

  • Alcohol (e.g., methanol or ethanol)

  • Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the alcohol (1.2-1.5 equivalents) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1-0.2 equivalents) to the solution.

  • Coupling Agent Addition: Cool the flask in an ice bath and slowly add DCC or EDC (1.1 equivalents) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct, if DCC was used, will precipitate out of the solution. Filter off the precipitate.

  • Purification: Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography.

Mandatory Visualization

Experimental Workflow for Fischer Esterification

Fischer_Esterification_Workflow Reactants This compound + Anhydrous Ethanol Catalyst Add H₂SO₄ (catalyst) Reactants->Catalyst Reflux Reflux (e.g., 4-12h) Catalyst->Reflux Workup Neutralization (aq. Na₂CO₃) Reflux->Workup Extraction Extraction (e.g., CH₂Cl₂) Workup->Extraction Drying Drying (anhydrous MgSO₄) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification Product Pure Ethyl 4-Methylnicotinate Purification->Product

Caption: Workflow for the Fischer esterification of this compound.

References

Application of 4-Methylnicotinic Acid in the Development of Enzyme Inhibitors: A Focus on the Synthesis of Deazatetracycline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), serves as a valuable scaffold and starting material in medicinal chemistry for the synthesis of various biologically active compounds. While not typically a direct enzyme inhibitor itself, its structural features make it a crucial building block for the development of potent inhibitors targeting a range of enzymes. This document provides detailed application notes and protocols on the use of this compound in the synthesis of deazatetracycline analogues, a class of antibacterial agents that inhibit bacterial protein synthesis by targeting the ribosome.

Principle: From a Simple Precursor to a Potent Antibacterial

The core concept involves utilizing this compound as a key component in the multi-step total synthesis of 9-deazatetracyclines. These synthetic analogues of tetracycline are designed to overcome common resistance mechanisms and exhibit potent antibacterial activity. The primary enzyme complex targeted by these compounds is the bacterial ribosome, a large ribonucleoprotein machine responsible for protein synthesis. By binding to the 30S ribosomal subunit, deazatetracyclines effectively block the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting peptide chain elongation and inhibiting bacterial growth.

Data Presentation: Antibacterial Activity of Deazatetracycline Analogues

The antibacterial efficacy of deazatetracycline and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[1] The following table summarizes the reported MIC values for a 9-deazatetracycline analogue against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.5
Streptococcus pneumoniaeGram-positive0.25
Escherichia coliGram-negative1.0
Haemophilus influenzaeGram-negative0.5

Note: Lower MIC values indicate greater antibacterial potency. Data is compiled from representative studies and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Total Synthesis of 4-Dedimethylamino-9-deazatetracycline from this compound (Illustrative)

This protocol outlines a plausible multi-step synthetic route. Note that specific reaction conditions, catalysts, and purification methods would require optimization based on laboratory-specific capabilities.

Objective: To synthesize a deazatetracycline analogue using this compound as a key starting material.

Materials:

  • This compound

  • Appropriate reagents and solvents for each synthetic step (e.g., thionyl chloride, Grignard reagents, catalysts for cyclization reactions)

  • Standard laboratory glassware and equipment for organic synthesis

  • Chromatography supplies for purification (silica gel, solvents)

  • Analytical instruments for characterization (NMR, Mass Spectrometry, HPLC)

Procedure:

  • Activation of this compound:

    • Convert this compound to its more reactive acid chloride by treating it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).

    • Carefully monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Formation of a Key Intermediate:

    • React the 4-methylnicotinoyl chloride with a suitable nucleophile, such as a Grignard reagent derived from a protected brominated aromatic compound, to form a ketone intermediate. This step introduces the foundational structure for subsequent ring formations.

  • Annulation and Cyclization Reactions:

    • Employ a series of annulation and cyclization reactions to construct the tetracyclic core of the deazatetracycline. This may involve intramolecular aldol condensations, Friedel-Crafts acylations, or other named reactions common in polyketide synthesis.

  • Functional Group Manipulations:

    • Introduce and modify functional groups on the tetracyclic scaffold as required. This may include hydroxylations, reductions, and protections/deprotections of sensitive groups.

  • Final Deprotection and Purification:

    • Remove any protecting groups from the synthesized molecule to yield the final 4-dedimethylamino-9-deazatetracycline.

    • Purify the final product using column chromatography or preparative HPLC.

    • Characterize the purified compound thoroughly using NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method to assess the in vitro antibacterial activity of the synthesized deazatetracycline analogue.[2][3][4]

Objective: To determine the lowest concentration of the synthesized compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Synthesized 4-dedimethylamino-9-deazatetracycline

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the synthesized deazatetracycline analogue in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit A_Site A-Site 50S_Subunit 50S Subunit P_Site P-Site Protein_Synthesis_Blocked Protein Synthesis Blocked A_Site->Protein_Synthesis_Blocked Leads to E_Site E-Site mRNA mRNA mRNA->30S_Subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to Deazatetracycline Deazatetracycline Deazatetracycline->30S_Subunit Binds to Deazatetracycline->Aminoacyl_tRNA Blocks Binding

Caption: Mechanism of action of Deazatetracycline on the bacterial ribosome.

Experimental Workflow: MIC Determination

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Prepare_Compound_Dilutions Prepare Deazatetracycline Serial Dilutions Start->Prepare_Compound_Dilutions Inoculate_Plate Inoculate 96-Well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Compound_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a versatile and valuable starting material in the synthesis of complex bioactive molecules, such as deazatetracycline analogues. The protocols and data presented here provide a framework for researchers to explore the development of novel antibacterial agents targeting the bacterial ribosome. The systematic application of these methodologies can contribute to the discovery of new therapeutics to combat the growing threat of antibiotic resistance.

References

4-Methylnicotinic Acid: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Methylnicotinic acid is emerging as a valuable and versatile building block in medicinal chemistry for the construction of a diverse array of novel heterocyclic compounds with significant therapeutic potential. Researchers and drug development professionals are increasingly utilizing this readily available starting material to synthesize fused pyridine ring systems, such as pyridopyrimidines and pyrazolopyridines, which have demonstrated promising anti-inflammatory and antiproliferative activities. This application note provides a detailed overview of the synthetic pathways, experimental protocols, and biological activities of heterocycles derived from this compound.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The pyridine ring, in particular, is a common motif in many biologically active molecules. This compound, a substituted pyridine derivative, offers a unique starting point for the synthesis of more complex heterocyclic systems. Its functional groups—a carboxylic acid and a methyl group—provide reactive handles for a variety of chemical transformations, allowing for the construction of fused ring systems with diverse pharmacological properties. This document outlines the synthetic strategies to convert this compound into key intermediates and their subsequent elaboration into novel pyridopyrimidine and pyrazolopyridine derivatives.

Synthetic Pathways and Key Intermediates

The journey from this compound to novel heterocycles involves the strategic functionalization of the pyridine ring. Two key intermediates, 4-aminonicotinic acid and 4-chloronicotinic acid, serve as pivotal building blocks for the synthesis of the target fused heterocyclic systems.

A plausible synthetic route to 4-aminonicotinic acid from this compound involves a two-step process. The first step is the oxidation of the 4-methyl group to a carboxylic acid, yielding pyridine-3,4-dicarboxylic acid. This can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO4). The resulting dicarboxylic acid is then converted to the corresponding cyclic imide, which subsequently undergoes a Hofmann rearrangement to furnish 4-aminonicotinic acid.[1][2]

The synthesis of 4-chloronicotinic acid from this compound can also be envisioned through the intermediacy of pyridine-3,4-dicarboxylic acid, followed by a halogenation reaction.

These key intermediates, 4-aminonicotinic acid and 4-chloronicotinic acid, are then utilized in cyclization reactions to construct the desired fused heterocyclic scaffolds.

Synthesis of Key Intermediates from this compound

Synthesis of Key Intermediates 4-Methylnicotinic_Acid This compound Pyridine-3,4-dicarboxylic_Acid Pyridine-3,4-dicarboxylic Acid 4-Methylnicotinic_Acid->Pyridine-3,4-dicarboxylic_Acid Oxidation Pyridine-3,4-dicarboximide Pyridine-3,4-dicarboximide Pyridine-3,4-dicarboxylic_Acid->Pyridine-3,4-dicarboximide Ammonolysis/ Dehydration 4-Chloronicotinic_Acid 4-Chloronicotinic Acid Pyridine-3,4-dicarboxylic_Acid->4-Chloronicotinic_Acid Halogenation 4-Aminonicotinic_Acid 4-Aminonicotinic Acid Pyridine-3,4-dicarboximide->4-Aminonicotinic_Acid Hofmann Rearrangement

Caption: Synthetic routes to key intermediates.

Application in the Synthesis of Novel Heterocycles

Pyrido[4,3-d]pyrimidines with Anti-Inflammatory Potential

4-Aminonicotinic acid is a crucial precursor for the synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones, a class of compounds that has shown potential as anti-inflammatory agents. The synthesis involves the condensation of 4-aminonicotinic acid or its ester derivative with a suitable one-carbon synthon, such as formamide or orthoformates, to construct the pyrimidinone ring fused to the pyridine core.[3]

General Workflow for the Synthesis of Pyrido[4,3-d]pyrimidinones

Synthesis of Pyridopyrimidinones cluster_start Starting Material Preparation cluster_cyclization Heterocycle Formation cluster_evaluation Biological Evaluation 4-Methylnicotinic_Acid This compound 4-Aminonicotinic_Acid 4-Aminonicotinic Acid 4-Methylnicotinic_Acid->4-Aminonicotinic_Acid Multi-step synthesis Cyclization Cyclization with C1 synthon 4-Aminonicotinic_Acid->Cyclization Pyrido[4,3-d]pyrimidinone Pyrido[4,3-d]pyrimidinone Derivative Cyclization->Pyrido[4,3-d]pyrimidinone Anti-inflammatory_Assay Anti-inflammatory Assay (e.g., COX inhibition) Pyrido[4,3-d]pyrimidinone->Anti-inflammatory_Assay

Caption: Workflow for pyridopyrimidinone synthesis.

Pyrazolo[3,4-b]pyridines with Antiproliferative Activity

4-Chloronicotinic acid and its derivatives are valuable precursors for the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles known for their antiproliferative properties against various cancer cell lines. The synthesis typically involves the reaction of a 4-chloronicotinic acid derivative with a substituted hydrazine, leading to the formation of the pyrazole ring fused to the pyridine core.

General Workflow for the Synthesis of Pyrazolo[3,4-b]pyridines

Synthesis of Pyrazolopyridines cluster_start Starting Material Preparation cluster_cyclization Heterocycle Formation cluster_evaluation Biological Evaluation 4-Methylnicotinic_Acid This compound 4-Chloronicotinic_Acid 4-Chloronicotinic Acid 4-Methylnicotinic_Acid->4-Chloronicotinic_Acid Multi-step synthesis Cyclization Cyclization with Hydrazine derivative 4-Chloronicotinic_Acid->Cyclization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Derivative Cyclization->Pyrazolo[3,4-b]pyridine Antiproliferative_Assay Antiproliferative Assay (e.g., MTT assay) Pyrazolo[3,4-b]pyridine->Antiproliferative_Assay

Caption: Workflow for pyrazolopyridine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3,4-dicarboxylic Acid from this compound (Hypothetical)

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Dissolve this compound in an aqueous solution of sodium hydroxide.

  • Heat the solution to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture.

  • Maintain reflux until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the pyridine-3,4-dicarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol/water to obtain pure pyridine-3,4-dicarboxylic acid.

Protocol 2: Synthesis of 4-Aminonicotinic Acid via Hofmann Rearrangement (General Procedure)

Materials:

  • Pyridine-3,4-dicarboxylic acid

  • Urea

  • Sodium hypobromite (prepared in situ from bromine and sodium hydroxide)

  • Hydrochloric acid

Procedure:

  • Heat pyridine-3,4-dicarboxylic acid with an excess of urea to form pyridine-3,4-dicarboximide.

  • Dissolve the crude imide in a cold aqueous solution of sodium hydroxide.

  • Slowly add a solution of bromine in sodium hydroxide (sodium hypobromite) to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 70-80 °C for a short period.

  • Cool the solution and carefully acidify with hydrochloric acid to precipitate the 4-aminonicotinic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Protocol 3: Synthesis of a 2-Substituted-pyrido[4,3-d]pyrimidin-4(3H)-one

Materials:

  • Ethyl 4-aminonicotinate

  • Amidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve ethyl 4-aminonicotinate and the desired amidine hydrochloride in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted-pyrido[4,3-d]pyrimidin-4(3H)-one.

Protocol 4: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative

Materials:

  • Ethyl 4-chloronicotinate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve ethyl 4-chloronicotinate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of heterocycles derived from nicotinic acid precursors.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

CompoundStarting MaterialReagentsYield (%)m.p. (°C)1H NMR (δ, ppm)
1a Ethyl 4-chloronicotinatePhenylhydrazine75155-1577.2-8.5 (m, Ar-H)
1b Ethyl 4-chloronicotinateMethylhydrazine82180-1823.9 (s, 3H, N-CH3), 7.1-8.4 (m, Ar-H)

Table 2: Biological Activity of Synthesized Heterocycles

Compound ClassDerivativeBiological ActivityAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine2a Anti-inflammatoryCOX-2 Inhibition0.57[4]
Pyrazolo[3,4-b]pyridine3a Antiproliferative (MCF-7)MTT Assay1.13[4]
Pyrazolo[3,4-b]pyridine3b Antiproliferative (HepG2)MTT Assay0.99[4]
Pyrazolo[3,4-b]pyridineC03 TRKA Kinase InhibitionHTRF Assay0.056[5]

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of a variety of novel and biologically active heterocyclic compounds. The synthetic routes outlined in this application note provide a clear pathway for the construction of pyridopyrimidines and pyrazolopyridines. The promising anti-inflammatory and antiproliferative activities exhibited by these classes of compounds underscore the potential of this compound as a valuable building block in modern drug discovery and development. Further exploration of the chemical space around these scaffolds is warranted to identify new therapeutic agents.

References

Application Notes and Protocols for Studying 4-Methylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylnicotinic acid, also known as 4-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (Vitamin B3).[1] Its structure, featuring a carboxylic acid group and a methyl group on the pyridine ring, makes it a versatile building block in organic synthesis and medicinal chemistry.[2][3] This document provides detailed experimental setups, protocols, and data presentation for studying the synthesis, reactivity, and analysis of this compound and its derivatives. It is intended to serve as a practical guide for researchers in drug discovery and chemical synthesis.

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₇NO₂[3][4]
Molecular Weight 137.14 g/mol [3][4]
IUPAC Name 4-methylpyridine-3-carboxylic acid[4]
CAS Number 3222-50-2[2][4]
Melting Point 215-216 °C[2]
Appearance White powder[5]
SMILES CC1=C(C=NC=C1)C(=O)O[4]
InChIKey ZKUZSTXNVMIDCY-UHFFFAOYSA-N[4]

Safety Precautions:

This compound is associated with several hazards and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.[5][6]

  • Storage: Store in a dry, sealed place.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of 3-cyano-4-methylpyridine.[2]

Protocol 1: Synthesis from 3-Cyano-4-methylpyridine

This protocol details the base-catalyzed hydrolysis of 3-cyano-4-methylpyridine.

Materials:

  • 3-cyano-4-methylpyridine

  • Sodium hydroxide (NaOH)

  • 70% aqueous ethanol

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and graduated cylinders

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol), sodium hydroxide (1.6 kg, 40.6 mol), and 70% aqueous ethanol (7.2 L).[2]

  • Stir the mixture under reflux for 2 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Slowly acidify the mixture by dropwise addition of concentrated hydrochloric acid (4.06 L).[2]

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid product.[2]

  • Add ethanol (10 L) to the solid residue and heat to reflux for 10 minutes.[2]

  • Perform a hot filtration to remove any insoluble impurities.[2]

  • Evaporate the ethanol from the filtrate under reduced pressure (20 mmHg) to yield this compound as a white solid.[2]

Expected Yield: Approximately 96% (1.33 kg).[2]

Characterization Data:

  • Melting Point: 215-216°C.[2]

  • IR (KBr, cm⁻¹): 2423 (O-H stretch), 1721 (C=O stretch).[2]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 11.9 (br s, 1H, COOH), 9.00 (s, 1H, pyridine H), 8.72 (d, J = 4.9 Hz, 1H, pyridine H), 7.67 (d, J = 4.9 Hz, 1H, pyridine H), 2.67 (s, 3H, CH₃).[2]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 179.7 (COOH), 166.4, 153.9, 148.2, 147.6, 128.3 (pyridine C), 21.4 (CH₃).[2]

  • MS (ESI): m/z 138.1 [M+H]⁺, 136.1 [M-H]⁻.[2]

Diagram 1: Synthesis Workflow

G start Start: 3-Cyano-4-methylpyridine hydrolysis 1. Reflux with NaOH in 70% aq. Ethanol (2h) start->hydrolysis acidification 2. Cool to RT and acidify with conc. HCl hydrolysis->acidification evaporation1 3. Remove solvent (Rotary Evaporator) acidification->evaporation1 recrystallization 4. Add Ethanol, reflux, and perform hot filtration evaporation1->recrystallization evaporation2 5. Evaporate Ethanol under reduced pressure recrystallization->evaporation2 product Product: this compound evaporation2->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Derivatization

This compound can undergo various reactions typical of carboxylic acids and pyridines. A common reaction is esterification.

Protocol 2: Esterification to Methyl 4-methylnicotinate

This protocol is a general method for esterification using a coupling agent. A similar procedure is used for the synthesis of methyl 4-hydroxy-6-methylnicotinate.[7]

Materials:

  • This compound

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/MeOH mixture)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) plate and chamber

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Dissolve this compound in a mixture of DCM and MeOH.

  • Add EDCI (1.1 equivalents) and a catalytic amount of DMAP (0.05 equivalents) to the solution at room temperature.[7]

  • Stir the solution under reflux. Monitor the reaction progress by TLC until the starting material is completely consumed.[7]

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.[7]

  • Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., DCM/MeOH 20:1) to obtain the methyl ester.[7]

Diagram 2: Esterification Reaction

G reactant This compound C₇H₇NO₂ product Methyl 4-methylnicotinate C₈H₉NO₂ reactant->product Esterification reagents {MeOH, EDCI, DMAP | DCM, Reflux} reagents->product

Caption: Esterification of this compound.

Analytical Methods

The characterization and quantification of this compound and its reaction products are essential. HPLC and LC-MS/MS are powerful techniques for this purpose.

Protocol 3: HPLC-MS/MS Analysis

This protocol is adapted from methods used for nicotinic acid and its metabolites and can be optimized for this compound.[8][9]

Instrumentation:

  • HPLC system (e.g., Agilent 1100) with a binary pump, degasser, column oven, and autosampler.[8]

  • Triple quadrupole mass spectrometer (e.g., Applied Biosystems MDS Sciex API 2000).[8]

  • Analytical column (e.g., Waters Spherisorb® 5 µm CNRP 4.6 × 150 mm).[8]

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1%

Procedure:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding ACN (200 µL) to the sample (100 µL).[8][9]

    • Vortex and centrifuge at high speed (e.g., 16,600 x g for 10 min).[8]

    • Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.[8][9]

    • Reconstitute the residue in a suitable solvent mixture (e.g., 100 µL of ACN/water 10:90, v/v).[8][9]

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A linear gradient can be optimized, for example, starting with a higher organic phase and decreasing it to elute polar compounds.[8]

    • Flow Rate: 1.0 mL/min (can be optimized).

    • Injection Volume: 20 µL.[8]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[8]

    • Detection Mode: Selected Reaction Monitoring (SRM).[8]

    • SRM Transition: The specific precursor-to-product ion transition for this compound needs to be determined by infusing a standard solution. For the parent compound, this would be monitoring the transition of the protonated molecular ion [M+H]⁺ (m/z 138.1) to a characteristic fragment ion.

Table 2: Example HPLC Gradient for Nicotinic Acid Metabolites

Time (min)% Mobile Phase A (ACN)% Mobile Phase B (Water)
0.04555
6.01090
10.01090
11.04555
15.04555

This is an example gradient and should be optimized for this compound.[8]

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have been explored for various biological activities. It is used in the synthesis of nicotinic acid adenine dinucleotide phosphate (NADP+) analogs, which are crucial coenzymes in metabolic pathways.[2][5] Furthermore, derivatives of the related nicotinic acid have shown promising antimicrobial activity.[10]

Diagram 3: Potential Role in Metabolism

G cluster_synthesis Synthetic Pathway cluster_metabolism Metabolic Influence 4-MNA This compound NADP_Analog NADP+ Analog 4-MNA->NADP_Analog Enzymatic or Chemical Synthesis Enzyme Redox Enzymes (e.g., Dehydrogenases) NADP_Analog->Enzyme Acts as a Cofactor/Inhibitor Metabolic_Pathway Metabolic Pathways (e.g., Pentose Phosphate Pathway, Fatty Acid Synthesis) Enzyme->Metabolic_Pathway Catalyzes Reactions

Caption: Hypothetical involvement of 4-MNA derivatives in metabolism.

References

Use of 4-Methylnicotinic acid in the synthesis of nicotinic acid adenine dinucleotide phosphate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylnicotinic acid in the synthesis of 4-methyl-nicotinic acid adenine dinucleotide phosphate (4-Me-NAADP), an analog of the potent calcium-mobilizing second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP). This document details the enzymatic synthesis of 4-Me-NAADP, its purification, and its characterization in a biological context, offering valuable insights for researchers exploring the structure-activity relationships of NAADP and developing novel modulators of calcium signaling pathways.

Introduction to NAADP and its Analogs

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a powerful intracellular messenger that mobilizes calcium (Ca²⁺) from acidic organelles, such as lysosomes.[1][2] This Ca²⁺ release is crucial for a multitude of cellular processes. The synthesis of NAADP analogs is a key strategy for understanding the molecular mechanisms of NAADP-mediated signaling and for developing potential therapeutic agents that target these pathways.

Analogs of NAADP with substitutions on the nicotinic acid moiety have been synthesized to probe the structural requirements for receptor binding and activation.[3] Substitution at the 4-position of the nicotinic acid ring, as with this compound, has been shown to significantly impact the biological activity of the resulting NAADP analog.[3]

Synthesis of 4-Methyl-NAADP

The primary method for synthesizing 4-Me-NAADP is through an enzyme-catalyzed base-exchange reaction. This chemoenzymatic approach utilizes the ability of enzymes like ADP-ribosyl cyclase from Aplysia californica to swap the nicotinamide group of NADP with other pyridine derivatives.[3]

Experimental Protocol: Enzymatic Synthesis of 4-Methyl-NAADP

This protocol is based on established methods for the synthesis of NAADP analogs.[3]

Materials:

  • This compound

  • β-Nicotinamide adenine dinucleotide phosphate (NADP), sodium salt

  • ADP-ribosyl cyclase from Aplysia californica

  • Sodium acetate buffer (pH 4.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • High-purity water

Procedure:

  • Reaction Setup: In a microcentrifuge tube, dissolve this compound in sodium acetate buffer (pH 4.0) to a final concentration that is in large excess (e.g., 30-fold) relative to NADP.

  • Add NADP to the reaction mixture.

  • Initiate the reaction by adding a catalytic amount of Aplysia californica ADP-ribosyl cyclase.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction by heating or by adding a denaturing agent as appropriate for the enzyme.

Caption: Enzymatic synthesis of 4-Me-NAADP.

Purification of 4-Methyl-NAADP

The synthesized 4-Me-NAADP can be purified from the reaction mixture using HPLC. Anion-exchange chromatography is a common and effective method for separating nucleotides based on their charge.

Experimental Protocol: HPLC Purification

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • Anion-exchange column (e.g., Mono Q) or a reversed-phase C18 column with an ion-pairing agent.

Mobile Phase (Anion-Exchange Example):

  • Buffer A: 20 mM Ammonium acetate (pH adjusted)

  • Buffer B: 1 M Ammonium acetate (pH adjusted)

Procedure:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the anion-exchange column with Buffer A.

    • Inject the filtered sample onto the column.

    • Elute the bound nucleotides using a linear gradient of Buffer B.

    • Monitor the elution profile at a wavelength of 260 nm.

  • Fraction Collection: Collect the fractions corresponding to the 4-Me-NAADP peak.

  • Desalting: Desalt the collected fractions using a suitable method, such as solid-phase extraction or repeated lyophilization.

  • Quantification: Determine the concentration of the purified 4-Me-NAADP using its molar extinction coefficient at 260 nm.

Caption: Workflow for the purification of 4-Me-NAADP.

Biological Activity of 4-Methyl-NAADP

The biological activity of NAADP analogs is typically assessed by their ability to induce Ca²⁺ release in a cellular or subcellular preparation. The sea urchin egg homogenate is a well-established and robust system for studying NAADP-mediated Ca²⁺ signaling.[4][5]

Experimental Protocol: Ca²⁺ Release Assay in Sea Urchin Egg Homogenates

This protocol is adapted from established procedures for measuring NAADP-induced Ca²⁺ release.[4][6]

Materials:

  • Sea urchin eggs

  • Homogenization buffer

  • Intracellular-like medium

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-3)

  • ATP, creatine phosphate, and creatine kinase (ATP-regenerating system)

  • Purified 4-Me-NAADP

  • NAADP (as a positive control)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Preparation of Sea Urchin Egg Homogenate:

    • Induce spawning of sea urchins and collect the eggs.

    • Wash the eggs and prepare a homogenate in a suitable buffer.

    • The homogenate can be stored at -80°C for future use.[6]

  • Ca²⁺ Loading:

    • Thaw the homogenate and incubate it in an intracellular-like medium containing an ATP-regenerating system and a fluorescent Ca²⁺ indicator. This allows the vesicular Ca²⁺ stores to load with Ca²⁺.

  • Measurement of Ca²⁺ Release:

    • Transfer the loaded homogenate to a cuvette or a multi-well plate in a fluorometer.

    • Establish a stable baseline fluorescence.

    • Add varying concentrations of 4-Me-NAADP or NAADP to the homogenate.

    • Record the change in fluorescence, which corresponds to the release of Ca²⁺ from the intracellular stores.

  • Data Analysis:

    • Calculate the amplitude of the Ca²⁺ release for each concentration of the analog.

    • Plot the dose-response curve and determine the EC₅₀ value (the concentration required to elicit 50% of the maximal response).

Quantitative Data

The biological activity of 4-Me-NAADP has been compared to that of NAADP and other analogs. Substitution at the 4-position of the nicotinic acid ring has been found to significantly reduce the agonist potency for Ca²⁺ release in sea urchin egg homogenates.[3]

CompoundSubstitutionEC₅₀ for Ca²⁺ Release (nM)Potency Relative to NAADPReference
NAADPNone~10-301[3][7]
4-Methyl-NAADP 4-Methyl >2000 (not accurately determined) ~200-fold less potent [3]
5-Methyl-NAADP5-Methyl~30Equipotent[3]

Table 1: Comparison of the biological activity of NAADP and its methylated analogs in sea urchin egg homogenates.

Signaling Pathway

NAADP is known to mobilize Ca²⁺ from acidic organelles by gating two-pore channels (TPCs).[2][8] This initial Ca²⁺ release can then be amplified by Ca²⁺-induced Ca²⁺ release from the endoplasmic reticulum. The reduced potency of 4-Me-NAADP suggests that the methyl group at the 4-position hinders the binding of the analog to the NAADP receptor on the TPCs, thereby reducing its ability to trigger this signaling cascade.

Caption: Simplified NAADP signaling pathway.

Conclusion

The synthesis and characterization of 4-Me-NAADP provide valuable structure-activity relationship data for the NAADP receptor. The dramatic loss of potency observed with the 4-methyl substitution highlights the steric and electronic sensitivity of the receptor's binding pocket in this region of the NAADP molecule. These findings are critical for the rational design of more potent and selective agonists and antagonists of NAADP signaling, which could serve as powerful research tools and potential therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Synthesis of 4-Methylnicotinic Acid

Welcome to the technical support center for the synthesis of this compound. This molecule is a key building block in pharmaceutical research and drug development, particularly in the creation of substituted nicotinic acid adenine dinucleotide phosphate analogs.[1] While its synthesis may appear straightforward, achieving optimal yield, purity, and scalability requires careful control over reaction parameters and a proactive approach to troubleshooting.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to diagnose and resolve common experimental challenges. We will focus on the most prevalent and practical synthetic routes, offering expert insights in a direct question-and-answer format.

Overview of Primary Synthetic Routes

The synthesis of this compound is predominantly achieved through a few reliable methods. The choice of route often depends on the scale of the synthesis, cost, and availability of starting materials.

  • Hydrolysis of 3-Cyano-4-methylpyridine: This is one of the most direct and high-yielding methods reported, making it highly suitable for both laboratory and larger-scale production.[2][3] The nitrile is hydrolyzed under basic conditions, followed by acidification to precipitate the carboxylic acid.

  • Reductive Dechlorination and Hydrolysis: A more complex route begins with the commercially available 2,6-dichloro-4-methylnicotinonitrile. This pathway involves a key reductive dechlorination step, followed by hydrolysis to yield the final product.[4] This method is valuable when the primary starting materials for other routes are unavailable.

  • Oxidation of 3,4-Lutidine (4-Methyl-3-ethylpyridine): While direct oxidation of the corresponding lutidine is a common strategy for nicotinic acid analogs, this specific route is less detailed in readily available literature compared to the hydrolysis pathway. However, principles from the oxidation of other picoline derivatives can be applied.[5][6]

This guide will focus primarily on the optimization and troubleshooting of the most common method: the hydrolysis of 3-cyano-4-methylpyridine.

Troubleshooting Guide: Common Experimental Issues

Question 1: My yield of this compound from the hydrolysis of 3-cyano-4-methylpyridine is consistently below 80%. What are the likely causes and how can I improve it?

Answer: Achieving a high yield (often reported as up to 96%) in this hydrolysis reaction is highly dependent on ensuring the reaction goes to completion and minimizing product loss during workup.[2] Here are the primary factors to investigate:

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylate is a two-step process (nitrile → amide → carboxylate). If the reaction is not driven to completion, you may isolate the intermediate, 4-methylnicotinamide, or have unreacted starting material, both of which will lower your yield of the desired acid.

    • Causality: Saponification of the nitrile requires a sufficient stoichiometric excess of the base (typically NaOH) and adequate thermal energy to overcome the activation energy of both hydrolysis steps.

    • Solution: Ensure you are using a significant excess of sodium hydroxide (e.g., 4 equivalents). The reaction should be heated to reflux and maintained for a sufficient duration (at least 2 hours) to ensure complete conversion.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile spot has completely disappeared.

  • Product Loss During Acidification: this compound is an amphoteric molecule. Its solubility in the aqueous solution is highly pH-dependent. Improper pH adjustment during the workup is a common source of significant yield loss.

    • Causality: The product is most soluble at very high or very low pH. It is least soluble at its isoelectric point. If you add acid too quickly or overshoot the optimal pH for precipitation, the product will remain dissolved in the aqueous phase.

    • Solution: Cool the reaction mixture to room temperature before acidification. Add concentrated hydrochloric acid slowly and with vigorous stirring, monitoring the pH carefully. The target pH for maximum precipitation is typically in the range of 3-4.[7] Chilling the mixture after acidification can further decrease the product's solubility and improve recovery.

  • Inefficient Isolation: The physical recovery of the precipitated product is the final step where the yield can be compromised.

    • Causality: A very fine precipitate can be difficult to filter and wash effectively, leading to mechanical losses.

    • Solution: After acidification and cooling, allow the precipitate to fully form before filtration. Use a Büchner funnel for efficient filtration. Wash the collected solid with a minimal amount of cold water or another solvent in which the product is sparingly soluble to remove inorganic salts without dissolving the product itself.

Table 1: Key Parameter Optimization for Nitrile Hydrolysis
ParameterStandard ConditionOptimized Condition for Higher YieldRationale
NaOH Equivalents 2-3 eq.4 eq.[2]Drives the two-step hydrolysis equilibrium towards the carboxylate product, ensuring complete conversion.
Reaction Time 1-1.5 hours2 hours (or until TLC confirms completion)[2]Ensures both the nitrile and the intermediate amide are fully hydrolyzed.
Temperature 80-90 °CReflux[2]Provides sufficient energy to overcome the activation barrier for C≡N and C-N bond cleavage.
Acidification pH pH < 5pH 3-4[7]Targets the isoelectric point where the amino acid has minimum solubility, maximizing precipitation.
Post-Acidification Immediate FiltrationCooling/Chilling before FiltrationLowers the solubility of the product in the aqueous mother liquor, increasing the recovered mass.
Question 2: I'm observing a persistent impurity in my final product's NMR spectrum, even after recrystallization. What could it be and how do I remove it?

Answer: The most likely impurity is the intermediate 4-methylnicotinamide. Other possibilities include unreacted starting material or salts from the workup.

  • Identifying the Impurity:

    • 4-Methylnicotinamide: This intermediate will have characteristic amide proton signals in the 1H NMR spectrum (typically broad singlets) and a different carbonyl chemical shift in the 13C NMR compared to the carboxylic acid.

    • Unreacted 3-Cyano-4-methylpyridine: The presence of the nitrile group can be confirmed by a sharp signal around 2230-2210 cm⁻¹ in the IR spectrum.

    • Inorganic Salts (e.g., NaCl): These are typically NMR-silent but can affect melting point and elemental analysis. They are usually removed by proper washing of the filtered product.

  • Minimizing Impurity Formation:

    • Causality: Formation of the amide impurity is a direct result of incomplete hydrolysis.

    • Solution: The most effective way to prevent this impurity is to ensure the hydrolysis reaction goes to completion by following the optimized conditions in Table 1 (i.e., sufficient base, temperature, and time).[2]

  • Purification Strategies:

    • Acid-Base Extraction: If your product is contaminated with the neutral amide intermediate, you can dissolve the crude material in a dilute basic solution (e.g., NaHCO₃). The acidic product will form a soluble salt, while the neutral amide can be extracted away with an organic solvent like ethyl acetate. Re-acidification of the aqueous layer will then precipitate the pure this compound.

    • Recrystallization: This is effective for removing minor impurities. The challenge is finding a suitable solvent. Water is often used, but solvent mixtures may be necessary. The crude product can be dissolved in boiling water, and upon cooling, the pure acid should crystallize out.[8] If the amide impurity co-crystallizes, a different solvent system should be explored.

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving issues related to low product yield.

LowYieldTroubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Params Optimize Reaction: - Increase NaOH eq. to 4 - Increase Time to >2h - Ensure Reflux Temp Incomplete->Optimize_Params Check_Workup Analyze Workup Procedure Complete->Check_Workup Re_run Re-run Experiment Optimize_Params->Re_run Re_run->Start Check_pH Check Acidification pH Check_Workup->Check_pH Check_Isolation Review Isolation Technique Check_pH->Check_Isolation Correct Adjust_pH Adjust pH Slowly to 3-4 Use pH meter Check_pH->Adjust_pH Incorrect Improve_Isolation Improve Isolation: - Chill before filtration - Wash cake with minimal cold solvent Check_Isolation->Improve_Isolation Inefficient Final_Yield Assess Final Yield Check_Isolation->Final_Yield Efficient Adjust_pH->Re_run Improve_Isolation->Re_run

Caption: A step-by-step workflow for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis? A1: The synthesis involves several hazards that require standard laboratory precautions.[9]

  • Corrosives: Both sodium hydroxide (NaOH) and concentrated hydrochloric acid (HCl) are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform additions slowly and work in a chemical fume hood.

  • Product Hazards: this compound itself can cause skin and serious eye irritation, and may cause respiratory irritation.[1][10] Avoid inhaling the powder and prevent contact with skin and eyes.

  • Thermal Hazards: The reaction is run at reflux, and the initial neutralization of HCl with NaOH can be exothermic. Use appropriate glassware and ensure controlled heating and cooling.

Q2: Can I use a different base, like KOH, for the hydrolysis? A2: Yes, potassium hydroxide (KOH) can generally be used in place of sodium hydroxide (NaOH) for nitrile hydrolysis. The mechanism is identical. However, you must adjust the mass used based on its different molar mass (56.11 g/mol for KOH vs. 40.00 g/mol for NaOH) to ensure you maintain the same molar equivalents. Also, the resulting salt byproduct during workup will be KCl instead of NaCl.

Q3: My starting material, 3-cyano-4-methylpyridine, is expensive. Is there a reliable way to synthesize it? A3: 3-Cyano-4-methylpyridine can be synthesized via the Rosenmund-von Braun reaction.[11] This involves reacting an aryl halide (in this case, 3-bromo-4-methylpyridine or 3-iodo-4-methylpyridine) with copper(I) cyanide.[12] This reaction often requires high temperatures and a polar, high-boiling solvent like DMF or pyridine.[12] While effective, purification can sometimes be challenging due to the reaction conditions and reagents used.[12]

Diagram 2: Synthesis Pathway via Rosenmund-von Braun and Hydrolysis

This diagram illustrates the two-step process to get from a halogenated precursor to the final product.

SynthesisPathway Start 3-Bromo-4-methylpyridine Intermediate 3-Cyano-4-methylpyridine Start->Intermediate  CuCN, Heat (Rosenmund-von Braun) [11, 16]   Product This compound Intermediate->Product  1. NaOH (aq), Reflux 2. HCl (aq) to pH 3-4 [10]  

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol is adapted from established procedures and is optimized for high yield and purity.[2][3]

Materials:

  • 3-Cyano-4-methylpyridine (1.0 eq.)

  • Sodium hydroxide (4.0 eq.)

  • Deionized water

  • 70% Ethanol-water solution

  • Concentrated Hydrochloric Acid (~12 M)

  • Ethanol (for purification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-cyano-4-methylpyridine (e.g., 1.2 kg, 10.2 mol).

  • Addition of Base: To the flask, add a solution of sodium hydroxide (1.6 kg, 40.6 mol) dissolved in a 70% aqueous ethanol solution (7.2 L).[2]

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 2 hours. Monitor the reaction's progress via TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) to confirm the complete disappearance of the starting material.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature using an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with continuous stirring. Monitor the pH using a pH meter or pH strips. Continue adding acid until the pH of the solution is between 3 and 4. A white precipitate will form.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue containing the product and sodium chloride.

  • Purification: Add ethanol (e.g., 10 L) to the solid residue and heat the mixture to reflux for 10 minutes to dissolve the product.[2] Perform a hot filtration to remove the insoluble sodium chloride.

  • Final Product: Evaporate the ethanol from the filtrate under reduced pressure to yield this compound as a white solid. Dry the product under vacuum. The expected yield is approximately 96%.[2]

References

Identifying and minimizing byproducts in 4-Methylnicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Methylnicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two main industrial and laboratory-scale methods for synthesizing this compound are:

  • Direct Oxidation of 4-Picoline: This method involves the oxidation of the methyl group of 4-picoline to a carboxylic acid. Common oxidizing agents include nitric acid, potassium permanganate, and catalytic systems with oxygen.

  • Ammoxidation of 4-Picoline followed by Hydrolysis: This two-step process first converts 4-picoline to 4-cyanopyridine via ammoxidation (reaction with ammonia and oxygen). The resulting 4-cyanopyridine is then hydrolyzed to this compound.

Q2: What are the common byproducts in the direct oxidation of 4-picoline?

A2: The primary byproducts in the direct oxidation of 4-picoline are:

  • Pyridine: Formed through the decarboxylation of the this compound product, especially at high temperatures.[1]

  • Dimer species: The exact structure is often not specified, but dimer formation is a noted side reaction.[1]

  • Incomplete oxidation products: Depending on the strength of the oxidizing agent and reaction conditions, intermediates such as 4-pyridinemethanol or 4-pyridinecarboxaldehyde may be present.

Q3: What are the byproducts associated with the ammoxidation of 4-picoline and subsequent hydrolysis?

A3: The ammoxidation step is the primary source of byproducts in this route:

  • Over-oxidation products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide (HCN) can form due to the aggressive nature of the reaction.

  • Incomplete reaction intermediates: Small amounts of 4-picolinamide may remain if the hydrolysis of the intermediate 4-cyanopyridine is not complete.

Troubleshooting Guides

Issue 1: Low Yield in Direct Oxidation of 4-Picoline

Q: My direct oxidation of 4-picoline is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in this reaction are often linked to incomplete reaction, degradation of the product, or formation of byproducts. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Oxidant: Ensure the molar ratio of the oxidizing agent to 4-picoline is adequate. For nitric acid oxidation, a significant excess is often required.

    • Reaction Time and Temperature: The oxidation of the methyl group can be slow. Increasing the reaction time or temperature may improve conversion. However, be cautious as higher temperatures can promote decarboxylation.[1] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal conditions.

  • Product Degradation (Decarboxylation):

    • High Reaction Temperature: As mentioned, elevated temperatures can lead to the loss of the carboxylic acid group, forming pyridine. If you observe a significant amount of pyridine in your crude product, consider running the reaction at a lower temperature for a longer duration.[1]

  • Catalyst Deactivation (for catalytic oxidations):

    • Poisoning: The catalyst can be poisoned by impurities in the starting material or byproducts. Ensure high-purity 4-picoline is used.

    • Leaching: The active metal may leach from the support under the reaction conditions.

Data Presentation: Influence of Reaction Conditions on 4-Picoline Oxidation
ParameterCondition 1Condition 2Impact on Yield and ByproductsReference
Catalyst System Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br]NHPI/Co(II)/Mn(II)System 2 provided a higher yield (60%) and conversion (67%) compared to System 1 (55.5% selectivity, 18% conversion). System 1 also produced a significant amount of pyridine (43.1% selectivity).[1]
Temperature 150 °C190 °CHigher temperatures can increase the rate of reaction but may also lead to increased decarboxylation, lowering the selectivity for the desired acid.[1]
Pressure (O₂) 2.0 MPa3.0 MPaHigher oxygen pressure can drive the reaction to completion but also increases the risk of over-oxidation and the formation of gaseous byproducts.[1]
Issue 2: High Levels of Pyridine Byproduct

Q: My final product is contaminated with a significant amount of pyridine. How can I minimize its formation?

A: The presence of pyridine indicates decarboxylation of your target molecule, this compound. To mitigate this:

  • Temperature Control: This is the most critical factor. Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate.

  • Catalyst Selection: Some catalyst systems are more prone to inducing decarboxylation. If using a catalytic method, you may need to screen different catalysts to find one that is more selective for the carboxylic acid.

  • Reaction Time: Avoid unnecessarily long reaction times, especially at elevated temperatures, as this provides more opportunity for the product to degrade.

Issue 3: Incomplete Hydrolysis of 4-Cyanopyridine

Q: I am seeing the intermediate amide in my final product after hydrolysis of 4-cyanopyridine. How can I drive the reaction to completion?

A: The hydrolysis of 4-cyanopyridine to this compound proceeds through a 4-picolinamide intermediate. The presence of this amide indicates that the second hydrolysis step is incomplete.

  • Reaction Time and Temperature: The hydrolysis of the amide to the carboxylic acid can be slower than the initial hydrolysis of the nitrile. Increasing the reaction time or temperature can help drive the reaction to completion.

  • Concentration of Acid/Base: For acid- or base-catalyzed hydrolysis, ensure that a sufficient concentration of the catalyst is present. For base-catalyzed hydrolysis, using a stoichiometric amount of base (like sodium hydroxide) is necessary to form the carboxylate salt, which is then acidified in the workup. A molar ratio of 1:1.5 to 1:1.75 of 4-cyanopyridine to sodium hydroxide at 50-80°C has been reported for the formation of the corresponding isonicotinic acid.[2]

  • Water Content: Ensure that sufficient water is present to act as the reagent for hydrolysis.

Experimental Protocols

Protocol 1: Direct Oxidation of 4-Picoline with Nitric Acid (Illustrative)

This is a general procedure based on the oxidation of related picolines and should be optimized for 4-picoline.

Materials:

  • 4-Picoline

  • Concentrated Nitric Acid (e.g., 68%)

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (for neutralization)

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, cautiously add concentrated sulfuric acid to 4-picoline in a controlled manner to form the picolinium salt. The temperature should be kept below 150°C.

  • Heat the resulting mixture to the desired reaction temperature (e.g., 185-195°C).

  • Slowly add concentrated nitric acid to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, maintain the reaction at temperature for a specified period (e.g., 25-30 hours), monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to a pH of approximately 3.1-3.5 to precipitate the crude this compound.

  • Filter the crude product and wash with cold water.

  • The crude product can be further purified by recrystallization.

Protocol 2: Hydrolysis of 4-Cyanopyridine to this compound

This protocol is adapted from a procedure for the hydrolysis of cyanopyridines.[2]

Materials:

  • 4-Cyanopyridine

  • Sodium Hydroxide

  • Deionized Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Prepare an aqueous solution of 4-cyanopyridine (e.g., 20-50% by weight).

  • In a separate vessel, prepare a solution of sodium hydroxide in water.

  • In a stirred autoclave, heat the 4-cyanopyridine solution to an initiation temperature (e.g., 60-100°C).

  • Quickly inject the sodium hydroxide solution into the autoclave. A molar ratio of 4-cyanopyridine to NaOH of at least 1:1 is required for complete conversion to the salt. An excess of base can be used.

  • The hydrolysis is exothermic and the temperature will rise. Monitor the reaction until completion (this can be rapid).

  • Cool the reaction mixture.

  • Slowly acidify the mixture with concentrated hydrochloric acid to a pH where the this compound precipitates (typically around its isoelectric point).

  • Filter the solid product, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or ethanol/water).

Visualizations

Synthesis_Pathways cluster_oxidation Direct Oxidation cluster_ammoxidation Ammoxidation-Hydrolysis 4-Picoline_ox 4-Picoline 4-Methylnicotinic_Acid_ox This compound 4-Picoline_ox->4-Methylnicotinic_Acid_ox Oxidizing Agent (e.g., HNO₃, KMnO₄) Dimer Dimer (Byproduct) 4-Picoline_ox->Dimer Side Reaction Pyridine Pyridine (Byproduct) 4-Methylnicotinic_Acid_ox->Pyridine Decarboxylation (High Temp) 4-Picoline_am 4-Picoline 4-Cyanopyridine 4-Cyanopyridine 4-Picoline_am->4-Cyanopyridine NH₃, O₂ Catalyst Over-oxidation CO, CO₂, HCN (Byproducts) 4-Picoline_am->Over-oxidation Side Reaction 4-Methylnicotinic_Acid_am This compound 4-Cyanopyridine->4-Methylnicotinic_Acid_am H₂O, H⁺ or OH⁻

Caption: Main synthetic routes to this compound.

Troubleshooting_Oxidation Start Low Yield in Direct Oxidation Check_Conversion Check Reaction Conversion (TLC/HPLC) Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Yes Increase_Oxidant Increase Oxidant Concentration Incomplete->Increase_Oxidant Yes Complete Reaction Complete Incomplete->Complete No Analyze_Byproducts Analyze Byproducts Complete->Analyze_Byproducts High_Pyridine High Pyridine Content? Analyze_Byproducts->High_Pyridine Lower_Temp Lower Reaction Temperature High_Pyridine->Lower_Temp Yes Optimize_Catalyst Optimize Catalyst High_Pyridine->Optimize_Catalyst Yes Purification_Issues Check Purification Procedure High_Pyridine->Purification_Issues No

Caption: Troubleshooting logic for low yield in direct oxidation.

References

Technical Support Center: Purification of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methylnicotinic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, offering potential causes and practical solutions in a question-and-answer format.

Issue 1: Low Yield After Recrystallization

Q: My recovery of this compound after recrystallization is significantly lower than expected. What are the possible reasons and how can I improve the yield?

A: Low recovery during recrystallization is a common issue that can stem from several factors:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the solid.[1][2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor.[1][3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely on the filter paper or in the funnel. Ensure the filtration apparatus is pre-heated.[2]

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization. After slow cooling to room temperature, placing the flask in an ice bath can often promote further crystallization.[1]

  • Washing with Warm or Excessive Solvent: Washing the collected crystals with a solvent that is not ice-cold or using too large a volume can redissolve a portion of the purified product.[1]

Solutions:

  • Perform small-scale solubility tests to identify the optimal recrystallization solvent.

  • Add the hot solvent in small portions until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Wash the final crystals with a minimal amount of ice-cold solvent.

Issue 2: Persistent Impurities After Purification

Q: I am still observing impurities in my this compound sample after a single purification step. What are these likely impurities and what further steps can I take?

A: The nature of the impurities will depend on the synthetic route used. A common synthesis involves the hydrolysis of 3-cyano-4-methylpyridine. Potential impurities include:

  • Unreacted Starting Material (3-cyano-4-methylpyridine): If the hydrolysis reaction is incomplete, the starting nitrile may remain.

  • 4-Methylnicotinamide: This is the amide intermediate in the hydrolysis of the nitrile to the carboxylic acid. Incomplete hydrolysis will leave this as an impurity.

  • Positional Isomers: Depending on the starting materials for the synthesis of the pyridine ring, other methylnicotinic acid isomers could be present.

  • Side-Reaction Byproducts: The synthesis of nicotinic acid derivatives can sometimes lead to byproducts like dinicotinic acid through over-oxidation of other alkyl groups on the pyridine ring.

Solutions:

  • Recrystallization: A second recrystallization can often significantly improve purity.

  • Acid-Base Extraction: This technique is effective for separating acidic products from neutral or basic impurities. Dissolve the crude product in an organic solvent and wash with an aqueous basic solution (e.g., sodium bicarbonate) to extract the acidic this compound into the aqueous layer. The acid can then be recovered by acidifying the aqueous layer and filtering the precipitate.

  • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography is a powerful purification method.[4]

Issue 3: Oiling Out During Recrystallization

Q: During recrystallization, my product separates as an oil instead of forming crystals. Why is this happening and how can I prevent it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree.[2]

Potential Causes:

  • High Concentration of Impurities: Impurities can depress the melting point of the compound, leading to the formation of an oil.

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation, from which the compound may separate as an oil.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute.

Solutions:

  • Slower Cooling: Allow the solution to cool more gradually to room temperature before placing it in an ice bath.

  • Solvent Selection: Choose a solvent with a lower boiling point.

  • Use More Solvent: Adding a small amount of additional hot solvent can sometimes prevent oiling out by reducing the saturation level.

  • Solvent Pair: If a single solvent is problematic, a two-solvent system (e.g., ethanol-water) can be employed. The compound is dissolved in a minimal amount of a good solvent (hot), and then a poor solvent (hot) is added dropwise until the solution becomes slightly cloudy. A few drops of the good solvent are then added to redissolve the oil/precipitate, and the solution is allowed to cool slowly.[2]

Issue 4: Difficulty in Separating Product from Baseline Impurities in Column Chromatography

Q: My this compound product is difficult to separate from highly polar impurities that remain at the baseline of the TLC plate. How can I improve the separation using column chromatography?

A: Highly polar impurities, such as inorganic salts or very polar organic byproducts, can be challenging to remove.

Solutions:

  • Modify the Mobile Phase: For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can improve the peak shape and resolution by suppressing the ionization of the carboxylic acid on the silica gel. A common solvent system for acidic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) with a small percentage of acetic acid.

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (neutral or acidic).

  • Pre-purification with Acid-Base Extraction: An initial acid-base extraction can remove many of the highly polar and ionic impurities before attempting column chromatography.

Quantitative Data on Purification Methods

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides typical yield and purity data for the purification of its derivatives, which can serve as a general guide.

Purification MethodCompoundSolvent SystemTypical Yield (%)Purity LevelReference
Silica Gel Column ChromatographyMethyl 4-hydroxy-6-methylnicotinateDCM/MeOH (20:1)88%High (not specified)[4]
Silica Gel Column ChromatographyMethyl 4-bromo-6-methylnicotinatePetroleum Ether/Ethyl Acetate (4:1)82%High (not specified)[4]
RecrystallizationNicotinic AcidWater50-60%>99%

Experimental Protocols

1. Recrystallization from an Aqueous Solvent

This protocol describes a general procedure for the recrystallization of this compound from an aqueous solution, such as water or an ethanol-water mixture.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.[1][3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter to remove the insoluble material.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1][2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product can be further dried in a desiccator or a vacuum oven.

2. Silica Gel Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point for acidic compounds is a mixture of dichloromethane and methanol (e.g., 95:5), often with a small addition of acetic acid (e.g., 0.5%).

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., with a pump or inert gas) to force the eluent through the column (flash chromatography).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification AcidBase Acid-Base Extraction Crude->AcidBase Alternative Initial Step Column Column Chromatography Recrystallization->Column Further Purification Needed Pure Pure this compound Recrystallization->Pure High Purity Column->Pure Very High Purity AcidBase->Recrystallization Acidic Fraction AcidBase->Column Neutral/Basic Impurities Removed Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Identified LowYield Low Yield? Start->LowYield Impurities Persistent Impurities? Start->Impurities OilingOut Oiling Out? Start->OilingOut LowYield->Impurities No Solvent Check Solvent Volume & Choice LowYield->Solvent Yes Cooling Optimize Cooling Rate LowYield->Cooling Yes Washing Use Minimal Cold Solvent LowYield->Washing Yes Impurities->OilingOut No MultiStep Consider Multi-Step Purification (e.g., Recrystallization + Column) Impurities->MultiStep Yes AcidBase Perform Acid-Base Extraction Impurities->AcidBase Yes OilingOut->Cooling Yes SolventSystem Adjust Recrystallization Solvent/Pair OilingOut->SolventSystem Yes

Caption: Troubleshooting logic for this compound purification.

References

Addressing solubility issues of 4-Methylnicotinic acid in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-Methylnicotinic acid in aqueous and organic solvents.

Troubleshooting Guide

Issue: My this compound is not dissolving in water at neutral pH.

  • Question: Why is my this compound showing poor solubility in neutral aqueous solutions? Answer: this compound is a carboxylic acid with a predicted pKa around 3-4. At neutral pH (around 7), the carboxylic acid group is deprotonated, forming the carboxylate salt. While this ionized form is generally more soluble than the neutral form, the overall solubility can still be limited by the molecule's crystal lattice energy and the hydrophobic nature of the pyridine ring and methyl group. For many carboxylic acids, solubility is lowest near their pKa and increases at higher pH values.

  • Question: How can I improve the aqueous solubility of this compound? Answer: You can employ several strategies:

    • pH Adjustment: Increasing the pH of the solution will further deprotonate the carboxylic acid, leading to the formation of the more soluble carboxylate salt.

    • Co-solvents: Adding a water-miscible organic solvent can increase solubility.

    • Salt Formation: Using a pre-formed salt of this compound, such as the hydrochloride salt, can significantly enhance aqueous solubility.

Issue: I am having difficulty dissolving this compound in organic solvents.

  • Question: Which organic solvents are likely to be most effective for dissolving this compound? Answer: Polar organic solvents are the best choice. Based on data from the structurally similar nicotinic acid, polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO are expected to be effective.[1] Non-polar solvents such as hexane and toluene are unlikely to be effective.

  • Question: My this compound is still not dissolving in a suitable organic solvent. What can I do? Answer:

    • Heating: Gently heating the mixture can help overcome the activation energy required for dissolution. Always check the compound's stability at higher temperatures.

    • Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.

    • Solvent Mixtures: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of a polar solvent like DMSO can be added to a less polar solvent to improve solvating power.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for the structurally similar compound, nicotinic acid, can provide a useful estimate for solvent selection.

Estimated Solubility of Nicotinic Acid (a structural analog) in Various Solvents at ~298 K (25 °C)

SolventMolar Solubility (mol/L)Solubility (g/L)
Dimethyl sulfoxide (DMSO)> 1.0> 123.11
Ethanol~ 0.2~ 24.6
Water~ 0.13~ 16.0
Acetone~ 0.02~ 2.5
Acetonitrile< 0.01< 1.2
Diethyl ether< 0.01< 1.2

Data is estimated from mole fraction data for nicotinic acid and should be used as a guide. Actual solubility of this compound may vary.

Q2: How does pH affect the aqueous solubility of this compound?

A2: As a carboxylic acid, the solubility of this compound in water is highly dependent on pH. At a pH below its pKa (estimated to be around 3-4), it will exist predominantly in its less soluble, neutral (protonated) form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion. Therefore, increasing the pH with a base (e.g., NaOH) will significantly increase its aqueous solubility.

Q3: Are there any safety precautions I should take when handling this compound and its solvents?

A3: Yes. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with organic solvents, be aware of their specific hazards (e.g., flammability, toxicity) and handle them in a fume hood. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination

Objective: To determine the approximate solubility of this compound in an aqueous buffer at a specific pH.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on a magnetic stirrer at a constant temperature (e.g., 25 °C).

  • Stir the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove a known volume of the supernatant.

  • Dilute the supernatant with the buffer to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved this compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Improving Aqueous Solubility by pH Adjustment

Objective: To prepare a stock solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Volumetric flask

  • Magnetic stirrer and stir bar

Methodology:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add a portion of the deionized water or buffer (e.g., about 70-80% of the final volume).

  • Place the flask on a magnetic stirrer and begin stirring. The compound will likely not dissolve completely at this stage.

  • While stirring, slowly add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the desired pH is reached.

  • Once dissolved, add the remaining water or buffer to reach the final volume.

  • Stir for a few more minutes to ensure homogeneity.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Dissolve this compound solvent_type Select Solvent Type start->solvent_type aqueous Aqueous Solvent solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic check_solubility_aq Check Solubility at Neutral pH aqueous->check_solubility_aq check_solubility_org Check Solubility organic->check_solubility_org soluble_aq Soluble check_solubility_aq->soluble_aq Yes insoluble_aq Insoluble/Poorly Soluble check_solubility_aq->insoluble_aq No troubleshoot_aq Troubleshoot Aqueous Solubility insoluble_aq->troubleshoot_aq adjust_ph Adjust pH (Increase) troubleshoot_aq->adjust_ph add_cosolvent_aq Add Co-solvent (e.g., Ethanol, DMSO) troubleshoot_aq->add_cosolvent_aq use_salt Use Hydrochloride Salt troubleshoot_aq->use_salt soluble_org Soluble check_solubility_org->soluble_org Yes insoluble_org Insoluble/Poorly Soluble check_solubility_org->insoluble_org No troubleshoot_org Troubleshoot Organic Solubility insoluble_org->troubleshoot_org heat Apply Gentle Heat troubleshoot_org->heat sonicate Sonication troubleshoot_org->sonicate solvent_mixture Use Solvent Mixture troubleshoot_org->solvent_mixture

Caption: Troubleshooting workflow for solubility issues.

G Effect of pH on Aqueous Solubility cluster_ph_scale pH Scale cluster_species Predominant Species cluster_solubility Expected Solubility low_ph Low pH (< pKa) high_ph High pH (> pKa) neutral_form Neutral Form (R-COOH) low_ph->neutral_form Leads to ionized_form Ionized Form (R-COO-) high_ph->ionized_form Leads to low_solubility Low Solubility neutral_form->low_solubility Results in high_solubility High Solubility ionized_form->high_solubility Results in

Caption: Effect of pH on aqueous solubility.

G Solvent Selection Guide start Start: Choose a Solvent polarity Consider Polarity start->polarity polar Polar Solvents polarity->polar High non_polar Non-Polar Solvents polarity->non_polar Low protic Protic (e.g., Ethanol, Water) polar->protic aprotic Aprotic (e.g., DMSO, Acetone) polar->aprotic not_recommended Not Recommended non_polar->not_recommended recommended Recommended protic->recommended aprotic->recommended

Caption: Solvent selection guide for this compound.

References

Preventing degradation of 4-Methylnicotinic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, hydrolysis of the carboxylic acid functional group is a potential route of degradation, especially under certain pH and temperature conditions. For a related compound, methyl nicotinate, the major degradation product in aqueous solution is nicotinic acid, formed through hydrolysis.[1] This suggests that the stability of the nicotinic acid moiety is a key consideration.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in organic solvents such as DMSO and dimethyl formamide (DMF).[2] For aqueous-based assays, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q3: How should I store my this compound stock solutions?

For optimal stability, it is recommended to:

  • Store at low temperatures: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent potential photodegradation.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot stock solutions into single-use volumes.

  • Inert Atmosphere: The solid form of this compound hydrochloride is noted to be air-sensitive, so storing solutions under an inert gas like nitrogen or argon can help prevent oxidative degradation.[3]

Q4: I see precipitates in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Gently warm the solution and sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or insolubility, and it is recommended to prepare a fresh stock solution.

Q5: How can I check if my this compound stock solution has degraded?

The most reliable way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method can separate the intact this compound from its potential degradation products, allowing for quantification of the remaining active compound.

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound stock solutions.

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution. Avoid repeated freeze-thaw cycles of the stock.
Loss of biological activity Chemical degradation of this compound.Review solution preparation and storage procedures. Ensure protection from light, storage at appropriate low temperatures, and use of appropriate pH buffers if applicable. Consider performing a stability study under your experimental conditions.
Precipitate formation in aqueous media Low aqueous solubility of this compound.Use a co-solvent like DMSO, ensuring the final concentration is compatible with your experimental system. Gentle warming or sonication may also help.
Color change of the solution Degradation of the compound.This is a strong indicator of instability. Discard the solution and prepare a fresh batch, paying close attention to all stability precautions (light, temperature, pH).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in biological assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile container.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use amber vials to minimize exposure to light and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • Suitable mobile phase (e.g., acetonitrile and a buffered aqueous phase)

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with an appropriate amount of NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an appropriate amount of HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period, protected from light.

  • Photodegradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method to separate and quantify this compound and any degradation products.

Data Presentation

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. Note: This is example data and may not reflect the actual stability of the compound.

Stress ConditionIncubation Time (hours)Temperature% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl2460°C15%Hydrolysis Product A
0.1 M NaOH2460°C25%Hydrolysis Product B
3% H₂O₂24Room Temp10%Oxidation Product C
Thermal4880°C8%Thermal Degradant D
Photolytic (UV 254nm)24Room Temp5%Photodegradant E

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound.

Degradation_Pathway This compound This compound Degradation Product(s) Degradation Product(s) This compound->Degradation Product(s) Stress Conditions (e.g., pH, Temp, Light, Oxidants) Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Weigh this compound Weigh this compound Dissolve in Anhydrous DMSO Dissolve in Anhydrous DMSO Weigh this compound->Dissolve in Anhydrous DMSO Vortex/Sonicate Vortex/Sonicate Dissolve in Anhydrous DMSO->Vortex/Sonicate Aliquot into single-use vials Aliquot into single-use vials Vortex/Sonicate->Aliquot into single-use vials Store at -20°C or -80°C Store at -20°C or -80°C Aliquot into single-use vials->Store at -20°C or -80°C Protect from light Protect from light Store at -20°C or -80°C->Protect from light Troubleshooting_Logic start Inconsistent Experimental Results? check_solution Check Stock Solution Integrity start->check_solution Yes review_protocol Review Experimental Protocol start->review_protocol No prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh Degradation Suspected continue_experiment Continue Experiment prepare_fresh->continue_experiment stop Re-evaluate Experiment review_protocol->stop

References

Troubleshooting low yields in the Fischer esterification of 4-Methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fischer Esterification of 4-Methylnicotinic Acid

Welcome to the technical support center for the Fischer esterification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming low yields in the synthesis of methyl 4-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer esterification and why are yields often variable?

A1: The Fischer esterification is a classic organic reaction that forms an ester from a carboxylic acid and an alcohol using a strong acid catalyst.[1] The reaction is an equilibrium process, meaning it is reversible.[2][3][4] Low or variable yields are often due to the reaction not being driven sufficiently towards the product side. To achieve high yields, the equilibrium must be shifted in favor of the ester.[5][6] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed during the reaction, in accordance with Le Châtelier's Principle.[2][4][5][7]

Q2: What is the function of the strong acid catalyst, and can I use alternatives?

A2: The strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), plays a crucial role by protonating the carbonyl oxygen of the this compound.[3][8][9] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., methanol).[7][9][10] Sulfuric acid also acts as a dehydrating agent, helping to remove the water byproduct and shift the equilibrium.[6][8][11] While H₂SO₄ is common, other catalysts like hydrochloric acid (HCl), Lewis acids, or solid acid catalysts can also be used.[7][12][13]

Q3: My reaction has stalled and TLC analysis shows a large amount of unreacted starting material. What are the likely causes?

A3: A stalled reaction is typically due to one of three factors:

  • Presence of Water: Ensure all glassware is thoroughly dried and use anhydrous alcohol.[1][6] Water will shift the equilibrium back towards the starting materials.

  • Inactive or Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.[1] Ensure you have added a sufficient catalytic amount. For pyridine-containing substrates like this compound, the basicity of the nitrogen atom can partially neutralize the catalyst, sometimes necessitating a slightly higher catalyst load.[13]

  • Low Temperature: The reaction is typically run at reflux.[14] Ensure the reaction temperature is appropriate for the alcohol being used (e.g., ~65 °C for methanol) to provide sufficient thermal energy for the reaction to proceed.

Q4: I am losing a significant amount of product during the work-up. What can I do to minimize this?

A4: Product loss during work-up is often due to two main issues:

  • Ester Hydrolysis: During neutralization of the excess acid catalyst with an aqueous base (like sodium bicarbonate), the ester product can be hydrolyzed back to the carboxylic acid.[15] To minimize this, perform the neutralization at a low temperature (e.g., in an ice bath), add the base slowly and carefully to avoid localized areas of high concentration, and do not let the mixture sit for extended periods under basic conditions.[16]

  • Inefficient Extraction: The ester may have some solubility in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.[15][17]

Troubleshooting Guides

Issue 1: Low Yield of Methyl 4-methylnicotinate

Q: My Fischer esterification of this compound is resulting in a low yield (<40%). What are the potential causes and how can I improve it?

A: Low yields are the most common problem and can stem from issues with the reaction equilibrium or losses during isolation. A systematic approach is key to identifying the cause. One report on the esterification of the closely related nicotinic acid showed a yield of only 23% after 13 hours of reflux, highlighting that low yields are not uncommon without optimization.[18]

Troubleshooting_Low_Yield start Low Yield (<40%) check_tlc TLC of Crude Mixture? start->check_tlc incomplete_rxn Incomplete Reaction: Significant Starting Material Present check_tlc->incomplete_rxn Yes complete_rxn Reaction Complete: Little/No Starting Material Present check_tlc->complete_rxn No cause_equilibrium Cause: Equilibrium Not Shifted incomplete_rxn->cause_equilibrium cause_conditions Cause: Suboptimal Conditions incomplete_rxn->cause_conditions cause_workup Cause: Product Loss During Work-up complete_rxn->cause_workup sol_equilibrium1 Use large excess of alcohol (e.g., as solvent) cause_equilibrium->sol_equilibrium1 sol_equilibrium2 Remove water (e.g., Dean-Stark, molecular sieves) cause_equilibrium->sol_equilibrium2 sol_conditions1 Increase reaction time (e.g., 12-24h) cause_conditions->sol_conditions1 sol_conditions2 Ensure proper reflux temperature cause_conditions->sol_conditions2 sol_conditions3 Check catalyst amount/activity cause_conditions->sol_conditions3 sol_workup1 Neutralize carefully at 0°C to prevent hydrolysis cause_workup->sol_workup1 sol_workup2 Perform multiple extractions to maximize recovery cause_workup->sol_workup2

Table 1: Troubleshooting Low Yields: Causes and Corrective Actions

Potential Cause Corrective Action Rationale
Incomplete Reaction Use the alcohol (methanol) as the reaction solvent to create a large excess.[3][5][7] Le Châtelier's Principle: A large excess of a reactant drives the equilibrium towards the products.[2][5]
Remove water as it forms using a Dean-Stark trap (if using a co-solvent like toluene) or by adding 4Å molecular sieves.[6][9][12] Le Châtelier's Principle: Removing a product pulls the equilibrium towards the product side.[5][19]
Increase the reaction time. Monitor by TLC until the starting material spot is minimal. Some protocols for related substrates run for 17+ hours.[15][17] The reaction can be slow; ensuring it has reached equilibrium or completion is crucial.[3]
Ensure an adequate amount of acid catalyst is used and that it is active. The catalyst is required to activate the carboxylic acid for nucleophilic attack.[8][9]
Product Loss During Work-up Cool the reaction mixture in an ice bath before and during neutralization with saturated NaHCO₃ solution.[16] Minimizes the rate of base-mediated ester hydrolysis (saponification), which is a major source of yield loss.[15][16]
Perform at least three sequential extractions with an appropriate organic solvent (e.g., ethyl acetate).[17] Maximizes the recovery of the ester from the aqueous layer.[15]

| Side Reactions | Maintain the reflux temperature and avoid excessive heating or prolonged reaction times once the reaction is complete. | At high temperatures, decarboxylation of nicotinic acids to form pyridine derivatives can be a potential side reaction.[20] |

Data Presentation

Table 2: Comparison of Reported Conditions for Nicotinate Ester Synthesis

Carboxylic Acid Alcohol Catalyst Time (h) Yield Reference
Nicotinic Acid Methanol H₂SO₄ 13 23.39% [18]
Nicotinic Acid Ethanol Solid Acid (HND230) 4 (55°C) then reflux High (not quantified) [21]
6-Methylnicotinic Acid Methanol H₂SO₄ 17 Not specified [17]
Isonicotinic Acid Methanol H₂SO₄ 8 Not specified [22]

| Isonicotinic Acid | Methanol | SOCl₂ | 12 | High (not quantified) |[22] |

Note: Yields are highly dependent on the specific reaction scale, work-up, and purification methods.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification of this compound

This protocol incorporates best practices to maximize yield by controlling the reaction equilibrium.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 4Å Molecular Sieves (optional, but recommended)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: To the flask, add this compound (1.0 eq). Add anhydrous methanol to act as both the reactant and the solvent (approx. 20-30 mL per gram of acid).

  • (Optional): Add activated 4Å molecular sieves (approx. 1 g per 10 mmol of carboxylic acid) to the flask to absorb water as it is formed.

  • Catalyst Addition: Begin stirring the mixture. Slowly and carefully, add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the stirring solution. An exothermic reaction may occur.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C for methanol) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is complete when the starting carboxylic acid spot is no longer visible or has minimized.

Protocol 2: Work-up and Purification

This procedure is designed to minimize product loss from hydrolysis and inefficient extraction.

Materials:

  • Completed reaction mixture from Protocol 1

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, and rotary evaporator

Procedure:

  • Cooling: After the reaction is complete, cool the flask to room temperature, then place it in an ice-water bath until the contents are at 0-5 °C.

  • Solvent Removal: If molecular sieves were used, filter them off. Remove the bulk of the excess methanol using a rotary evaporator.

  • Neutralization: Re-cool the concentrated residue in the ice bath. Slowly and with vigorous stirring, add cold, saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers once with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude methyl 4-methylnicotinate.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.[23]

Visualizations

Fischer_Esterification_Workflow monitor monitor cool cool monitor->cool Reaction Complete crude_product crude_product purify purify crude_product->purify

References

Optimizing reaction conditions for derivatizing 4-Methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Methylnicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two primary methods for derivatizing this compound are esterification and amidation.

  • Esterification typically involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or by using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP). Another common method is the use of thionyl chloride (SOCl₂) to first form the acid chloride, which then readily reacts with an alcohol.

  • Amidation involves the coupling of the carboxylic acid with an amine. This is commonly achieved using a coupling agent like EDC, often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) or DMAP to improve efficiency and minimize side reactions.

Q2: How can I improve the yield of my esterification reaction?

A2: To improve the yield of Fischer esterification, which is an equilibrium-controlled reaction, you can:

  • Use a large excess of the alcohol: Using the alcohol as the solvent can drive the equilibrium towards the product side.[1] Studies on similar reactions have shown that increasing the excess of alcohol can significantly increase the yield.[1]

  • Remove water as it forms: Water is a byproduct of the reaction, and its removal will shift the equilibrium to favor the ester. This can be achieved using a Dean-Stark apparatus.[1]

  • Optimize reaction time and temperature: Ensure the reaction is heated for a sufficient duration to reach equilibrium. For pyridine carboxylic acids, refluxing for several hours is common.[2][3]

Q3: What are potential side reactions to be aware of when derivatizing this compound?

A3: A key potential side reaction, particularly when using thionyl chloride, is the chlorination of the methyl group on the pyridine ring. Heating this compound with thionyl chloride can lead to the formation of chlorinated byproducts. Careful control of reaction conditions is crucial to minimize this. Additionally, in EDC-mediated couplings, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common side product that does not lead to the desired amide.

Q4: How do I monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[3][4][5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the this compound and the appearance of the new, typically less polar, derivative spot.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester
Possible Cause Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. For Fischer esterification, refluxing for 17 hours or more may be necessary.[2] - Ensure an adequate amount of catalyst is used. For sulfuric acid-catalyzed reactions, a catalytic amount is sufficient, but for reactions with thionyl chloride and methanol, an excess of thionyl chloride may be used. - Increase the reaction temperature to the reflux temperature of the alcohol being used.
Equilibrium Not Favoring Product - Use a significant excess of the alcohol reactant to push the equilibrium towards the ester.[1] - If feasible for your setup, remove the water byproduct using a Dean-Stark apparatus.[1]
Product Loss During Workup - During neutralization of acidic reactions (e.g., with NaHCO₃), perform the addition slowly and at a low temperature (e.g., in an ice bath) to prevent hydrolysis of the newly formed ester.[3] - Ensure the pH is adjusted to be slightly basic (around 7-8) to maximize the extraction of the ester into the organic phase.[3]
Starting Material Impurity - Ensure the this compound is pure and dry before starting the reaction. Water in the starting material will inhibit esterification.
Issue 2: Low Yield of the Desired Amide
Possible Cause Solution
Inefficient Coupling - Add a catalytic amount of HOBt or DMAP to the EDC coupling reaction. These additives can improve the reaction rate and reduce the formation of the N-acylurea byproduct.[6] - Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediate.
Sterically Hindered Amine - For bulky or electron-deficient amines, the reaction may be sluggish. Consider increasing the reaction temperature and extending the reaction time.
Incorrect Reagent Stoichiometry - Typically, a slight excess (1.1-1.2 equivalents) of the amine and coupling agents (EDC, HOBt/DMAP) relative to the carboxylic acid is used.
Incorrect pH - The optimal pH for EDC coupling is typically between 4.5 and 7.5. Ensure the reaction is not too acidic or basic.

Quantitative Data on Derivatization Reactions

The following table summarizes reaction conditions and yields for the esterification of nicotinic acid derivatives. While specific data for this compound is limited in the literature, these examples with closely related compounds provide a valuable baseline for optimization.

Starting MaterialDerivativeReagents & ConditionsYield (%)Reference
4-hydroxy-6-methylnicotinic acidMethyl 4-hydroxy-6-methylnicotinateEDC, DMAP, DCM/Methanol, reflux88%[5]
6-Methylnicotinic acidMethyl 6-methylnicotinateH₂SO₄, Methanol, reflux for 17 hours75%[2]
Nicotinic acidMethyl nicotinateH₂SO₄, Methanol, reflux for 13 hours23.39%[7]
Nicotinic acidMethyl nicotinate20% MoO₃/SiO₂, Methanol, reflux~79%[8]
2-methyl-5-ethylpyridineMethyl 6-methylnicotinateOxidation with H₂SO₄/HNO₃, then esterification with Methanol at 60-70°C for 6 hours~70%[2][9]

Experimental Protocols

Protocol 1: Esterification of this compound using Sulfuric Acid Catalyst (Fischer Esterification)

This protocol is adapted from the synthesis of Methyl 6-methylnicotinate.[2][3]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-18 hours). Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Cool the residue in an ice bath and slowly neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 4-methylnicotinate.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Amidation of this compound using EDC/HOBt

This is a general protocol for EDC-mediated amide coupling.

Materials:

  • This compound

  • Amine (e.g., benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add the amine (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in excess Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Reflux (6-18h) add_catalyst->reflux cool Cool to RT reflux->cool concentrate Remove excess Methanol cool->concentrate neutralize Neutralize with NaHCO₃ concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash_dry Wash & Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate end Crude Methyl 4-Methylnicotinate evaporate->end

Caption: Experimental workflow for Fischer esterification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Derivative incomplete_rxn Incomplete Reaction problem->incomplete_rxn bad_equilibrium Unfavorable Equilibrium (Esterification) problem->bad_equilibrium workup_loss Work-up/Purification Losses problem->workup_loss poor_coupling Inefficient Coupling (Amidation) problem->poor_coupling solution1 Increase Reaction Time/Temp Check Catalyst/Reagent Amount incomplete_rxn->solution1 solution2 Use Excess Alcohol Remove Water bad_equilibrium->solution2 solution3 Optimize Neutralization (Low Temp) Optimize Extraction/Purification workup_loss->solution3 solution4 Add HOBt/DMAP Ensure Anhydrous Conditions poor_coupling->solution4

References

Technical Support Center: Analysis of 4-Methylnicotinic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 4-methylnicotinic acid. Our aim is to help you mitigate matrix effects and address common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3] For a polar compound like this compound, ion suppression is a common challenge, particularly in complex biological matrices such as plasma or urine.

Q2: How can I determine if my assay for this compound is experiencing matrix effects?

A2: The most widely accepted method is the post-extraction spike method , which offers a quantitative assessment.[4] This involves comparing the peak response of this compound spiked into a blank matrix extract (that has gone through the sample preparation process) to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference between these responses indicates the presence of matrix effects.

Another qualitative technique is the post-column infusion experiment . Here, a constant flow of this compound solution is introduced into the mass spectrometer after the LC column. Injection of a blank matrix extract will reveal regions of ion suppression or enhancement by showing a dip or rise in the baseline signal at the retention times of interfering components.

Q3: What are the most effective strategies to minimize matrix effects for this compound?

A3: A multi-pronged approach is generally the most effective:

  • Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring good recovery of this compound. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are common. For polar analytes like nicotinic acid and its metabolites, protein precipitation with acetonitrile has been shown to be effective with no significant matrix effects observed in some studies.[5][6]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient, and choice of a suitable column.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences similar ionization suppression or enhancement.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[7]

Q4: What are the key physicochemical properties of this compound to consider for method development?

A4: Understanding the properties of this compound is essential for developing a robust LC-MS/MS method.

PropertyValueSource
Molecular FormulaC₇H₇NO₂[8][9]
Molecular Weight137.14 g/mol [8][9]
LogP0.61[8]
Predicted pKa1.67 ± 0.25[10]
Boiling Point304.1 ± 22.0 °C[8]
Melting Point217-221 °C[8][10]

Its low LogP value indicates that it is a polar molecule. The predicted pKa suggests it is an acidic compound. These properties will influence the choice of sample preparation, chromatographic conditions, and ionization mode.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Column For an acidic compound like this compound, interactions with residual silanols on the column can cause peak tailing. Try a mobile phase with a lower pH (e.g., using formic acid) to ensure the analyte is in its neutral form. Consider using a column with end-capping or a different stationary phase.[11]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak fronting can occur, especially for early eluting peaks. Ensure the sample diluent is similar in composition to the initial mobile phase.[12]
Column Overload Injecting too much analyte can lead to broad and fronting peaks. Try reducing the injection volume or diluting the sample.[13]
Issue 2: Low Signal Intensity or High Signal Variability
Potential Cause Troubleshooting Step
Significant Ion Suppression This is a primary suspect for low and variable signal intensity. Evaluate matrix effects using the post-extraction spike method. If suppression is confirmed, improve sample cleanup (e.g., move from protein precipitation to SPE), optimize chromatography to separate the analyte from the suppression zone, or use a stable isotope-labeled internal standard.[3][14]
Inefficient Ionization This compound is a polar, acidic compound. Electrospray ionization (ESI) in positive mode is commonly used for similar compounds like nicotinic acid.[5][15] Ensure the mobile phase pH is conducive to protonation (e.g., acidic mobile phase). Experiment with both positive and negative ionization modes to determine the optimal setting.
Sample Degradation Assess the stability of this compound in the biological matrix and in the autosampler.[5]
Instrument Contamination A dirty ion source can lead to poor signal intensity and instability.[16] Regular cleaning and maintenance are essential.
Issue 3: Inconsistent Retention Time
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient elution.[17]
Mobile Phase pH Fluctuation Small changes in mobile phase pH can significantly impact the retention time of ionizable compounds.[12] Prepare fresh mobile phases daily and ensure accurate pH measurement.
Column Degradation Over time, column performance can degrade, leading to shifts in retention time. Monitor column performance with QC samples and replace it when necessary.[16]
System Leaks or Blockages Check for pressure fluctuations that could indicate a leak or blockage in the LC system.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent at low, medium, and high concentrations.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. Spike this compound into the final extracts at the same low, medium, and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound into the blank biological matrix at the beginning of the sample preparation procedure at the same three concentrations.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%): (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100

  • Evaluate Internal Standard Performance: If a stable isotope-labeled internal standard is used, calculate the IS-normalized matrix factor. The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.

Protocol 2: Sample Preparation using Protein Precipitation (for Plasma)

This protocol is based on methods for the similar compound, nicotinic acid, and its metabolites and should be optimized for this compound.[5][18]

  • Sample Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Protein Precipitation: Add 200-500 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-150 µL of the initial mobile phase. Vortex to ensure complete dissolution.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data_analysis Quantification & Matrix Effect Evaluation lcms->data_analysis

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Technical Support Center: Scaling Up 4-Methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Methylnicotinic acid from a laboratory to a pilot plant setting. It addresses common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The most common and industrially viable routes for the synthesis of this compound are:

  • Oxidation of 4-Picoline: This is a widely used method where 4-picoline is oxidized to form this compound. Common oxidizing agents include potassium permanganate (KMnO₄), nitric acid (HNO₃), and catalytic air/oxygen oxidation over metal oxide catalysts (e.g., V₂O₅-TiO₂).[1][2]

  • Ammoxidation of 4-Picoline followed by Hydrolysis: This two-step process involves the vapor-phase ammoxidation of 4-picoline to 4-cyanopyridine, which is subsequently hydrolyzed to this compound.[3] This route can offer high yields and selectivity.

  • From 2,6-dichloro-4-methylnicotinonitrile: This route involves the reductive dechlorination of the starting material, followed by hydrolysis of the nitrile group to the carboxylic acid.

Q2: What are the key challenges when scaling up the synthesis of this compound from lab to pilot plant?

A2: Scaling up any chemical synthesis presents challenges. For this compound, key considerations include:

  • Heat Management: Oxidation reactions, particularly with nitric acid or permanganate, are often highly exothermic.[4] Inadequate heat removal in larger reactors can lead to temperature spikes, promoting side reactions, product degradation, or even thermal runaway.

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult than in laboratory glassware. Poor mixing can result in localized "hot spots," uneven reagent distribution, and inconsistent product quality.

  • Byproduct Formation: The impurity profile can change upon scale-up. Different temperature and mixing profiles in a larger reactor can favor the formation of different byproducts, complicating purification.

  • Solid Handling: If any of the reactants, intermediates, or the final product are solids, their transfer, filtration, and drying at a larger scale require specialized equipment and procedures.

  • Process Safety: Handling large quantities of hazardous materials like strong acids, oxidizers, and flammable solvents necessitates robust safety protocols and engineered controls.

Q3: How does the choice of synthesis route affect the impurity profile at a larger scale?

A3: The choice of synthesis route significantly impacts the impurity profile. For instance:

  • Oxidation of 4-picoline: Using strong oxidants like nitric acid can lead to the formation of nitrated pyridine derivatives. Over-oxidation can also occur, leading to pyridine-3,4-dicarboxylic acid.

  • Ammoxidation/Hydrolysis route: Incomplete hydrolysis of 4-cyanopyridine can leave residual starting material or the intermediate amide (4-methylnicotinamide) in the final product.

Thorough process development and optimization at the lab and pilot scale are crucial to identify and control these impurities.

Troubleshooting Guide

Issue 1: Low Yield in the Oxidation of 4-Picoline

Q: My yield of this compound from the oxidation of 4-picoline is significantly lower in the pilot plant compared to the lab. What are the potential causes and solutions?

A:

Potential Cause Troubleshooting Steps & Solutions
Poor Temperature Control The oxidation of 4-picoline is exothermic. Insufficient cooling in a larger reactor can lead to side reactions. Solution: Ensure the pilot plant reactor's cooling system is adequate for the heat load. Consider a semi-batch process where the oxidizing agent is added slowly to control the reaction temperature.[4]
Inefficient Mixing Inadequate agitation can lead to localized areas of high reactant concentration and "hot spots," promoting byproduct formation. Solution: Evaluate and optimize the stirrer design and speed for the pilot reactor. Use computational fluid dynamics (CFD) modeling to simulate mixing at scale.
Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time or improper stoichiometry at scale. Solution: Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Consider extending the reaction time or adjusting the molar ratio of the oxidizing agent.
Product Degradation Prolonged exposure to harsh reaction conditions (high temperature, strong oxidants) can degrade the product. Solution: Optimize the reaction time and temperature to find a balance between complete conversion and minimal degradation. Quench the reaction promptly once complete.
Losses During Workup Product may be lost during extraction, filtration, or purification steps, which can be more pronounced at a larger scale. Solution: Review and optimize each workup step. Ensure efficient phase separation during extractions and minimize losses during solid handling.

Issue 2: Difficulty in Hydrolyzing 4-Cyanopyridine to this compound

Q: The hydrolysis of 4-cyanopyridine is slow and incomplete in our pilot reactor. How can we improve this?

A:

Potential Cause Troubleshooting Steps & Solutions
Insufficient Acid/Base Concentration The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. Solution: Increase the concentration of the acid or base, but be mindful of potential side reactions or corrosion. For base-catalyzed hydrolysis, sodium hydroxide is commonly used.[5]
Low Reaction Temperature Hydrolysis reactions often require elevated temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature while monitoring for any increase in byproduct formation. A typical temperature range for base-catalyzed hydrolysis is 50-80°C.[5]
Phase Transfer Limitations If the 4-cyanopyridine has low solubility in the aqueous reaction medium, the reaction rate can be limited by mass transfer between phases. Solution: Consider the use of a co-solvent to improve solubility. Ensure vigorous mixing to maximize the interfacial area between the phases.
Formation of Stable Intermediates The hydrolysis can sometimes stall at the intermediate amide stage (4-methylnicotinamide). Solution: More forcing conditions (higher temperature, longer reaction time, or higher catalyst concentration) may be required to drive the reaction to the carboxylic acid.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterRoute 1: Vapor-Phase Oxidation of 4-PicolineRoute 2: Hydrolysis of 4-Cyanopyridine
Starting Material 4-Picoline4-Cyanopyridine
Key Reagents Air/Oxygen, Water, V-Ti-O catalystSodium Hydroxide, Water, Ethanol (co-solvent)
Reported Yield >82%[1]96%[6][7]
Reaction Temperature 310°C[1]Reflux
Pressure AtmosphericAtmospheric
Key By-products Unreacted 4-picoline, Carbon oxides4-Methylnicotinamide, Unreacted 4-cyanopyridine
Scale-up Considerations Requires specialized vapor-phase reactor, catalyst handlingManagement of aqueous waste streams, potential for saponification

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Hydrolysis of 4-Cyanopyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyano-4-methylpyridine (e.g., 1.2 kg, 10.2 mol).

  • Reagent Addition: To the flask, add a mixture of sodium hydroxide (1.6 kg, 40.6 mol) and a 70% aqueous ethanol solution (7.2 L).[6][7]

  • Reaction: Stir the reaction mixture under reflux conditions for 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 4.06 L) dropwise to acidify the mixture.

  • Isolation: Remove the solvent under reduced pressure to obtain a white solid.

  • Purification: Add ethanol (10 L) to the solid residue and heat to reflux for 10 minutes. Perform a hot filtration. Evaporate the ethanol from the filtrate under reduced pressure to yield 4-methylpyridine-3-carboxylic acid as a white solid.

Protocol 2: Pilot-Scale Considerations for Vapor-Phase Oxidation of 4-Picoline

  • Reactor: A fixed-bed or fluidized-bed catalytic reactor is required. The reactor material should be resistant to high temperatures and the corrosive nature of the reactants and products.

  • Catalyst: A vanadium-titanium oxide (V-Ti-O) based catalyst is typically used.[1] The catalyst needs to be loaded into the reactor and may require periodic regeneration.

  • Feed System: Separate feed systems for 4-picoline, air (or oxygen-enriched air), and water/steam are necessary. The feeds are typically pre-heated and vaporized before entering the reactor.

  • Process Parameters: The reaction is highly sensitive to temperature, pressure, space velocity, and the molar ratios of the reactants. Optimum conditions need to be established through careful experimentation. A reported set of conditions includes a reaction temperature of 310°C and an air/water/4-picoline molar ratio of 96/70/1.[1]

  • Product Recovery: The product stream exiting the reactor is a hot gas mixture. It needs to be cooled to condense and separate the this compound from unreacted starting materials, water, and byproducts. This may involve a series of condensers and scrubbers.

  • Safety: The process involves flammable materials (4-picoline) and high temperatures. A comprehensive safety review (e.g., HAZOP) is essential before pilot plant operation.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_ammoxidation Ammoxidation/Hydrolysis Route picoline 4-Picoline acid This compound picoline->acid Oxidizing Agent (e.g., KMnO4, HNO3, Air/Catalyst) picoline2 4-Picoline cyanopyridine 4-Cyanopyridine picoline2->cyanopyridine NH3, O2, Catalyst acid2 This compound cyanopyridine->acid2 H2O, H+ or OH-

Caption: Primary synthesis routes for this compound.

Scale_Up_Workflow lab Lab Scale Synthesis (grams) process_dev Process Development & Optimization lab->process_dev kilo_lab Kilo Lab Scale-up (kilograms) process_dev->kilo_lab pilot_plant Pilot Plant Scale-up (10s-100s kg) kilo_lab->pilot_plant Identify Scale-up Issues commercial Commercial Manufacturing pilot_plant->commercial Validate Process

Caption: General workflow for scaling up chemical synthesis.

Troubleshooting_Workflow start Low Yield or Purity Issue check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Consistent optimize_cooling Optimize Cooling/Dosing check_temp->optimize_cooling Inconsistent check_reaction_time Analyze Reaction Kinetics check_mixing->check_reaction_time Efficient optimize_stirrer Modify Agitator/Baffles check_mixing->optimize_stirrer Inefficient check_workup Investigate Workup Losses check_reaction_time->check_workup Complete adjust_time Adjust Reaction Time check_reaction_time->adjust_time Incomplete refine_workup Refine Purification Steps check_workup->refine_workup Losses Identified

Caption: Troubleshooting logic for addressing low yield or purity.

References

Validation & Comparative

4-Methylnicotinic Acid vs. Nicotinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-methylnicotinic acid and its parent compound, nicotinic acid (also known as niacin or Vitamin B3). While nicotinic acid is a well-characterized compound with established pharmacological applications, data on this compound is comparatively scarce. This document aims to summarize the available information on both compounds, present it in a clear and accessible format, and provide standardized experimental protocols for their further investigation.

Structural and Physicochemical Properties

The addition of a methyl group at the 4-position of the pyridine ring distinguishes this compound from nicotinic acid, leading to subtle but potentially significant differences in their physicochemical properties. A summary of these properties is presented in Table 1.

PropertyThis compoundNicotinic Acid
IUPAC Name 4-methylpyridine-3-carboxylic acid[1]Pyridine-3-carboxylic acid[2]
Molecular Formula C₇H₇NO₂[1]C₆H₅NO₂[2]
Molecular Weight 137.14 g/mol [1]123.11 g/mol [2]
Melting Point 217-221 °C236-239 °C[2]
LogP 0.610.15
pKa Data not available4.85 (carboxyl), 2.07 (pyridine)
Solubility Data not available1.67 g/100 mL in water at 20 °C

Table 1. Comparison of Physicochemical Properties. This table summarizes the key physicochemical differences between this compound and nicotinic acid.

Pharmacological and Toxicological Profile

Nicotinic Acid

Nicotinic acid is a well-established therapeutic agent, primarily used for the treatment of dyslipidemia.[3] Its principal mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HCA₂).[4][5][6][7]

Signaling Pathway of Nicotinic Acid:

The activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream. The reduced flux of free fatty acids to the liver leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL). An indirect benefit of this pathway is an increase in high-density lipoprotein (HDL) levels.

Nicotinic_Acid_Signaling Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor (Adipocyte) Nicotinic_Acid->GPR109A Gi_protein Gi Protein GPR109A->Gi_protein Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (↓ Free Fatty Acids) HSL->Lipolysis Liver Liver Lipolysis->Liver VLDL ↓ VLDL & LDL ↑ HDL Liver->VLDL

Figure 1. Nicotinic Acid Signaling Pathway. This diagram illustrates the signaling cascade initiated by nicotinic acid binding to the GPR109A receptor in adipocytes.

The primary adverse effect of nicotinic acid is cutaneous flushing, which is also mediated by GPR109A activation in Langerhans cells and keratinocytes, leading to the release of prostaglandins.

This compound

There is a significant lack of publicly available data on the pharmacological and toxicological profile of this compound. Its primary documented application is in the chemical synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP) analogs, which are used to study intracellular calcium signaling.[8] Safety data sheets for this compound hydrochloride indicate that it may cause skin, eye, and respiratory irritation.[1][9][10]

Experimental Protocols

To facilitate the direct comparison of this compound and nicotinic acid, the following detailed experimental protocols are provided.

GPR109A Receptor Binding Assay

This assay is designed to determine and compare the binding affinities of this compound and nicotinic acid to the GPR109A receptor.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • [³H]-Nicotinic acid (radioligand)

  • Unlabeled nicotinic acid and this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well plates

  • Cell harvester

  • Scintillation counter

Methodology:

  • Membrane Preparation:

    • Culture HEK293-GPR109A cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet (membrane fraction) in fresh assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Cell membrane preparation, [³H]-nicotinic acid.

      • Non-specific Binding: Cell membrane preparation, [³H]-nicotinic acid, and a high concentration of unlabeled nicotinic acid.

      • Competition Binding: Cell membrane preparation, [³H]-nicotinic acid, and varying concentrations of unlabeled nicotinic acid or this compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

GPR109A_Binding_Assay_Workflow Start Start Membrane_Prep Prepare GPR109A-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding Membrane_Prep->Assay_Setup Incubation Incubate at room temperature Assay_Setup->Incubation Harvesting Harvest and wash using cell harvester Incubation->Harvesting Scintillation Scintillation counting Harvesting->Scintillation Data_Analysis Data Analysis: Calculate IC₅₀ and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Figure 2. GPR109A Receptor Binding Assay Workflow. This diagram outlines the key steps in performing a competitive radioligand binding assay to assess the affinity of test compounds for the GPR109A receptor.

In Vitro Enzyme Inhibition Assay (e.g., for Cytochrome P450)

This protocol is designed to assess the potential of this compound and nicotinic acid to inhibit the activity of metabolic enzymes, such as Cytochrome P450 isoforms.

Materials:

  • Human liver microsomes (or recombinant CYP enzymes)

  • Specific CYP substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • Nicotinic acid and this compound

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., acetonitrile)

  • LC-MS/MS system for analysis

Methodology:

  • Assay Setup:

    • In a 96-well plate, pre-incubate human liver microsomes with varying concentrations of nicotinic acid or this compound in the incubation buffer.

  • Reaction Initiation:

    • Add the specific CYP substrate to each well.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation and Termination:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

    • Terminate the reaction by adding the stop solution.

  • Sample Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the specific CYP substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the rate of metabolite formation at each inhibitor concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Nicotinic acid is a pharmacologically active compound with a well-defined mechanism of action, primarily through the GPR109A receptor. In contrast, this compound remains largely uncharacterized in terms of its biological activity and toxicological profile. The structural modification is likely to alter its interaction with biological targets, but the extent and nature of these alterations require empirical investigation. The provided experimental protocols offer a framework for conducting a direct comparative analysis of these two compounds, which will be crucial for understanding the potential therapeutic applications or risks associated with this compound. Further research is warranted to elucidate the pharmacological and toxicological properties of this methylated analog of nicotinic acid.

References

A Comparative Guide to the Biological Activity of 4-Methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of 4-methylnicotinic acid, a pyridinecarboxylic acid with emerging therapeutic potential. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Overview of Biological Activities

Derivatives of nicotinic acid, including those with a 4-methyl substitution, have demonstrated a broad spectrum of biological activities. The primary areas of investigation include their anti-inflammatory, antimicrobial, and anticancer effects. The addition of a methyl group at the 4-position of the pyridine ring can significantly influence the molecule's physicochemical properties and, consequently, its biological efficacy and target specificity.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature of the functional group attached to the carboxylic acid moiety. This section compares the performance of various ester and amide derivatives in key biological assays.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of nicotinic acid derivatives. The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative TypeAssayTargetIC50 (µM)Reference CompoundIC50 (µM)
4d Nicotinic acid derivativeCOX-2 InhibitionCOX-20.940 ± 0.05Celecoxib0.844 ± 0.04
6b Nicotinic acid derivativeCOX-2 InhibitionCOX-20.614 ± 0.03Celecoxib0.844 ± 0.04
Isonicotinate 5 IsonicotinateROS InhibitionROS1.42 ± 0.1Ibuprofen11.2 ± 1.9
Isonicotinate 8b IsonicotinateROS InhibitionROS3.7 ± 1.7Ibuprofen11.2 ± 1.9

Note: Data for compounds 4d and 6b are for nicotinic acid derivatives and may not specifically be 4-methyl derivatives, but are included to represent the activity of the general class of compounds[1]. Data for isonicotinates 5 and 8b are included for comparison of a related structural class[2].

Antimicrobial Activity

Nicotinic acid derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the antimicrobial potency of these compounds.

Table 2: In Vitro Antimicrobial Activity of Nicotinic Acid Derivatives

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Acylhydrazone 3a HydrazideP. aeruginosa0.220--
Acylhydrazone 3e HydrazideP. aeruginosa0.195--
Nicotinamide 16g AmideC. albicans SC53140.25--
Pyridine 3b Pyridine carbonitrileC. albicans25Miconazole25

Note: The data presented is for various nicotinic acid derivatives to illustrate the potential of this class of compounds. Specific this compound derivative data for a direct comparison is limited in the reviewed literature[3][4][5].

Anticancer Activity

The anticancer potential of nicotinic acid derivatives has been explored, with some compounds showing inhibitory activity against key targets in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 3: In Vitro Anticancer Activity of Nicotinic Acid Derivatives

Compound IDDerivative TypeCell LineTargetIC50 (µM)Reference CompoundIC50 (µM)
Nicotinamide 18a AmideHCT-116VEGFR-2-Sorafenib-
Nicotinic acid deriv. 5c -HCT-15, PC-3VEGFR-20.068Doxorubicin-
ALKBH2 inhibitor AH2-15c Nicotinamide-ALKBH20.031 ± 0.001--

Note: The data presented is for various nicotinic acid and nicotinamide derivatives to showcase the anticancer potential of this scaffold. Compound 18a was identified as a lead candidate against VEGFR-2[6]. Compound 5c also targets VEGFR-2[7]. AH2-15c is a potent ALKBH2 inhibitor[8].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general procedure for the synthesis of this compound amides involves the following steps:

  • Activation of Carboxylic Acid: this compound is reacted with a coupling agent, such as thionyl chloride or a carbodiimide (e.g., EDC), to form an activated intermediate.

  • Amination: The activated intermediate is then reacted with the desired amine to form the corresponding amide.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

In Vitro Anti-inflammatory Assays

The ability of the compounds to inhibit COX-2 is determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX enzymes. The absorbance is read at 590 nm, and the IC50 values are calculated.

The inhibitory effect on the production of reactive oxygen species by human blood cells is measured. The IC50 values, representing the concentration required for 50% inhibition, are then determined[2].

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A serial dilution of the test compounds is prepared in a suitable broth medium. Bacterial or fungal suspensions are added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9].

A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Filter paper disks impregnated with the test compounds are placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured[5].

In Vitro Anticancer Assays

Human cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specified incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

The inhibitory activity against VEGFR-2 is determined using a kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The IC50 values are calculated based on the inhibition of enzyme activity.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of nicotinic acid derivatives are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2.

NF_kB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Receptor->IKK IkB IκB IKK->IkB P IkB_NF_kB IκB NF-κB NF_kB NF-κB NF_kB_n NF-κB IkB_NF_kB->NF_kB_n Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NF_kB_n->Gene_Expression 4_Methylnicotinic_Acid_Derivative 4-Methylnicotinic Acid Derivative 4_Methylnicotinic_Acid_Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Signaling Pathway

The anticancer activity of certain nicotinic acid derivatives has been linked to the inhibition of the VEGFR-2 signaling pathway. VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation 4_Methylnicotinic_Acid_Derivative 4-Methylnicotinic Acid Derivative 4_Methylnicotinic_Acid_Derivative->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of 4-Methylnicotinic Acid Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Biological Activity Screening Purification->Screening Anti_inflammatory Anti-inflammatory Assays Screening->Anti_inflammatory  Inflammation Antimicrobial Antimicrobial Assays Screening->Antimicrobial  Infection Anticancer Anticancer Assays Screening->Anticancer  Cancer Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The presented data indicates that modification of the carboxylic acid group can lead to potent anti-inflammatory, antimicrobial, and anticancer compounds. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their potential clinical translation.

References

Comparative Guide to the Bioanalytical Validation of 4-Methylnicotinic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The following table summarizes the key performance parameters of representative LC-MS/MS and HPLC methods developed for the analysis of nicotinic acid and its related compounds in plasma. These parameters are crucial for evaluating the suitability of a method for pharmacokinetic and other drug development studies.

ParameterLC-MS/MS MethodHPLC-UV Method
Instrumentation Triple Quadrupole Mass SpectrometerHPLC with UV Detector
Sample Preparation Protein Precipitation or Solid Phase ExtractionProtein Precipitation
Linearity Range 1.25 - 1280 µg/L[1]50 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 1.25 µg/L[1]50 ng/mL
Intra-day Precision (%RSD) < 9%[1]100.26% (reported as %accuracy)
Inter-day Precision (%RSD) < 9%[1]98.02% (reported as %accuracy)
Accuracy (% Recovery) 89% - 105%[1]98.23% - 100.77%
Internal Standard (IS) 6-Methylnicotinic acid[1]Not specified

Experimental Protocols

Detailed methodologies for the referenced analytical techniques are provided below. These can be adapted for the development of a robust bioanalytical method for 4-Methylnicotinic acid.

LC-MS/MS Method for Nicotinic Acid and its Metabolites

This method demonstrates high sensitivity and specificity for the simultaneous quantification of nicotinic acid and its metabolites in human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • To a plasma sample, add acetonitrile to precipitate proteins.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: API 3000 LC-MS/MS system

  • Column: Genimi C18 (50 x 3.00 mm, 3 µm)

  • Mobile Phase: 0.1% acetic acid-methanol-isopropyl alcohol (98:1:1)

  • Flow Rate: 0.2 mL/min

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • Detection: Multiple Reaction Monitoring (MRM)

  • Ion Pairs (m/z):

    • Nicotinic Acid: 124.1 -> 80.0

    • Niacinamide: 123.1 -> 80.0

    • Nicotinuric Acid: 181.1 -> 135.0

    • Internal Standard (6-Methylnicotinic acid): 138.1 -> 92.0

HPLC-UV Method for Lafutidine (Adaptable for this compound)

This stability-indicating RP-HPLC method is suitable for the quantification of lafutidine in rabbit plasma and can be adapted for this compound.

1. Sample Preparation (Protein Precipitation)

  • Collect blood samples in heparinized tubes.

  • Centrifuge the blood samples at 4000 RPM for 10 minutes to separate the plasma.

  • Subject the plasma to protein precipitation.

2. Chromatographic Conditions

  • Column: Hypersil silica, C18 (250×4.6 mm, 5µ)

  • Mobile Phase: 0.02 M phosphate buffer and acetonitrile (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

Visualizing the Bioanalytical Workflow

A generalized workflow for the validation of an analytical method for this compound in plasma is depicted below. This diagram illustrates the key stages from sample collection to final data analysis.

Bioanalytical_Method_Validation cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Plasma Sample Collection SampleProcessing Sample Processing (Centrifugation) SampleCollection->SampleProcessing SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleProcessing->SamplePrep Chromatography Chromatographic Separation (LC or HPLC) SamplePrep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis MethodValidation Method Validation (Accuracy, Precision, etc.) DataAnalysis->MethodValidation

Caption: General workflow for bioanalytical method validation.

The following diagram illustrates the logical relationship of key validation parameters as per regulatory guidelines.

Validation_Parameters Selectivity Selectivity & Specificity center->Selectivity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Intra- & Inter-day) center->Precision LLOQ LLOQ center->LLOQ Stability Stability (Freeze-Thaw, Bench-Top) center->Stability

Caption: Key parameters for bioanalytical method validation.

References

Comparative study of different synthetic routes to 4-Methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Methylnicotinic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages concerning yield, scalability, cost, and environmental impact. This guide provides a comparative analysis of four prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for four different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and conditions.

Parameter Route 1: Hydrolysis of 3-Cyano-4-methylpyridine Route 2: From 2,6-Dichloro-4-methylnicotinonitrile Route 3: Grignard Reaction of 3-Bromo-4-methylpyridine Route 4: Oxidation of 3,4-Lutidine
Starting Material 3-Cyano-4-methylpyridine2,6-Dichloro-4-methylnicotinonitrile3-Bromo-4-methylpyridine3,4-Lutidine
Key Reagents Sodium hydroxide, Hydrochloric acidZinc, Ammonia, Acid/Base for hydrolysisMagnesium, Dry Ice (CO₂), AcidPotassium permanganate, Sulfuric acid
Reaction Steps 12 (Reductive Dechlorination, Hydrolysis)2 (Grignard formation, Carboxylation)1
Reported Yield ~96%Overall yield not explicitly stated, but individual steps are high-yielding.Yield not explicitly reported for this specific product, but analogous reactions are generally moderate to high.Yields can vary significantly based on oxidant and conditions.
Reaction Conditions RefluxElevated temperature and pressure for dechlorinationAnhydrous conditions, low temperature for carboxylationElevated temperature
Purity of Product High, requires recrystallizationRequires purification after two stepsRequires purification to remove byproductsCan be challenging to purify from manganese dioxide byproduct

Synthetic Pathway Overview

The four synthetic routes to this compound are depicted in the following diagram, illustrating the transformation from the respective starting materials.

G cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Reductive Dechlorination & Hydrolysis cluster_2 Route 3: Grignard Reaction cluster_3 Route 4: Oxidation 3-Cyano-4-methylpyridine 3-Cyano-4-methylpyridine This compound This compound 3-Cyano-4-methylpyridine->this compound NaOH, H₂O, Δ then H₃O⁺ 2,6-Dichloro-4-methylnicotinonitrile 2,6-Dichloro-4-methylnicotinonitrile 4-Methylnicotinonitrile 4-Methylnicotinonitrile 2,6-Dichloro-4-methylnicotinonitrile->4-Methylnicotinonitrile Zn, NH₃ 4-Methylnicotinonitrile->this compound H₃O⁺, Δ 3-Bromo-4-methylpyridine 3-Bromo-4-methylpyridine Grignard Reagent 4-Methyl-3-pyridylmagnesium bromide 3-Bromo-4-methylpyridine->Grignard Reagent Mg, THF Grignard Reagent->this compound 1. CO₂ (dry ice) 2. H₃O⁺ 3,4-Lutidine 3,4-Lutidine 3,4-Lutidine->this compound KMnO₄, H₂SO₄, Δ

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Hydrolysis of 3-Cyano-4-methylpyridine

This method involves the direct hydrolysis of the nitrile functionality to a carboxylic acid.

Experimental Workflow:

G Start Start Mix Mix 3-cyano-4-methylpyridine, NaOH, and 70% aq. ethanol Start->Mix Reflux Reflux the mixture for 2 hours Mix->Reflux Cool Cool to room temperature Reflux->Cool Acidify Acidify with conc. HCl Cool->Acidify Concentrate Remove solvent under reduced pressure Acidify->Concentrate Recrystallize Recrystallize from ethanol Concentrate->Recrystallize Isolate Isolate pure This compound Recrystallize->Isolate End End Isolate->End

Caption: Workflow for the hydrolysis of 3-Cyano-4-methylpyridine.

Procedure:

  • A mixture of 3-cyano-4-methylpyridine (1.2 kg, 10.2 mol), sodium hydroxide (1.6 kg, 40.6 mol), and 70% aqueous ethanol (7.2 L) is prepared in a suitable reaction vessel.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Concentrated hydrochloric acid (approximately 4.06 L) is slowly added to acidify the mixture.

  • The solvent is removed under reduced pressure to yield a white solid.

  • The solid residue is then taken up in ethanol (10 L) and heated to reflux for 10 minutes.

  • The hot solution is filtered, and the ethanol is evaporated under reduced pressure to afford this compound as a white solid.

Yield: Approximately 1.33 kg (96%).

Route 2: Synthesis from 2,6-Dichloro-4-methylnicotinonitrile

This two-step route involves an initial reductive dechlorination followed by hydrolysis of the nitrile.

Experimental Workflow:

G Start Start Dechlorination Reductive dechlorination of 2,6-dichloro-4-methylnicotinonitrile with Zn and NH₃ Start->Dechlorination Isolate_Nitrile Isolate intermediate 4-methylnicotinonitrile Dechlorination->Isolate_Nitrile Hydrolysis Acid-catalyzed hydrolysis of the nitrile intermediate Isolate_Nitrile->Hydrolysis Purify Purify by recrystallization Hydrolysis->Purify Isolate_Acid Isolate pure This compound Purify->Isolate_Acid End End Isolate_Acid->End

Caption: Workflow for synthesis from 2,6-Dichloro-4-methylnicotinonitrile.

Procedure:

  • Step 1: Reductive Dechlorination

    • To a solution of 2,6-dichloro-4-methylnicotinonitrile in a suitable solvent (e.g., ethanol), add zinc dust and a source of ammonia (e.g., aqueous ammonia or ammonium chloride).

    • Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction mixture, filter off the zinc salts, and concentrate the filtrate.

    • The crude 4-methylnicotinonitrile can be purified by column chromatography or used directly in the next step.

  • Step 2: Hydrolysis

    • The crude 4-methylnicotinonitrile is refluxed in an aqueous acidic solution (e.g., 6 M HCl or H₂SO₄) for several hours until the hydrolysis is complete.

    • The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound to precipitate the product.

    • The solid is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Route 3: Grignard Reaction of 3-Bromo-4-methylpyridine

This route utilizes a Grignard reagent formed from 3-bromo-4-methylpyridine, which is then carboxylated using dry ice.

Experimental Workflow:

G Start Start Activate_Mg Activate Magnesium turnings with iodine in dry THF Start->Activate_Mg Form_Grignard Add 3-bromo-4-methylpyridine dropwise to form the Grignard reagent Activate_Mg->Form_Grignard Carboxylation Pour Grignard solution onto crushed dry ice Form_Grignard->Carboxylation Acidify Acidify with aqueous HCl Carboxylation->Acidify Extract Extract with an organic solvent Acidify->Extract Purify Purify by recrystallization Extract->Purify Isolate Isolate pure This compound Purify->Isolate End End Isolate->End G Start Start Dissolve Dissolve 3,4-lutidine in aqueous sulfuric acid Start->Dissolve Add_Oxidant Add potassium permanganate portion-wise at elevated temperature Dissolve->Add_Oxidant Reflux Reflux the mixture until the purple color disappears Add_Oxidant->Reflux Filter Filter the hot solution to remove MnO₂ Reflux->Filter Neutralize Neutralize the filtrate to precipitate the product Filter->Neutralize Isolate Isolate crude This compound Neutralize->Isolate Recrystallize Recrystallize for purification Isolate->Recrystallize End End Recrystallize->End

A Comparative Analysis of Nicotinic Acid Analogs and Standard Therapies for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of nicotinic acid and its analogs against standard-of-care drugs for the management of hyperlipidemia. While direct comparative clinical trial data for 4-methylnicotinic acid analogs is limited, this document leverages the extensive research on nicotinic acid (niacin) as a representative of its class to draw parallels and provide a framework for evaluation against established therapies like statins.

Executive Summary

Nicotinic acid, a B-vitamin, has been a long-standing therapy for dyslipidemia, valued for its broad-spectrum effects on lipid profiles. It is particularly noted for its ability to increase high-density lipoprotein (HDL) cholesterol, while also lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[1] However, its clinical use has been hampered by side effects, most notably cutaneous flushing. This has spurred interest in the development of analogs, such as this compound, with the aim of improving tolerability while retaining efficacy.

Statins, inhibitors of HMG-CoA reductase, are the cornerstone of modern lipid-lowering therapy.[2] Their profound efficacy in reducing LDL cholesterol and their proven benefit in reducing cardiovascular events have established them as the first-line treatment for hypercholesterolemia.[2][3] This guide will compare the mechanistic pathways and lipid-modifying efficacy of nicotinic acid with that of statins.

Data Presentation: Lipid-Modifying Efficacy

The following tables summarize the expected lipid-modifying effects of nicotinic acid and a representative statin (Atorvastatin) based on a review of multiple clinical studies. It is important to note that these are not head-to-head comparisons from a single trial but a synthesized representation of their typical efficacy.

Table 1: Comparative Efficacy on Lipid Parameters

Drug ClassLDL CholesterolHDL CholesterolTriglycerides
Nicotinic Acid ↓ 10-25%↑ 15-35%↓ 20-50%
Statins (Atorvastatin) ↓ 30-60%↑ 5-10%↓ 20-40%

Note: The percentages represent a range of reported effects and can vary based on dosage, patient population, and baseline lipid levels.

Table 2: Key Mechanistic and Clinical Characteristics

FeatureNicotinic AcidStatins (HMG-CoA Reductase Inhibitors)
Primary Target G-protein coupled receptor 109A (GPR109A)3-hydroxy-3-methylglutaryl-coenzyme A reductase
Primary Effect Inhibition of adipocyte lipolysisInhibition of hepatic cholesterol synthesis
Key Advantage Significant increase in HDL cholesterolPotent reduction of LDL cholesterol
Common Side Effect Cutaneous flushing, gastrointestinal distressMyalgia, potential for liver enzyme elevation

Experimental Protocols

The evaluation of lipid-lowering agents typically involves preclinical and clinical studies. Below are generalized methodologies for assessing the efficacy of compounds like this compound analogs.

In Vivo Model for Hyperlipidemia

A common preclinical model to induce hyperlipidemia in rodents (e.g., rats or mice) involves feeding a high-fat, high-cholesterol diet for a period of 4-8 weeks.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Diet: A diet supplemented with 1-2% cholesterol and 10-20% fat.

  • Drug Administration: The test compound (e.g., a this compound analog) and a standard drug (e.g., atorvastatin) are administered orally once daily for the duration of the study. A vehicle control group receives the administration vehicle only.

  • Blood Sampling: Blood samples are collected at baseline and at the end of the study period.

  • Lipid Analysis: Serum is analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.

  • Endpoint: The primary endpoint is the percentage change in lipid parameters from baseline compared to the control and standard drug groups.

Clinical Trial Design for Lipid-Lowering Drugs

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of a new lipid-lowering agent in humans.

  • Study Population: Patients with primary hypercholesterolemia (defined by specific LDL cholesterol levels).

  • Intervention: Patients are randomized to receive the investigational drug, a standard-of-care drug (e.g., a statin), or a placebo.

  • Duration: The treatment period is typically 12 weeks or longer to allow for stabilization of lipid levels.

  • Efficacy Endpoints: The primary efficacy endpoint is the mean percent change in LDL cholesterol from baseline to the end of the treatment period. Secondary endpoints include changes in HDL cholesterol, triglycerides, and other lipid fractions.

  • Safety Monitoring: Regular monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), and vital signs.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the distinct mechanisms of action of nicotinic acid and statins.

Nicotinic_Acid_Pathway cluster_adipocyte Adipocyte cluster_liver Liver Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides FFA Free Fatty Acids Triglycerides->FFA Releases FFA_uptake Decreased FFA Uptake VLDL_synthesis Decreased VLDL Synthesis FFA_uptake->VLDL_synthesis LDL_levels Decreased LDL Levels VLDL_synthesis->LDL_levels

Caption: Mechanism of action of nicotinic acid.

Statin_Pathway cluster_hepatocyte Hepatocyte HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Intracellular_Cholesterol Decreased Intracellular Cholesterol Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis SREBP2 SREBP-2 Activation Intracellular_Cholesterol->SREBP2 LDL_Receptor_Expression Increased LDL Receptor Expression SREBP2->LDL_Receptor_Expression LDL_Uptake Increased LDL Uptake from Blood LDL_Receptor_Expression->LDL_Uptake Statins Statins Statins->HMG_CoA_Reductase Inhibits

Caption: Mechanism of action of statins.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel lipid-lowering compound.

Experimental_Workflow Start Start: High-Fat Diet Induction Grouping Animal Grouping & Baseline Blood Sampling Start->Grouping Treatment Daily Drug Administration (Vehicle, Statin, Analog) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Endpoint End of Study: Final Blood & Tissue Collection Treatment->Endpoint Analysis Serum Lipid Analysis & Tissue Histopathology Endpoint->Analysis Data Data Analysis & Statistical Comparison Analysis->Data Conclusion Conclusion on Efficacy & Safety Profile Data->Conclusion

Caption: Preclinical evaluation workflow.

Conclusion

While this compound and its analogs hold theoretical promise for an improved side-effect profile compared to nicotinic acid, a comprehensive evaluation of their efficacy requires direct comparative studies against standard-of-care therapies like statins. Nicotinic acid demonstrates a unique advantage in raising HDL cholesterol, a property that remains of interest in specific patient populations. Statins, however, remain the undisputed first-line therapy for the majority of patients with hypercholesterolemia due to their potent LDL-lowering effects and robust evidence base for cardiovascular risk reduction. Future research should focus on head-to-head clinical trials to definitively establish the therapeutic niche of novel nicotinic acid analogs in the landscape of lipid-modifying therapies.

References

A Head-to-Head Battle for Purity: Cross-Validating HPLC and NMR for the Assessment of 4-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical manufacturing, the accurate determination of purity is a critical cornerstone of quality control. For an active pharmaceutical ingredient (API) like 4-Methylnicotinic acid, a key building block in organic synthesis, ensuring its purity is paramount to guarantee the safety, efficacy, and reproducibility of the final product. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stand out as two of the most powerful and widely employed analytical techniques for purity assessment.

This guide provides an objective comparison of HPLC and qNMR for the purity determination of this compound. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a side-by-side comparison of their performance characteristics through supporting experimental data.

The Contenders: A Glimpse into HPLC and qNMR

High-Performance Liquid Chromatography (HPLC) is a well-established chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent). For purity analysis, an HPLC system equipped with a UV detector is commonly used. The area under the chromatographic peak of the main component is compared to the total area of all peaks to determine its relative purity. This is a relative method that excels in detecting and quantifying impurities, even at very low levels.

Quantitative Nuclear Magnetic Resonance (qNMR) , on the other hand, is a direct or primary analytical method. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of a certified internal standard with the sample of this compound, the purity of the analyte can be determined with high accuracy without the need for a specific reference standard of this compound itself.[1]

Experimental Protocols: A Blueprint for Purity Assessment

Reproducible and accurate purity determination hinges on well-defined experimental methodologies. Below are representative protocols for both HPLC and qNMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a diluent (e.g., 50:50 water/acetonitrile). This is further diluted to a working concentration of approximately 0.1 mg/mL for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Acquisition Parameters:

ParameterCondition
Solvent Dimethyl Sulfoxide-d6 (DMSO-d6)
Internal Standard Maleic Acid (certified reference material)
Pulse Program A standard 30-degree or 90-degree pulse sequence
Relaxation Delay (d1) ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification)
Number of Scans 16-64 (to achieve a signal-to-noise ratio > 250:1 for quantifiable signals)
Acquisition Time ≥ 3 seconds

Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (Maleic Acid) into an NMR tube. Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.

Performance Face-Off: A Quantitative Comparison

The choice between HPLC and qNMR often depends on the specific requirements of the analysis. The following table summarizes the typical performance characteristics of each method for the purity assessment of a small molecule like this compound, based on established validation principles.

Performance CharacteristicHPLCqNMR
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Range 0.1 - 150% of the nominal concentrationLOQ to upper limit of solubility
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.3%
Precision (Repeatability, %RSD) < 1.0%< 1.0%
Precision (Intermediate Precision, %RSD) < 2.0%< 1.5%
Accuracy (Recovery) 98.0 - 102.0%98.5 - 101.5%
Specificity High (separation of impurities)High (distinct signals for analyte and standard)
Need for Specific Reference Standard YesNo (requires a certified internal standard)

Visualizing the Workflow and Comparison

To better illustrate the processes and the relationship between these two powerful techniques, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_cross_validation Cross-Validation sample This compound Sample hplc_prep Prepare Solution (0.1 mg/mL) sample->hplc_prep qnmr_prep Weigh Sample and Internal Standard sample->qnmr_prep hplc_analysis Inject into HPLC System hplc_prep->hplc_analysis hplc_data Acquire Chromatogram hplc_analysis->hplc_data hplc_purity Calculate Purity (Area % Method) hplc_data->hplc_purity comparison Compare Purity Results hplc_purity->comparison qnmr_dissolve Dissolve in Deuterated Solvent qnmr_prep->qnmr_dissolve qnmr_analysis Acquire 1H NMR Spectrum qnmr_dissolve->qnmr_analysis qnmr_purity Calculate Purity (Integral Ratio) qnmr_analysis->qnmr_purity qnmr_purity->comparison conclusion Confirm Purity Assessment comparison->conclusion

Cross-validation workflow for purity assessment.

logical_comparison cluster_hplc HPLC cluster_qnmr qNMR cluster_conclusion Conclusion hplc_strengths Strengths: - High Sensitivity (low LOD/LOQ) - Excellent for impurity profiling - Well-established and widely available synergy Synergistic Approach hplc_strengths->synergy hplc_weaknesses Weaknesses: - Relative method (requires specific reference standard) - Method development can be time-consuming - Response factor variability hplc_weaknesses->synergy qnmr_strengths Strengths: - Primary (direct) method - High accuracy and precision - No need for a specific analyte reference standard - Provides structural information qnmr_strengths->synergy qnmr_weaknesses Weaknesses: - Lower sensitivity than HPLC - Potential for signal overlap in complex mixtures - Requires high-field NMR spectrometer qnmr_weaknesses->synergy

Strengths and weaknesses of HPLC and qNMR.

Conclusion: A Synergistic Approach to Purity Assessment

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its unique set of strengths and weaknesses. HPLC, with its exceptional sensitivity, is the ideal choice for identifying and quantifying trace impurities. Conversely, qNMR provides a highly accurate, direct measure of the absolute purity of the main component without the need for a specific reference standard.

For a comprehensive and robust purity assessment, a cross-validation approach utilizing both HPLC and qNMR is highly recommended. This synergistic strategy leverages the strengths of both techniques, providing a more complete and reliable picture of the sample's purity. The high sensitivity of HPLC for impurity profiling complements the high accuracy of qNMR for the absolute quantification of the main component, ensuring the highest level of confidence in the quality of this compound for research, development, and manufacturing purposes.

References

Comparative Molecular Docking Analysis of Nicotinic Acid Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in silico comparison of nicotinic acid derivatives reveals key structural insights for the development of novel therapeutic agents. This guide provides a comparative analysis of their binding affinities against microbial enzymes, detailed experimental protocols, and a visual representation of the computational workflow.

Researchers are increasingly turning to nicotinic acid and its derivatives in the quest for new therapeutic compounds, particularly for their potential as enzyme inhibitors.[1][2][3] Molecular docking studies have become an essential computational tool in this endeavor, offering predictions of the binding interactions and affinities between these small molecules and their protein targets.[1] This guide synthesizes findings from recent studies to provide a comparative overview of the molecular docking performance of various nicotinic acid derivatives.

Quantitative Comparison of Binding Affinities

Molecular docking simulations predict the binding energy of a ligand to a protein's active site, with lower (more negative) values indicating a stronger binding affinity. The following table summarizes the binding energies of a selection of nicotinic acid derivatives against two microbial enzymes: tyrosyl-tRNA synthetase and nitroreductase. These enzymes are crucial for microbial survival and are considered promising targets for novel antimicrobial agents.[3][4]

Compound IDDerivative ClassTarget EnzymeBinding Energy (kcal/mol)
5 AcylhydrazoneTyrosyl-tRNA Synthetase-7.8
13 AcylhydrazoneTyrosyl-tRNA Synthetase-8.1
17 AcylhydrazoneTyrosyl-tRNA Synthetase-7.9
25 1,3,4-OxadiazolineTyrosyl-tRNA Synthetase-8.2
5 AcylhydrazoneNitroreductase-7.6
13 AcylhydrazoneNitroreductase-8.5
17 AcylhydrazoneNitroreductase-7.7
25 1,3,4-OxadiazolineNitroreductase-8.8

Data sourced from Paruch et al., 2022.[3]

The results indicate that the 1,3,4-oxadiazoline derivative (Compound 25) exhibits the strongest binding affinity for both tyrosyl-tRNA synthetase and nitroreductase.[3] Notably, the acylhydrazone derivative with a 5-nitrofuran substituent (Compound 13) also demonstrated significant binding energy, particularly against nitroreductase.[3] These findings suggest that specific structural modifications to the nicotinic acid scaffold can significantly influence binding to target enzymes.[3]

Experimental Protocols

The following section details the methodology employed for the molecular docking studies, providing a framework for reproducible in silico experiments.

Software and Tools: The molecular docking simulations were performed using AutoDock Vina 4.2.[3]

Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target enzymes, tyrosyl-tRNA synthetase and Escherichia coli nitroreductase, were obtained from the Protein Data Bank.[3]

  • Ligand Structure: The 2D structures of the nicotinic acid derivatives were drawn and subsequently converted to 3D structures.

  • Preparation for Docking: Water molecules were removed from the protein structures, and polar hydrogen atoms were added. Gasteiger charges were computed for both the protein and the ligand molecules.[5]

Docking Simulation:

  • A grid box was defined to encompass the active site of the target enzyme.[5]

  • The docking simulations were then carried out using a genetic algorithm to explore the conformational space of the ligand within the defined active site.[5]

  • The resulting docking poses were ranked based on their predicted binding energies.[3]

Visualization of the Computational Workflow

The following diagram illustrates the key steps involved in a typical molecular docking workflow.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Water Removal, Add Hydrogens) grid Grid Box Generation (Define Active Site) p_prep->grid Prepared Protein l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) dock Docking Algorithm (e.g., AutoDock Vina) l_prep->dock Prepared Ligand grid->dock Grid Parameters results Pose Generation & Scoring (Binding Energy Calculation) dock->results Docked Poses analysis Analysis of Interactions (Hydrogen Bonds, Hydrophobic Interactions) results->analysis Top Ranked Poses

Caption: A flowchart illustrating the major stages of a molecular docking experiment.

Signaling Pathway Context

While the primary focus of these studies is often on direct enzyme inhibition, the targeted enzymes can be part of larger cellular signaling pathways. For instance, tyrosyl-tRNA synthetase is essential for protein biosynthesis, a fundamental cellular process. Inhibiting this enzyme disrupts the pathway, ultimately leading to cell death.

Signaling_Pathway cluster_pathway Protein Biosynthesis Pathway tyr Tyrosine enzyme Tyrosyl-tRNA Synthetase tyr->enzyme trna tRNA(Tyr) trna->enzyme charged_trna Tyrosyl-tRNA(Tyr) enzyme->charged_trna ATP -> AMP + PPi ribosome Ribosome charged_trna->ribosome protein Protein Synthesis ribosome->protein cell_death Cell Death protein->cell_death Disruption leads to inhibitor Nicotinic Acid Derivative (e.g., Compound 25) inhibitor->enzyme Inhibition

Caption: Inhibition of Tyrosyl-tRNA Synthetase disrupts the protein biosynthesis pathway.

References

Assessing the Specificity of 4-Methylnicotinic Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound in enzymatic assays is paramount to advancing research and developing targeted therapeutics. This guide provides a comparative framework for assessing the enzymatic specificity of 4-Methylnicotinic acid. Due to a lack of direct quantitative data for this compound in the public domain, this guide will focus on the known enzymatic interactions of its parent compound, nicotinic acid, and its close analog, nicotinamide. This will serve as a baseline for hypothesizing the potential enzymatic behavior of this compound and will provide detailed protocols for its empirical evaluation.

Comparative Inhibitory Activity: Nicotinic Acid and its Derivatives

Nicotinic acid and nicotinamide have been shown to inhibit several human Cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds. Understanding the inhibitory potential of a compound against various CYP isoforms is crucial for predicting potential drug-drug interactions.

A study by Gaudineau and Auclair in 2004 demonstrated that at therapeutic concentrations, both nicotinic acid and nicotinamide inhibit CYP2D6[1][2]. Nicotinamide was also found to inhibit CYP3A4 and CYP2E1[1][2]. The inhibition is believed to occur through the coordination of the pyridine nitrogen atom to the heme iron of the enzyme[1][2].

The following table summarizes the known inhibitory constants (Ki) for nicotinic acid and nicotinamide against various human P450 enzymes. A lower Ki value indicates a more potent inhibitor.

CompoundEnzyme TargetKi (mM)
Nicotinic Acid CYP2D63.8 ± 0.3
CYP3A4> 25 (not a significant inhibitor)
CYP2E1> 25 (not a significant inhibitor)
Nicotinamide CYP2D619 ± 4
CYP3A413 ± 3
CYP2E113 ± 8
This compound CYP2D6Data not available
CYP3A4Data not available
CYP2E1Data not available

Data for Nicotinic Acid and Nicotinamide sourced from Gaudineau & Auclair (2004)[1][2].

The addition of a methyl group at the 4-position of the pyridine ring in this compound could potentially alter its binding affinity and specificity for these and other enzymes. The methyl group may introduce steric hindrance or enhance hydrophobic interactions within the enzyme's active site, leading to either increased or decreased inhibitory potency. Empirical testing is required to determine these effects.

Another potential target for nicotinic acid and its derivatives is ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. A study on the effects of niacin and its analogues on ODC activity in rat liver showed that nicotinic acid and other analogues could significantly inhibit the induction of ODC activity[3]. While this compound was not tested in this study, it highlights a potential avenue for investigating its enzymatic specificity.

Experimental Protocols

To determine the specificity of this compound, a series of enzymatic assays should be conducted. Below are detailed protocols for assessing its inhibitory activity against Cytochrome P450 enzymes and a general protocol for an ornithine decarboxylase inhibition assay.

1. Cytochrome P450 Inhibition Assay (Fluorometric)

This protocol is adapted for a 96-well plate format for high-throughput screening.

Materials:

  • Human liver microsomes (containing a mixture of CYP enzymes) or recombinant human CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2E1)

  • This compound

  • Nicotinic acid and Nicotinamide (as positive controls/comparators)

  • Known CYP-specific inhibitors (e.g., Quinidine for CYP2D6, Ketoconazole for CYP3A4, Diallyl sulfide for CYP2E1) as positive controls

  • CYP-specific fluorogenic substrates (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin (AMMC) for CYP2D6, 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4, 7-methoxy-4-(aminomethyl)-coumarin (MAMC) for CYP2E1)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound, nicotinic acid, nicotinamide, and the known CYP-specific inhibitors in potassium phosphate buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add a solution of human liver microsomes or the specific recombinant CYP isoform to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

  • Calculate the rate of reaction (initial velocity) for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Workflow for CYP450 Inhibition Assay

CYP450_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of This compound, controls, and inhibitors add_compounds Add compounds to 96-well plate prep_compounds->add_compounds prep_enzyme Prepare enzyme solution (microsomes or recombinant CYP) add_enzyme Add enzyme solution prep_enzyme->add_enzyme prep_substrate Prepare substrate and NADPH regenerating system mix start_reaction Initiate reaction with substrate/NADPH mix prep_substrate->start_reaction add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->start_reaction read_fluorescence Measure fluorescence over time start_reaction->read_fluorescence calc_rate Calculate reaction rates read_fluorescence->calc_rate plot_data Plot % inhibition vs. log[inhibitor] calc_rate->plot_data det_ic50 Determine IC50 values plot_data->det_ic50 det_ki Determine Ki values det_ic50->det_ki

Caption: Workflow for determining the inhibitory potential of this compound against CYP450 enzymes.

2. Ornithine Decarboxylase (ODC) Inhibition Assay (Spectrophotometric)

This assay measures the amount of putrescine produced from ornithine.

Materials:

  • Purified recombinant ODC or cell lysate containing ODC

  • This compound

  • DFMO (α-difluoromethylornithine) as a positive control inhibitor

  • L-ornithine (substrate)

  • Pyridoxal-5-phosphate (PLP, cofactor)

  • Tris-HCl buffer (pH 7.5)

  • o-Phthalaldehyde (OPA) reagent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound and DFMO in Tris-HCl buffer.

  • In a 96-well plate, add the test compound dilutions.

  • Add the ODC enzyme solution and PLP to each well.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding L-ornithine.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Add the OPA reagent to each well and incubate in the dark at room temperature for 30 minutes to allow for the formation of a fluorescent adduct with putrescine.

  • Measure the absorbance at 340 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway

Nicotinic acid is known to exert its effects through the G protein-coupled receptor HCA2 (also known as GPR109A or HM74A in humans). Activation of this receptor by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In skin cells, this activation also stimulates the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid (AA). AA is then metabolized to prostaglandins (such as PGD2 and PGE2), which are responsible for the flushing effect often seen with nicotinic acid treatment. It is plausible that this compound interacts with this same pathway.

Hypothesized Signaling Pathway for this compound

Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular MNA This compound HCA2 HCA2 Receptor (GPR109A) MNA->HCA2 Binds and activates G_protein Gi/o Protein HCA2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLA2 Phospholipase A2 G_protein->PLA2 Activates cAMP cAMP AC->cAMP AA Arachidonic Acid PLA2->AA Releases ATP ATP ATP->cAMP Converts to PGs Prostaglandins (PGD2, PGE2) AA->PGs Metabolized to Vasodilation Vasodilation (Flushing) PGs->Vasodilation Induces

Caption: Hypothesized signaling cascade initiated by this compound binding to the HCA2 receptor.

Conclusion

While direct experimental data on the enzymatic specificity of this compound is currently limited, this guide provides a robust framework for its assessment. By leveraging the known inhibitory profiles of nicotinic acid and nicotinamide as a starting point, researchers can design targeted experiments to elucidate the specific enzymatic interactions of 4-Methylnicotinc acid. The provided protocols for CYP450 and ODC inhibition assays offer standardized methods for generating the necessary quantitative data. Furthermore, the hypothesized signaling pathway provides a basis for investigating its broader cellular effects. The systematic evaluation of this compound's specificity is a critical step in understanding its potential as a pharmacological agent.

References

A Comparative Guide to Inter-Laboratory Validation of 4-Methylnicotinic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 4-Methylnicotinic acid is critical for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceuticals. Inter-laboratory validation ensures that an analytical method is robust and provides consistent results across different laboratories, instruments, and analysts. This guide provides a comparative overview of common analytical techniques used for the quantification of this compound and its structural analogs, supported by experimental data from published literature.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of this compound and related compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Performance Characteristics of LC-MS/MS and GC-MS Methods for Nicotinic Acid and its Metabolites
ParameterLC-MS/MS Method 1[1][2]LC-MS/MS Method 2[3]GC-MS Method[4]
Instrumentation Agilent 1100 LC system with Applied Biosystems MDS Sciex API 2000 triple quadrupole MSHPLC-MS/MSGC-MS with HP-5MS capillary column
Linearity (R²) Not explicitly stated, but method was validated≥ 0.99Not explicitly stated, but linear relationship observed
Range Not explicitly stated0.01 - 10.0 µg/mLUp to 1.000 g/L
Accuracy (%) 94.43 - 110.8889 - 98.5790.1 - 93.2 (Recovery)
Precision (RSD %) 1.3 - 13.3 (Intra- and Inter-day)2.11 - 13.81 (Intra-day), 3.43 - 10.93 (Inter-day)1.65 - 2.89 (RSD)
Limit of Detection (LOD) Not explicitly stated3.27 ng/mL4.54 mg/L
Limit of Quantification (LOQ) Not explicitly stated10.0 ng/mLNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS methods adapted from studies on nicotinic acid and its derivatives.

LC-MS/MS Method Protocol[1][2]
  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of acetonitrile for protein precipitation.

    • Vortex and centrifuge the sample.

    • Transfer 150 µL of the supernatant to a new vial and evaporate to dryness.

    • Reconstitute the residue in 100 µL of a 10:90 (v/v) acetonitrile/water mixture.

  • Chromatographic Conditions:

    • Column: Waters Spherisorb 5 µm CNRP 4.6 x 150 mm.

    • Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: Not explicitly stated.

    • Run Time: 15 minutes.

  • Mass Spectrometry Conditions:

    • Instrument: Applied Biosystems MDS Sciex API 2000 triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Mode: Selected Reaction Monitoring (SRM).

    • Monitored Transition: For a related compound, nicotinic acid, the transition was m/z 124 -> 80. The specific transition for this compound would need to be optimized.

GC-MS Method Protocol[4]
  • Sample Preparation and Derivatization:

    • Ultrasonically extract the sample with pyridine.

    • Filter the extract.

    • Derivatize the supernatant containing nicotinic acid with hexamethyldisilazane and trimethylchlorosilane.

    • Extract the derivatized product with n-heptane.

    • Add an internal standard (e.g., ethyl benzoate) to the extract before analysis.

  • Chromatographic Conditions:

    • Column: HP-5MS capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: Not explicitly detailed.

  • Mass Spectrometry Conditions:

    • Scan Mode: Full-scanning mode.

Inter-Laboratory Validation Workflow

The process of inter-laboratory validation is a structured endeavor to ensure the transferability and robustness of an analytical method. The following diagram illustrates the key stages of a typical inter-laboratory validation study.

InterLaboratoryValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Method Implementation and Execution cluster_analysis Phase 3: Data Analysis and Reporting cluster_conclusion Phase 4: Conclusion A Define Study Objectives and Scope B Select Participating Laboratories A->B C Develop and Finalize Validation Protocol B->C D Prepare and Distribute Standard Materials and Samples C->D E Method Transfer and Training D->E F Intra-laboratory Method Validation E->F G Analysis of Blinded Samples F->G H Collect and Compile Data from all Laboratories G->H I Statistical Analysis of Reproducibility and Repeatability H->I J Prepare Final Validation Report I->J K Method Acceptance and Implementation J->K

Caption: Workflow of an inter-laboratory validation study.

This guide provides a foundational understanding of the methods available for the quantification of this compound and the process required to validate these methods across multiple laboratories. By adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reproducible data essential for advancing drug development and scientific research.

References

Safety Operating Guide

Safe Disposal of 4-Methylnicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methylnicotinic acid, aligning with standard laboratory safety and environmental regulations.

Immediate Safety and Handling

This compound is categorized as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

In the event of exposure, follow these first-aid measures immediately:

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention[1].

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention[1].

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1][4].

  • If swallowed: Rinse mouth with water and drink plenty of water. Seek medical attention if symptoms occur[1].

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to consign it to an approved waste disposal plant[1][4]. Disposing of chemical waste down the drain is strictly prohibited[2]. The following steps outline the process to ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: this compound is a solid organic acid. While not listed as acutely toxic, it is an irritant. For disposal purposes, it should be treated as a non-halogenated organic solid waste.

  • Segregate from Incompatibles: Do not mix this compound waste with other waste streams. Specifically, it should be kept separate from:

    • Bases

    • Oxidizing agents

    • Aqueous waste

    • Halogenated organic waste

Step 2: Packaging and Labeling

  • Select a Suitable Container:

    • Use the original container if it is in good condition.

    • If the original container is not available, use a new, clean, and dry container made of a material compatible with organic acids (e.g., a high-density polyethylene (HDPE) bottle with a screw-on cap). The container must be leak-proof[3][5].

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added[3][6].

    • Clearly write the full chemical name: "this compound" (avoiding formulas or abbreviations)[6].

    • Indicate the primary hazards: "Irritant".

    • List all constituents if it is a mixed waste, with percentage estimates.

    • Include the accumulation start date (the date the first waste was added to the container).

Step 3: Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): This is a designated area within the laboratory, at or near the point of waste generation, for the temporary storage of hazardous waste[3]. The SAA should be under the control of the laboratory personnel.

  • Safe Storage Practices:

    • Keep the waste container tightly closed except when adding waste[1][3][6].

    • Store the container in a secondary containment bin or tray to prevent the spread of potential spills[5].

    • Ensure the SAA is away from sinks and floor drains.

    • Do not accumulate more than 55 gallons of total hazardous waste or one quart of acutely hazardous waste in your SAA[2].

Step 4: Arranging for Disposal

  • Request a Pickup: Once the waste container is nearly full (approximately 90%) or has been accumulating for a predetermined time (often 6-12 months, check your institution's policy), arrange for its disposal[3][4].

  • Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department is responsible for the collection and management of chemical waste[6]. They will have a specific procedure for requesting a waste pickup, which is often done through an online system or a dedicated form.

  • Prepare for Pickup: Ensure the container is clean on the outside, properly labeled, and securely sealed.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylnicotinic Acid

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identification and Hazards

PropertyInformation
Chemical Name This compound
Synonyms 4-Methylpyridine-3-carboxylic acid
CAS Number 3222-50-2
Molecular Formula C7H7NO2
Hazard Statements Causes skin irritation.[1][2][3] Causes serious eye irritation.[1][2][3] May cause respiratory irritation.[1][2][3]
Signal Word Warning[1]
Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety goggles with side protection or face shield.Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Hand Protection Chemical-resistant gloves.Check for chemical compatibility and remove gloves with care to avoid skin contamination.[1]
Skin and Body Protection Laboratory clothing or a complete suit protecting against chemicals.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection Use a particulate filter respirator (type P95 US or P1 EU EN 143) for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]To be used if ventilation is inadequate or for emergency situations.
Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

ProcedureGuideline
Handling Use only in a chemical fume hood or a well-ventilated area.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[1]
Storage Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed.[1][5] Store under an inert atmosphere as it is air-sensitive.[1]
Emergency and First-Aid Protocols

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation persists, call a physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get medical attention.[1]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[6] Call a physician or Poison Control Center immediately.[6]
Spill and Disposal Management

Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.

ActionProcedure
Spill Cleanup Wear appropriate PPE.[3] For solid spills, sweep up and shovel into suitable containers for disposal.[1] For liquid spills, mix with sand or other inert absorbent material before collection.[3] Avoid dust formation.[1]
Waste Disposal Dispose of contents and container to an approved waste disposal plant.[1] Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[6] Do not empty into drains or release into the environment.[1][3]

Safety Workflow for Handling this compound

The following diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Chemical prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure post_decon Decontaminate Work Area handle_dissolve->post_decon Complete Handling handle_dissolve->emergency_spill handle_dissolve->emergency_exposure post_waste Dispose of Waste post_decon->post_waste post_doff Doff PPE post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash spill_procedure Follow Spill Cleanup Protocol emergency_spill->spill_procedure exposure_procedure Follow First-Aid Measures emergency_exposure->exposure_procedure

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.